molecular formula C5H13ClN2O B613017 (S)-2-Aminopentanamide hydrochloride CAS No. 101925-47-7

(S)-2-Aminopentanamide hydrochloride

Cat. No.: B613017
CAS No.: 101925-47-7
M. Wt: 152.62
InChI Key: BKHOLEXUVFOVRH-WCCKRBBISA-N
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Description

(S)-2-Aminopentanamide Hydrochloride ( 101925-47-7) is a high-purity chiral amine derivative used primarily as a key synthetic building block in pharmaceutical research and development . This compound, with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol, serves as a crucial intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other biologically active compounds . Its structure features a stereospecific (S)-configuration 2-aminopentanamide backbone, making it a valuable precursor for introducing specific chiral centers in medicinal chemistry and drug discovery projects . Researchers utilize this building block in the exploration of new therapeutic agents, leveraging its amide and primary amine functional groups for further chemical modifications. The product is offered with a typical purity of 95% to 99% and requires storage at 2-8°C or under inert atmosphere at room temperature to maintain stability . It is supplied as a white to off-white solid with hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2S)-2-aminopentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHOLEXUVFOVRH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718488
Record name L-Norvalinamide--hydrogen chloride (1/1)
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Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101925-47-7
Record name L-Norvalinamide--hydrogen chloride (1/1)
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Record name (2S)-2-aminopentanamide hydrochloride
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Foundational & Exploratory

(S)-2-Aminopentanamide hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Aminopentanamide Hydrochloride

Introduction

This compound, the hydrochloride salt of L-norvalinamide, is a chiral building block with significant potential in synthetic organic chemistry and pharmaceutical development. As a derivative of the non-proteinogenic amino acid L-norvaline, it provides a versatile scaffold incorporating a primary amine, an amide, and a defined stereocenter. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications for professionals in research and drug development. While less documented than its lower homologue, (S)-2-aminobutanamide hydrochloride (a key intermediate for the antiepileptic drug Levetiracetam), the principles governing its synthesis and utility are analogous and well-established[1][2].

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its handling, reactivity, and analytical profile. These properties are summarized below, based on data for the parent compound, 2-aminopentanamide (norvalinamide), and the addition of hydrochloric acid[3].

Core Properties
PropertyValueSource / Method
Molecular Formula C₅H₁₃ClN₂OCalculated
Molecular Weight 152.62 g/mol Calculated
IUPAC Name (2S)-2-aminopentanamide;hydrochlorideIUPAC Nomenclature
Synonyms L-Norvalinamide hydrochlorideCommon Name
CAS Number Not explicitly assigned; Parent base is 5632-86-0[3]
Appearance Expected to be a white to off-white crystalline solidAnalogy to similar compounds[4]
Solubility Expected to be soluble in water and polar protic solventsGeneral property of amine hydrochlorides
Chemical Structure

This compound possesses a chiral center at the alpha-carbon (C2), conferring optical activity. The "(S)" designation refers to the specific spatial arrangement of the substituents around this stereocenter, according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D representation of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically originates from the corresponding enantiopure amino acid, L-norvaline. This approach preserves the critical stereochemistry of the molecule. The general workflow involves activation of the carboxylic acid followed by amidation.

SynthesisWorkflow start L-Norvaline (Starting Material) step1 Esterification (e.g., SOCl₂ in Methanol) start->step1 intermediate1 L-Norvaline Methyl Ester HCl step1->intermediate1 step2 Ammonolysis (e.g., NH₃ in Methanol) intermediate1->step2 product (S)-2-Aminopentanamide HCl (Final Product) step2->product

Caption: General synthetic workflow for this compound.

Causality in Synthesis
  • Esterification: The carboxylic acid of L-norvaline is first converted to an ester (e.g., a methyl ester) by reacting it with an alcohol under acidic conditions (e.g., thionyl chloride in methanol). This step serves two purposes: it protects the carboxylic acid from unwanted side reactions and activates it for the subsequent amidation step.

  • Ammonolysis: The ester intermediate is then treated with ammonia (ammonolysis). The ammonia acts as a nucleophile, attacking the ester carbonyl carbon and displacing the alcohol to form the primary amide. This reaction is typically carried out in a sealed vessel to maintain the concentration of dissolved ammonia gas[5][6]. The final product is isolated as the hydrochloride salt.

This pathway is advantageous as it utilizes a readily available chiral starting material and employs well-understood, scalable chemical transformations, making it suitable for industrial production[2].

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons, the alpha-proton, and the amine/amide protons. The chemical shifts and coupling patterns provide definitive structural confirmation. Spectra for the structurally similar 2-aminopentane hydrochloride can provide reference points for the alkyl chain signals[7][8].

    • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, with the carbonyl carbon appearing furthest downfield[9].

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by specific absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine and amide groups (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and N-H bending vibrations (around 1600-1640 cm⁻¹)[10][11][12].

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the free base (117.10)[13][14][15].

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and, crucially, enantiomeric excess.

AnalyticalWorkflow start Sample Preparation (Dissolve in Mobile Phase) step1 Chiral HPLC Injection start->step1 step2 Separation on Chiral Stationary Phase step1->step2 step3 UV Detection (e.g., 200-210 nm) step2->step3 result Data Analysis (Purity & Enantiomeric Excess) step3->result

Sources

A-Z Guide to the Structural Elucidation of (S)-2-Aminopentanamide Hydrochloride: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, in-depth framework for the structural elucidation of (S)-2-Aminopentanamide hydrochloride, also known as L-Norvalinamide hydrochloride. We move beyond rote procedural descriptions to detail an orthogonal analytical strategy, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is rationalized from an expert’s perspective, emphasizing not just the "how" but the "why" of experimental choices. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to confirm the identity, purity, and stereochemistry of this critical chiral building block.

Introduction: The Imperative for Rigorous Characterization

This compound is a chiral derivative of the non-proteinogenic amino acid L-norvaline. Its structural components—a primary amide, a primary amine (present as an ammonium salt), and a defined stereocenter—make it a versatile building block in medicinal chemistry.[1] The precise arrangement of these functional groups is critical to its function in downstream applications, such as peptide synthesis or the development of novel therapeutics.[1][2] Consequently, a superficial analysis is insufficient. Regulatory bodies and sound scientific practice demand irrefutable proof of structure.

An orthogonal approach, leveraging multiple analytical techniques that measure different physical properties of the molecule, is the industry standard.[3] This strategy ensures that the final structural assignment is not an artifact of a single method but a consensus drawn from complementary data, providing the highest degree of confidence. This guide will detail the roles of MS, FTIR, and NMR in building this structural consensus.

The Overall Analytical Workflow

The process of structure elucidation follows a logical progression from foundational data to fine-detail mapping. We begin with techniques that confirm molecular weight and functional groups, then proceed to methods that map the precise atomic connectivity and stereochemistry.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Mapping cluster_2 Stereochemical Confirmation MS Mass Spectrometry (Molecular Weight) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) MS->NMR_1D FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) (Atom Connectivity) NMR_1D->NMR_2D Chiral Chiroptical Methods (e.g., Optical Rotation) (Absolute Stereochemistry) NMR_2D->Chiral Final Final Confirmed Structure ((S)-2-Aminopentanamide HCl) Chiral->Final

Caption: High-level workflow for orthogonal structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Rationale: The first and most fundamental question is: "What is the molecular mass?" Mass spectrometry provides a precise and sensitive answer. For a polar, pre-charged molecule like an amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The primary amine is readily protonated, making it ideal for ESI, which generates intact molecular ions with minimal fragmentation, giving a clear reading of the parent mass.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of methanol and water. This solvent system is compatible with ESI and ensures complete dissolution.

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI, Positive polarity.

  • Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Scan over a mass range of m/z 50-500.

Expected Data & Interpretation

The key is to identify the protonated molecular ion, [M+H]⁺. The molecular formula of the free base (C₅H₁₂N₂O) gives a molecular weight of 116.16 g/mol .[4][5][6]

Ion SpeciesFormulaCalculated Monoisotopic Mass (Da)Expected m/z
Protonated Molecule [M+H]⁺ C₅H₁₃N₂O⁺117.1028117.1028
Sodium Adduct [M+Na]⁺C₅H₁₂N₂ONa⁺139.0847139.0847

The observation of a high-intensity signal at m/z 117.1028 in a high-resolution instrument provides strong evidence for the elemental composition of the molecule, serving as the first critical piece of the structural puzzle.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy probes the vibrational modes of chemical bonds, providing a rapid and definitive fingerprint of the functional groups present. For this compound, we expect to see characteristic absorptions for the primary amide (C=O stretch, N-H bends) and, crucially, the ammonium salt (N-H⁺ stretches), which are distinct from a free primary amine.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument: FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background: Perform a background scan of the clean, empty ATR crystal before sample analysis.

Expected Data & Interpretation

The spectrum is a composite of signals from the amide and the ammonium hydrochloride moieties.[7][8][9]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Notes
Ammonium (R-NH₃⁺) N-H⁺ Stretch~3100-2600 (broad)This very broad, strong absorption is a hallmark of an amine salt and is caused by the stretching of the N-H bonds in the ammonium group.[7]
Alkyl (C-H) C-H Stretch~2960-2850Saturated C-H bonds of the propyl side chain.
Amide (C=O) Amide I Band (C=O Stretch)~1660The position is characteristic of a primary amide. Resonance delocalization from the nitrogen lone pair slightly lowers the frequency from a typical ketone.[9]
Amide (N-H) Amide II Band (N-H Bend)~1630Bending vibration of the primary amide N-H bonds.
Ammonium (R-NH₃⁺) N-H⁺ Bend~1550-1500Asymmetric bending of the N-H bonds in the ammonium group.

The presence of both the broad N-H⁺ stretch and the characteristic Amide I and II bands confirms the simultaneous existence of the ammonium salt and primary amide functional groups.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[10] By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can unambiguously determine the connectivity of every atom, confirming the pentanamide backbone and the position of the amino group. The choice of a deuterated solvent is critical; DMSO-d₆ is ideal as it solubilizes the salt and its N-H and O-H protons are exchangeable, allowing for the observation of the amide and ammonium protons.

Experimental Protocol: 1D & 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Instrument: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment.

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings (i.e., which protons are adjacent).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

Data Integration: A Step-by-Step Elucidation

We will build the structure by integrating data from all NMR experiments. The diagram below illustrates how these datasets are synergistically used to achieve a final assignment.

G H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Attachment) H1->HSQC C13 ¹³C NMR (Number of Signals, Chemical Shift) C13->HSQC Assign Unambiguous Signal Assignment COSY->Assign HSQC->Assign

Caption: Workflow for integrating 1D and 2D NMR data.

Expected Data & Interpretation
  • ¹³C NMR: We expect 5 distinct carbon signals, corresponding to the 5 carbons in the molecule.

  • ¹H NMR: The proton spectrum will reveal the unique environment of each hydrogen. The integration values (relative number of protons) are key.

  • COSY: This experiment connects the dots. For example, it will show a correlation between the proton at C2 and the protons at C3, and between C3 and C4, and so on, confirming the linear propyl chain.[11]

  • HSQC: This directly links each proton signal to its corresponding carbon signal, confirming assignments made from chemical shift predictions.

Table of Predicted NMR Assignments (in DMSO-d₆):

Position¹H Chemical Shift (ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (ppm)COSY Correlations (with H at...)HSQC Correlation
C1 (CONH₂) ---~172-None
C2 (CH) ~3.8Triplet1H~52C3Yes
C3 (CH₂) ~1.7Multiplet2H~32C2, C4Yes
C4 (CH₂) ~1.4Multiplet2H~18C3, C5Yes
C5 (CH₃) ~0.9Triplet3H~13C4Yes
NH₃⁺ ~8.3Broad Singlet3H--No
CONH₂ ~7.6, 7.4Singlets2H--No

Analysis Logic:

  • Start with the Anchors: The methyl group (C5) at ~0.9 ppm will be a clean triplet, integrating to 3H. The chiral center proton (C2) will be a triplet around ~3.8 ppm.

  • Trace with COSY: The COSY spectrum will show a clear path: H5 correlates with H4, H4 with H3, and H3 with H2. This confirms the -CH(NH₃⁺)-CH₂-CH₂-CH₃ spin system.

  • Confirm with HSQC: The HSQC will show cross-peaks for C5/H5, C4/H4, C3/H3, and C2/H2, locking in the assignments for the carbon backbone.

  • Identify Remaining Signals: The downfield carbon at ~172 ppm is characteristic of an amide carbonyl.[12] The broad signal at ~8.3 ppm is typical for ammonium protons, and the two singlets for the amide protons confirm their diastereotopic nature.

Chiroptical Methods: Confirming Absolute Stereochemistry

Expertise & Rationale: While NMR and MS confirm the connectivity, they do not inherently define the absolute stereochemistry at the C2 chiral center.[13] Chiroptical methods, which measure the interaction of the molecule with polarized light, are essential for this final confirmation.[][15][16] A simple specific rotation measurement using a polarimeter is a standard and effective method.

Protocol: Prepare a solution of known concentration (e.g., c = 1 in H₂O) and measure its optical rotation. Comparison to a literature value for the (S)-enantiomer or a certified reference standard confirms the stereochemical identity. For example, the related compound (S)-(+)-2-Aminobutanamide hydrochloride shows a positive specific rotation.

Conclusion: A Synthesized, Irrefutable Assignment

By systematically applying an orthogonal suite of analytical techniques, we have constructed an irrefutable case for the structure of this compound.

  • Mass Spectrometry confirmed the correct molecular weight and elemental formula.

  • FTIR Spectroscopy identified the key functional groups: a primary amide and an ammonium salt.

  • 1D and 2D NMR Spectroscopy mapped the complete atomic connectivity, confirming the pentanamide backbone with the amino group at the C2 position.

  • Chiroptical Analysis verified the (S) absolute stereochemistry.

References

  • Belostotskii, A. M., & Hassner, A. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

  • Gualandi, I., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • PubChem. (n.d.). (S)-2-Aminopentanediamide hydrochloride. Retrieved from [Link]

  • Kumar, A. P., Jin, D., & Lee, Y.-I. (2014). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Critical Reviews in Analytical Chemistry. [Link]

  • ECHA. (n.d.). (2S)-2-aminopentanamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-aminopropanamide hydrochloride. Retrieved from [Link]

  • Kessler, H., et al. (2001). High Resolution NMR Spectroscopy. Houben-Weyl Methods of Molecular Transformations. [Link]

  • PharmaCompass. (n.d.). (2S)-2-aminopropanamide hydrochloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). L-Norvaline amide hydrochloride. Retrieved from [Link]

  • ChemSrc. (n.d.). norvaline amide hydrochloride. Retrieved from [Link]

  • Ivanova, B., & Spiteller, M. (2011). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Akutsu, H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • All In All Chemistry. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The amide proton NMR chemical shift and hydrogen-bonded structure of peptides and polypeptides in the solid state as studied by high-frequency solid-state 1H NMR. Retrieved from [Link]

  • PubMed. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences. [Link]

  • MtoZ Biolabs. (n.d.). L-Norvaline Analysis Service. Retrieved from [Link]

  • Xu, D., et al. (2019). Determination of L-norvaline and L-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD)-silica hybrid monolithic column. Semantic Scholar. [Link]

  • PubChem. (n.d.). 3-Aminopentanamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopentanamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-2-Aminopentanamide hydrochloride, a chiral molecule of interest in biochemical research and pharmaceutical development. It delves into its chemical identity, properties, synthesis, and analytical methodologies, offering practical insights for its application in a laboratory setting.

Section 1: Chemical Identity and Properties

This compound , also known as L-Norvalinamide hydrochloride , is the hydrochloride salt of the amide derivative of L-norvaline. Understanding its fundamental properties is crucial for its effective use in research and development.

1.1. CAS Number and Synonyms

  • CAS Number: 101925-47-7[1]

  • Synonyms:

    • L-Norvalinamide hydrochloride[2][3][4]

    • (S)-2-Aminopentanamide monohydrochloride

    • L-Norvaline amide hydrochloride[2][3]

It is important to distinguish this compound from its racemic form, DL-norvaline amide hydrochloride (CAS No. 93029-42-6)[5], and other related structures such as (S)-2-aminopentanediamide hydrochloride (CAS No. 21752-29-4)[6] and (S)-2-aminopentanedioic acid hydrochloride (CAS No. 138-15-8)[7][8].

1.2. Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C5H13ClN2O[5]
Molecular Weight 152.62 g/mol [5]
Appearance Solid[8]
Solubility Soluble in aqueous solutions[2]
Stability Stable, with a shelf life of 1095 days under appropriate storage conditions.[3]

Note: The properties of the free base, 2-aminopentanamide (norvalinamide), include a molecular weight of 116.16 g/mol .[9]

1.3. Structural Information

The stereochemistry of this compound is a critical feature, as enantiomers often exhibit different pharmacological and toxicological profiles. The "(S)-" designation indicates the spatial arrangement of the substituents around the chiral carbon atom.

Section 2: Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a key step in its utilization for pharmaceutical applications. While specific, detailed proprietary synthesis routes are often not fully disclosed, general chemical synthesis methods for related compounds like (S)-2-aminobutanamide hydrochloride provide insight into potential synthetic strategies. These methods often involve the following key transformations:

  • Starting Materials: The synthesis typically starts from a readily available chiral precursor, such as L-2-aminobutyric acid.[10]

  • Key Reactions:

    • Esterification: The carboxylic acid group of the starting amino acid is often protected as an ester.[10]

    • Ammonolysis: The ester is then reacted with ammonia to form the corresponding amide.[11][12]

    • Resolution of Racemates: In cases where a racemic mixture is synthesized, a chiral resolving agent, such as L-tartaric acid, can be used to separate the desired enantiomer.[11][12]

    • Salt Formation: The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.[11]

A generalized workflow for the synthesis is depicted below.

G cluster_synthesis Generalized Synthetic Workflow Start L-Amino Acid Precursor Esterification Esterification Start->Esterification Ammonolysis Ammonolysis Esterification->Ammonolysis Purification Purification / Resolution Ammonolysis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Final_Product (S)-2-Aminopentanamide HCl Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for this compound.

Section 3: Applications in Research and Development

This compound and its analogs are valuable tools in several areas of scientific investigation.

3.1. Biochemical Research

This compound serves as a valuable tool in studying protein synthesis and metabolism, aiding in the understanding of the role of amino acids in cellular functions.[2] Its structural similarity to natural amino acids allows it to be used as a probe in enzymatic assays and metabolic pathway studies.

3.2. Pharmaceutical Development

Amino acid amides are important intermediates in the synthesis of various pharmaceutical compounds.[13] For instance, the related compound (S)-2-aminobutanamide hydrochloride is a key intermediate in the synthesis of the antiepileptic drug levetiracetam.[12][14] this compound could potentially serve as a building block for novel therapeutic agents.

3.3. Neuroscience

Researchers are investigating the effects of related amino acid derivatives on neurotransmitter activity, which may lead to advancements in treatments for neurological conditions.[2][13]

Section 4: Analytical Methodologies

The analysis of chiral compounds like this compound requires specialized techniques to ensure enantiomeric purity and accurate quantification.

4.1. Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers.[15][16] High-performance liquid chromatography (HPLC) is the most established technique for chiral separations.[17]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines a general approach for developing a chiral HPLC method for the analysis of this compound.

Objective: To separate and quantify the (S)- and (R)-enantiomers of 2-Aminopentanamide to determine the enantiomeric excess (ee) of a sample.

Materials:

  • This compound reference standard

  • Racemic (DL)-2-Aminopentanamide hydrochloride

  • HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)[18]

  • Mobile phase additives (e.g., diethylamine for basic compounds)[18]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Methodology:

  • Column Selection: The choice of the chiral stationary phase is the most critical step.[18] Polysaccharide-based CSPs are a good starting point for screening.[18]

  • Mobile Phase Screening:

    • Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:2-propanol.[18]

    • For basic compounds like aminopentanamide, add a small amount of a basic modifier, such as 0.1% (v/v) diethylamine, to the mobile phase to improve peak shape.[18]

  • Sample Preparation:

    • Dissolve the reference standards and the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1 mL/min[18]

    • Column temperature: Ambient

    • Injection volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers.

    • Inject the (S)-enantiomer standard to identify the peak corresponding to the desired enantiomer.

    • Inject the sample and integrate the peak areas of both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

G cluster_hplc Chiral HPLC Workflow Start Sample Preparation Injection HPLC Injection Start->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Calculation Calculation of Enantiomeric Excess Data_Analysis->Calculation Result Enantiomeric Purity Calculation->Result

Sources

(S)-2-Aminobutanamide Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Chiral Intermediate in Modern Pharmaceutical Synthesis

This technical guide provides a detailed overview of (S)-2-Aminobutanamide hydrochloride, a critical chiral building block in the pharmaceutical industry. While the initial query focused on "(S)-2-Aminopentanamide hydrochloride," our investigation points to the closely related and highly relevant molecule, (S)-2-Aminobutanamide hydrochloride, particularly due to its pivotal role as a key intermediate in the synthesis of the widely used antiepileptic drug, Levetiracetam.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and applications.

Core Properties and Specifications

(S)-2-Aminobutanamide hydrochloride is the hydrochloride salt of the (S)-enantiomer of 2-aminobutanamide. Its precise stereochemistry is fundamental to its utility in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

PropertyValueCitation(s)
Molecular Formula C₄H₁₀N₂O · HCl[4]
Molecular Weight 138.60 g/mol [4]
CAS Number 7682-20-4[4]
Appearance White crystalline powder[1]
Melting Point 259-263 °C
Solubility Soluble in water
Optical Activity [α]22/D +24°, c = 1 in H₂O

Synthesis of (S)-2-Aminobutanamide Hydrochloride

The enantiomerically pure synthesis of (S)-2-Aminobutanamide hydrochloride is a critical step in ensuring the stereochemical integrity of the final API. Several synthetic routes have been developed, often starting from readily available chiral precursors.

Synthesis from L-Threonine

A common and efficient method involves the use of L-threonine as the starting material. This approach leverages the inherent chirality of the amino acid to produce the desired (S)-enantiomer of 2-aminobutanamide. The process typically involves biotransformation and chemical synthesis steps.[2]

Experimental Protocol: Synthesis from L-Threonine

  • Biotransformation: L-threonine is converted to L-2-aminobutyric acid. This step often utilizes enzymatic processes to ensure high stereoselectivity.[2]

  • Esterification: The resulting L-2-aminobutyric acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst to yield the corresponding methyl ester.

  • Ammonolysis: The ester is then subjected to ammonolysis, where it is treated with ammonia to form the amide. This reaction is typically carried out in a saturated solution of ammonia in an alcohol, such as methanol.[5]

  • Salt Formation: Finally, the resulting (S)-2-aminobutanamide is treated with hydrogen chloride (often as a solution in an alcohol like isopropanol) to precipitate the hydrochloride salt.[5][6]

Chiral Resolution of Racemic 2-Aminobutanamide

An alternative approach involves the synthesis of a racemic mixture of 2-aminobutanamide, followed by chiral resolution to isolate the desired (S)-enantiomer.

Experimental Protocol: Chiral Resolution

  • Synthesis of DL-2-Aminobutanamide: A racemic mixture of 2-aminobutanamide can be synthesized from starting materials like butyric acid through bromination, methylation, and ammoniation.[5]

  • Resolution with a Chiral Acid: The racemic mixture is then treated with a chiral resolving agent, such as L-tartaric acid.[6] This forms a pair of diastereomeric salts with different solubilities.

  • Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization. The less soluble salt, containing the desired (S)-enantiomer, is isolated.

  • Liberation and Salt Formation: The purified diastereomeric salt is then treated with a base to liberate the free (S)-2-aminobutanamide, which is subsequently converted to the hydrochloride salt by treatment with HCl.

Diagram: Synthetic Workflow

G cluster_0 Synthesis from L-Threonine cluster_1 Chiral Resolution L-Threonine L-Threonine L-2-Aminobutyric Acid L-2-Aminobutyric Acid L-Threonine->L-2-Aminobutyric Acid Biotransformation Esterification Product Esterification Product L-2-Aminobutyric Acid->Esterification Product Esterification (S)-2-Aminobutanamide (S)-2-Aminobutanamide Esterification Product->(S)-2-Aminobutanamide Ammonolysis (S)-2-Aminobutanamide HCl (S)-2-Aminobutanamide HCl (S)-2-Aminobutanamide->(S)-2-Aminobutanamide HCl HCl Salt Formation Racemic 2-Aminobutanamide Racemic 2-Aminobutanamide Diastereomeric Salts Diastereomeric Salts Racemic 2-Aminobutanamide->Diastereomeric Salts Resolution with Chiral Acid Purified (S)-Salt Purified (S)-Salt Diastereomeric Salts->Purified (S)-Salt Fractional Crystallization Purified (S)-Salt->(S)-2-Aminobutanamide Liberation

Caption: Synthetic routes to (S)-2-Aminobutanamide HCl.

Application in Drug Development: Synthesis of Levetiracetam

The primary application of (S)-2-Aminobutanamide hydrochloride in the pharmaceutical industry is as a key starting material for the synthesis of Levetiracetam.[1] Levetiracetam is a second-generation antiepileptic drug used for the treatment of various types of seizures.

Diagram: Levetiracetam Synthesis

G S-2-ABH (S)-2-Aminobutanamide HCl Reaction Acylation S-2-ABH->Reaction 4-CB 4-Chlorobutanoyl Chloride 4-CB->Reaction Levetiracetam Levetiracetam Reaction->Levetiracetam

Caption: Role of (S)-2-Aminobutanamide HCl in Levetiracetam synthesis.

The synthesis involves the acylation of the primary amine of (S)-2-aminobutanamide with 4-chlorobutanoyl chloride. The stereochemistry of the final Levetiracetam molecule is directly derived from the (S)-2-Aminobutanamide hydrochloride starting material, highlighting the importance of using an enantiomerically pure intermediate.

Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of (S)-2-Aminobutanamide hydrochloride is paramount for its use in pharmaceutical manufacturing. A comprehensive set of analytical techniques is employed for its characterization.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine chemical purity and quantify impurities.
Chiral HPLC To determine enantiomeric purity and quantify the undesired (R)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any structural impurities.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify functional groups present in the molecule.
Thermogravimetric Analysis (TGA) To determine the thermal stability and solvent/water content.

A Certificate of Analysis (CoA) for (S)-2-Aminobutanamide hydrochloride should include data from these techniques to provide a comprehensive quality profile of the material.[7][8]

Conclusion

(S)-2-Aminobutanamide hydrochloride is a fundamentally important chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam. Its synthesis, requiring careful control of stereochemistry, and its stringent quality control are critical aspects of its role in pharmaceutical manufacturing. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its significance for professionals in drug development.

References

  • SynZeal. Levetiracetam EP Impurity C. Available from: [Link]

  • PubChem. (S)-2-Aminopentanediamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • SynThink Research Chemicals. Levetiracetam EP Impurity C | 142-08-5. Available from: [Link]

  • Cleanchem. Levetiracetam EP Impurity C | CAS No: 142-08-5. Available from: [Link]

  • GLP Pharma Standards. Levetiracetam EP Impurity C | CAS No- 142-08-5. Available from: [Link]

  • Axios Research. Levetiracetam Impurity C - CAS - 72762-00-6. Available from: [Link]

  • Chemical Label. (2S)-2-aminopentanamide hydrochloride. Available from: [Link]

  • PubChem. (S)-2-aminopropanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Eureka | Patsnap. Synthesis method of S-2-aminobutanamide hydrochloride. Available from: [Link]

  • Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Google Patents. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Global Chemical Market. The Role of (S)-2-Aminobutanamide HCl in Antiepileptic Drug Manufacturing. Available from: [Link]

  • Google Patents. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • PharmaCompass. S(+)-2-AMINOBUTANAMIDE HYDROCHLORIDE. Available from: [Link]

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(S)-2-Aminopentanamide hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-2-Aminopentanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amide derivative of the amino acid valine. While specific research on this compound is not extensively published, its structural similarity to the well-established anti-epileptic drug levetiracetam and its analogs provides a strong basis for understanding its likely mechanism of action.[1][2] Levetiracetam, an S-enantiomer of α-ethyl-2-oxopyrrolidine acetamide, has a unique mechanism of action that distinguishes it from conventional anti-epileptic drugs (AEDs) that primarily target voltage-gated sodium channels or GABAergic systems.[3] This guide will provide an in-depth exploration of the core mechanism of action of this compound, predicated on its role as a ligand for the Synaptic Vesicle Protein 2A (SV2A). We will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies required to validate these claims.

Primary Mechanism of Action: Modulation of Synaptic Vesicle Protein 2A (SV2A)

The principal mechanism of action for levetiracetam and its analogs revolves around their specific and saturable binding to the Synaptic Vesicle Protein 2A (SV2A).[4][5][6] SV2A is a 12-transmembrane glycoprotein found in the membrane of synaptic vesicles in the presynaptic terminal of neurons.[7] While its exact physiological function is still under investigation, it is believed to play a crucial role in the regulation of vesicle fusion and neurotransmitter release.[6]

Studies on SV2A knockout mice have revealed its importance in controlling neuronal excitability; homozygous knockout mice exhibit a severe seizure phenotype and are not viable, while heterozygous knockout mice show increased susceptibility to seizures.[7] This underscores the critical role of SV2A in maintaining normal synaptic function.

This compound, as a structural analog of levetiracetam, is hypothesized to bind to SV2A and modulate its function. The binding of these ligands is thought to stabilize the SV2A protein, potentially altering its interaction with other presynaptic proteins involved in the exocytosis of neurotransmitters.[5][8] This modulation is believed to reduce the release of excitatory neurotransmitters, such as glutamate, particularly during periods of high-frequency neuronal firing that characterize epileptic seizures.[3] This selective action on hyperexcitable states may explain the favorable side-effect profile of levetiracetam compared to other AEDs.[9]

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron S-2-AP (S)-2-Aminopentanamide hydrochloride SV2A SV2A S-2-AP->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Fusion NT_Release Reduced Neurotransmitter Release (e.g., Glutamate) Vesicle->NT_Release Leads to Receptor Neurotransmitter Receptors NT_Release->Receptor Less binding to Ca_Channel Voltage-gated Ca2+ Channel Calcium Ca2+ Ca_Channel->Calcium Influx Calcium->Vesicle Triggers Exocytosis Signal Reduced Excitatory Postsynaptic Potential Receptor->Signal

Caption: Proposed mechanism of this compound action at the presynaptic terminal.

Potential Secondary Mechanisms of Action

While SV2A binding is the most well-supported mechanism, some studies suggest that levetiracetam may have additional effects that contribute to its anticonvulsant properties.[4] These potential secondary mechanisms include:

  • Modulation of Calcium Channels: Levetiracetam has been reported to inhibit N-type calcium channels and reduce the release of calcium from intraneuronal stores.[3][10] This could further contribute to the reduction of neurotransmitter release.

  • Effects on GABAergic Neurotransmission: Some evidence suggests that levetiracetam may indirectly enhance the activity of the inhibitory neurotransmitter GABA.[5] It has been shown to oppose the activity of negative modulators of GABA- and glycine-gated currents.[3]

It is plausible that this compound may also exhibit a multi-target profile, although further investigation is required to confirm these secondary effects.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously validate the proposed mechanism of action for this compound, a series of well-defined experiments are necessary.

Protocol 1: Radioligand Binding Assay for SV2A Affinity

Objective: To determine the binding affinity of this compound for the SV2A protein.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from rat or mouse brain tissue, or from cells engineered to express human SV2A.

  • Radioligand: Use a radiolabeled ligand with high affinity for SV2A, such as [³H]-levetiracetam or a higher affinity analog.

  • Competition Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound (the competitor).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand using rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Rationale: This assay provides direct evidence of binding to the target protein and quantifies the affinity of the interaction. A strong correlation between the binding affinity of a series of analogs and their in vivo anticonvulsant potency would provide compelling evidence for SV2A as the primary target.[7]

Protocol 2: In Vitro Electrophysiology (Patch-Clamp)

Objective: To assess the effects of this compound on neuronal firing and synaptic transmission.

Methodology:

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Whole-Cell Patch-Clamp Recording:

    • Obtain whole-cell recordings from individual neurons.

    • Record spontaneous or evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).

    • Bath-apply this compound at various concentrations.

  • Data Analysis:

    • Measure the amplitude and frequency of EPSCs and IPSCs before and after drug application.

    • A reduction in the frequency of spontaneous EPSCs would suggest a presynaptic mechanism of action.

    • A change in the amplitude of miniature EPSCs (mEPSCs) could indicate a postsynaptic effect, though this is less likely for SV2A modulators.

Rationale: This technique allows for the direct measurement of the physiological effects of the compound on synaptic communication, providing a functional readout of its mechanism of action.

Protocol 3: In Vivo Animal Models of Epilepsy

Objective: To evaluate the anticonvulsant efficacy of this compound in established animal models of epilepsy.

Methodology:

  • Animal Models: Utilize well-characterized models such as the audiogenic seizure-susceptible mouse model or the kindling model of temporal lobe epilepsy.[11]

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a range of doses.

  • Seizure Assessment:

    • Induce seizures (e.g., via auditory stimulation or electrical stimulation).

    • Score the severity of the seizures and measure their duration.

  • Data Analysis:

    • Determine the dose-response relationship for the anticonvulsant effect of the compound.

    • Calculate the ED₅₀ (the dose that produces a therapeutic effect in 50% of the animals).

Rationale: In vivo models are essential for confirming that the in vitro effects of the compound translate into a therapeutically relevant anticonvulsant effect.

Experimental_Workflow Start Hypothesis: (S)-2-AP targets SV2A Binding_Assay Protocol 1: Radioligand Binding Assay (Determine Affinity for SV2A) Start->Binding_Assay Electrophysiology Protocol 2: In Vitro Electrophysiology (Assess Functional Effects on Synapses) Binding_Assay->Electrophysiology If binding confirmed Animal_Models Protocol 3: In Vivo Animal Models (Evaluate Anticonvulsant Efficacy) Electrophysiology->Animal_Models If functional effects observed Conclusion Elucidation of Mechanism of Action Animal_Models->Conclusion

Caption: A streamlined experimental workflow for characterizing the mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data for levetiracetam and a high-affinity analog, which can serve as a benchmark for studies on this compound.

CompoundBinding Affinity (Ki) for SV2AAnticonvulsant Potency (ED₅₀) in Audiogenic Seizure Model
Levetiracetam~1 µM~20 mg/kg
UCB 30889 (analog)~10 nM~0.3 mg/kg

Data compiled from publicly available literature.[7]

Conclusion

Based on its close structural relationship to levetiracetam, this compound is strongly predicted to exert its primary pharmacological effects through modulation of the Synaptic Vesicle Protein 2A. This mechanism, which involves the reduction of excitatory neurotransmitter release from presynaptic terminals, represents a distinct and effective approach to the treatment of epilepsy. The potential for additional, secondary mechanisms of action warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of the mechanism of action of this compound, which will be crucial for its potential development as a novel therapeutic agent.

References

  • Levetiracetam Mechanisms of Action: From Molecules to Systems. PubMed Central. [Link]

  • What is the mechanism of Levetiracetam? Patsnap Synapse. [Link]

  • What is the mechanism of action of Levetiracetam (Keppra)? Dr.Oracle. [Link]

  • Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Pharmacology. [Link]

  • Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. [Link]

  • Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays. PubMed Central. [Link]

  • Mechanisms of Action of Levetiracetam and Newer SV2A Ligands. Clinical Gate. [Link]

  • Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays. PubMed. [Link]

  • Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. ResearchGate. [Link]

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An In-Depth Technical Guide to (S)-2-Aminopentanamide Hydrochloride and its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of (S)-2-Aminopentanamide hydrochloride, a compound situated at the intersection of established pharmaceutical synthesis and speculative therapeutic potential. A notable scarcity of direct research on this compound necessitates a careful examination of closely related, well-documented molecules to infer its potential applications. This guide will first disambiguate this compound from its structural analogs, particularly the Levetiracetam intermediate (S)-2-Aminobutanamide hydrochloride. A significant portion of this document is dedicated to the established role of this analog in the synthesis of the widely-used antiepileptic drug, Levetiracetam. Furthermore, we will explore the hypothetical therapeutic avenues for this compound, drawing insights from the known biological activity of its parent amino acid, L-norvaline, particularly its role as an arginase inhibitor with neuroprotective potential. This guide is intended for researchers, scientists, and drug development professionals, offering both a review of established knowledge and a forward-looking perspective on a compound of latent interest.

Introduction and Chemical Identity

(S)-2-Aminopentanamide, also known as norvalinamide, is the amide derivative of the amino acid (S)-norvaline.[1] Its hydrochloride salt is this compound. It is crucial to distinguish this compound from its close structural analogs, which frequently appear in chemical and pharmaceutical literature:

  • (S)-2-Aminopentanediamide hydrochloride: The diamide derivative of glutamic acid.[2]

  • (S)-2-Aminobutanamide hydrochloride: The amide derivative of (S)-2-aminobutyric acid and a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[3][4]

The structural similarities and differences are highlighted in the table below.

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Structural Feature
This compoundC5H13ClN2O152.62Pentyl side chain
(S)-2-Aminopentanediamide hydrochlorideC5H12ClN3O2181.62Contains a second amide group
(S)-2-Aminobutanamide hydrochlorideC4H11ClN2O138.60Butyl side chain

Established Application: The Role of the Structural Analog (S)-2-Aminobutanamide Hydrochloride in Levetiracetam Synthesis

While direct therapeutic applications of this compound are not documented, its close structural analog, (S)-2-Aminobutanamide hydrochloride, plays a pivotal role as a key intermediate in the synthesis of Levetiracetam.[3][4] Levetiracetam is a widely prescribed antiepileptic drug for the treatment of partial-onset seizures, myoclonic seizures, and tonic-clonic seizures.[5]

Levetiracetam: Mechanism of Action

Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles that is believed to play a role in neurotransmitter release.[3][6] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.[6] Some studies also suggest that Levetiracetam may bind to AMPA glutamate receptors at an allosteric site, which could modulate receptor desensitization.[7]

Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride

The synthesis of Levetiracetam from (S)-2-Aminobutanamide hydrochloride is a well-established industrial process. The following diagram and protocol outline a common synthetic route.

Levetiracetam_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A (S)-2-Aminobutanamide hydrochloride C Condensation Reaction (Base, Solvent) A->C B 4-Chlorobutyryl chloride B->C D Levetiracetam C->D

Caption: Synthetic pathway of Levetiracetam from (S)-2-Aminobutanamide hydrochloride.

Experimental Protocol: Synthesis of Levetiracetam

Materials:

  • (S)-2-Aminobutanamide hydrochloride

  • 4-Chlorobutyryl chloride

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (S)-2-Aminobutanamide hydrochloride (1 equivalent) in anhydrous acetonitrile, add triethylamine (2.2 equivalents) at 0°C under a nitrogen atmosphere.

  • Slowly add 4-chlorobutyryl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford Levetiracetam.

Speculative Therapeutic Applications of this compound: An Arginase Inhibition Hypothesis

While lacking direct evidence, the therapeutic potential of this compound can be hypothesized based on the biological activity of its parent amino acid, L-norvaline. L-norvaline is a known inhibitor of the enzyme arginase.

Arginase Inhibition as a Therapeutic Strategy

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In the central nervous system, arginase activity can influence the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). By inhibiting arginase, L-norvaline can increase the levels of L-arginine available for NOS, leading to increased nitric oxide (NO) production. NO is a critical signaling molecule in the brain involved in neurotransmission, synaptic plasticity, and cerebral blood flow.

Recent studies have implicated elevated arginase activity in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease.[8][9] Inhibition of arginase has been shown to have neuroprotective effects in preclinical models of these conditions.[8][9]

This compound as a Potential Arginase Inhibitor

Given that L-norvaline is an arginase inhibitor, it is plausible that its amide derivative, (S)-2-Aminopentanamide, could retain or even possess enhanced activity. The amide group may alter the compound's physicochemical properties, such as its ability to cross the blood-brain barrier, potentially offering advantages over the parent amino acid.

The proposed mechanism of action is depicted in the following diagram:

Arginase_Inhibition cluster_inhibitor Hypothesized Inhibitor cluster_enzyme Enzyme cluster_substrate Substrate cluster_pathway1 Normal Pathway cluster_pathway2 Alternative Pathway A (S)-2-Aminopentanamide hydrochloride B Arginase A->B Inhibits D L-Ornithine + Urea B->D C L-Arginine C->B Metabolized by E Nitric Oxide Synthase (NOS) C->E Substrate for F Nitric Oxide (NO) E->F

Caption: Hypothesized mechanism of action for this compound as an arginase inhibitor.

Experimental Protocol: In Vitro Arginase Activity Assay

To investigate the potential of this compound as an arginase inhibitor, a colorimetric in vitro assay can be employed.

Materials:

  • This compound

  • L-norvaline (positive control)

  • Recombinant human arginase I

  • L-arginine solution

  • Urea standard solution

  • Urea colorimetric detection reagents (e.g., diacetyl monoxime-thiosemicarbazide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and L-norvaline in assay buffer.

  • In a 96-well microplate, add the test compounds, the positive control, and a vehicle control to respective wells.

  • Add recombinant human arginase I to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the L-arginine solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding an acidic solution.

  • Add the urea colorimetric detection reagents to all wells.

  • Heat the plate at 90-100°C for 15-30 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of urea produced in each well by comparing the absorbance to a urea standard curve.

  • Determine the percent inhibition of arginase activity for each concentration of the test compounds and calculate the IC50 values.

Conclusion and Future Directions

This compound is a compound with a currently undefined therapeutic role. However, its structural similarity to the key Levetiracetam intermediate, (S)-2-Aminobutanamide hydrochloride, and the known biological activity of its parent amino acid, L-norvaline, provide compelling avenues for future research. The synthesis of Levetiracetam from its aminobutanamide intermediate is a cornerstone of its industrial production. The hypothesis that this compound may act as an arginase inhibitor warrants experimental investigation. Should this hypothesis be confirmed, this compound and its derivatives could represent a novel class of therapeutics for neurodegenerative diseases and other conditions associated with dysregulated arginine metabolism. Further studies are essential to elucidate the biological activity, pharmacokinetic profile, and therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the Structural Differentiation of (S)-2-Aminopentanamide hydrochloride and L-Norvaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of chemical research and drug development, precise molecular identification is paramount. Structurally similar compounds can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical analysis of the structural differences between (S)-2-Aminopentanamide hydrochloride and L-Norvaline. While both molecules share a five-carbon backbone and an (S)-configured chiral center at the second carbon, a critical distinction in their primary functional group fundamentally alters their chemical properties and biological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core structural distinctions, analytical methodologies for differentiation, and the implications of these differences in a scientific context.

Introduction: The Imperative of Structural Precision

This compound and L-Norvaline are two chemically distinct molecules that, at a cursory glance, appear similar. Both are derivatives of pentane with an amino group at the C-2 position, and both possess the same stereochemistry, designated (S) or its biochemical equivalent, L. However, the seemingly minor difference in the terminal functional group—an amide versus a carboxylic acid—creates a cascade of divergent chemical, physical, and biological properties.

L-Norvaline, a non-proteinogenic amino acid, is an isomer of the more common amino acid valine.[1] It is recognized for its role as an arginase inhibitor, which can modulate nitric oxide (NO) production, a critical signaling molecule in cardiovascular health and neuroprotection.[2][3] This activity has led to its investigation in sports nutrition and for therapeutic applications in conditions like Alzheimer's disease.[3][4] Conversely, (S)-2-aminopentanamide belongs to the amide family of compounds, which have wide-ranging applications in medicinal chemistry and are integral components of many pharmaceuticals. Understanding the structural nuances between these two compounds is not merely an academic exercise; it is a critical requirement for ensuring experimental validity, drug safety, and efficacy.

This guide will deconstruct the molecular architecture of each compound, present a comparative analysis of their properties, and provide validated experimental protocols for their unambiguous differentiation.

Molecular Identity and Core Structural Analysis

The fundamental difference between this compound and L-Norvaline lies at the C-1 position of the pentane chain.

  • This compound features a primary amide functional group (-CONH₂) and is supplied as a hydrochloride salt. The amino group (-NH₂) is protonated to form an ammonium group (-NH₃⁺) with a chloride counter-ion (Cl⁻).

  • L-Norvaline possesses a carboxylic acid functional group (-COOH).[1] In physiological conditions or solid state, it typically exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

This core difference is visually represented below.

Sources

Solubility Profile of (S)-2-Aminopentanamide Hydrochloride: A Technical Guide to Methodologies and Theoretical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-2-Aminopentanamide hydrochloride is an amino acid amide derivative whose utility in pharmaceutical development and chemical synthesis is intrinsically linked to its physicochemical properties. Among these, solubility is a critical parameter that governs bioavailability, formulation strategies, and reaction kinetics. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed, field-proven protocols for its empirical determination, and robust analytical methods for its quantification. By grounding experimental design in the principles of physical chemistry, this document serves as an essential resource for researchers, enabling them to generate reliable and reproducible solubility data.

Introduction: The Criticality of Solubility Data

In the realm of drug discovery and chemical process development, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success. This compound, as a polar, ionic compound, presents a solubility profile that is highly dependent on the chosen solvent system. Its structure—featuring a primary amine, an amide, and a propyl side chain, presented as a hydrochloride salt—suggests significant interactions with polar protic solvents and a strong pH-dependent aqueous solubility.

This guide moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its solubility behavior. We will detail the authoritative "gold standard" method for thermodynamic solubility determination—the shake-flask equilibrium method—and provide a validated analytical workflow for accurate quantification, empowering researchers to build a comprehensive and reliable solubility profile for this and similar molecules.

Theoretical Solubility Profile & Governing Principles

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. As the hydrochloride salt of an amine, this compound is a polar, ionic compound.[1][2] This characteristic is the primary determinant of its solubility behavior.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the amine and amide groups are capable of hydrogen bonding, further enhancing solvation.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors allow for effective solvation of the cation.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is expected. The large energy penalty required to break the strong ionic bonds of the salt crystal lattice cannot be compensated by the weak van der Waals forces offered by nonpolar solvents.[1]

The Overriding Influence of pH on Aqueous Solubility

For ionizable compounds like this compound, pH is the most critical factor influencing aqueous solubility. The compound's primary amine group will exist in a protonated (cationic) or neutral state depending on the pH of the solution.

  • Low pH (Acidic Conditions, e.g., pH 1.2): In a highly acidic environment, the amine group is fully protonated (-NH3+). The compound carries a net positive charge, which promotes strong interactions with water molecules, leading to high solubility. The presence of excess chloride ions from the acidic medium can, however, introduce a "common ion effect," which may slightly suppress the solubility of the hydrochloride salt compared to its solubility in pure water.[3]

  • Neutral pH (e.g., pH 7.4): At physiological pH, the compound will still be predominantly protonated, ensuring good aqueous solubility.

  • High pH (Basic Conditions): As the pH increases above the pKa of the primary amine, the group will be deprotonated to its neutral free base form (-NH2). This reduces the molecule's overall polarity and its ability to form strong ion-dipole interactions, leading to a significant decrease in aqueous solubility.[4][5]

The relationship between the protonation state and solubility is a cornerstone of pre-formulation studies.

G cluster_pH Aqueous Solution pH cluster_State Molecular State cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., < pKa) Protonated Protonated State (R-NH3+ Cl-) Net Positive Charge Low_pH->Protonated High_pH High pH (e.g., > pKa) Neutral Neutral Free Base (R-NH2) Reduced Polarity High_pH->Neutral High_Sol High Solubility Protonated->High_Sol Low_Sol Low Solubility Neutral->Low_Sol

Caption: Relationship between pH, molecular state, and solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[6][7] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound. This protocol ensures that the measured solubility is a true thermodynamic constant under the specified conditions.

Materials & Equipment
  • Test Compound: this compound, solid form (purity >99%).

  • Solvents: HPLC-grade Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane.

  • Equipment:

    • Analytical balance

    • Vials with Teflon-lined screw caps

    • Thermostatic shaker/incubator

    • Centrifuge

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

    • HPLC or LC-MS/MS system for quantification.[8]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound in excess of its expected solubility and add it to a vial. A common starting point is to add ~10-20 mg of the compound to 1-2 mL of the selected solvent.[9] The key is to ensure undissolved solid remains visible at the end of the experiment.[6][9]

    • Add a precise volume of the chosen solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Prepare a minimum of three replicate vials for each solvent system to ensure statistical validity.[10]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. For crystalline compounds, this period is typically 24 to 72 hours.[1][8]

    • Causality: Agitation ensures continuous interaction between the solid compound and the solvent, facilitating the dissolution process.[8] The extended incubation period is critical to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9] Preliminary experiments can be run to determine the minimum time required to reach a plateau in concentration.[9]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

    • Separate the saturated solution (supernatant) from the undissolved solid. The most robust method is centrifugation (e.g., 10,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a 0.22 µm syringe filter.[8]

    • Causality: This two-step process is crucial to completely remove all solid particles, as their presence would lead to an overestimation of solubility. The filter material should be pre-vetted to ensure it does not adsorb the compound of interest.

  • Sample Analysis:

    • Immediately after filtration, accurately dilute an aliquot of the clear filtrate with a suitable solvent (often the mobile phase for HPLC). The dilution factor must be chosen to bring the concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the diluted sample using a validated analytical method, as described in Section 4.0.[8][9]

  • Data Calculation:

    • Calculate the solubility (S) using the measured concentration (C_measured) and the dilution factor (DF):

      • S (mg/mL) = C_measured (mg/mL) × DF

    • Report the final solubility as the mean ± standard deviation of the replicate measurements.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of dissolved compounds in solubility studies.[7][9] For compounds like this compound that lack a strong native chromophore, pre-column derivatization can be employed to enhance detection sensitivity.

Protocol: HPLC with OPA Derivatization

This protocol is adapted from a standard method for quantifying primary amines and provides excellent sensitivity.[11]

  • Reagents and Materials:

    • Acetonitrile and Methanol (HPLC grade)

    • Water (HPLC grade)

    • o-phthaldialdehyde (OPA)

    • N-acetyl-L-cysteine (NAC)

    • Sodium borate buffer (0.1 M, pH 9.5)

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Preparation of Solutions:

    • Calibration Standards: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range.

    • Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer and 50 µL of NAC. This reagent should be prepared fresh.[11]

  • Derivatization and Analysis Procedure:

    • To 100 µL of each diluted filtrate sample or calibration standard, add 100 µL of the OPA/NAC derivatization reagent.

    • Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature.[11]

    • Inject a fixed volume (e.g., 20 µL) of the resulting solution into the HPLC system.

    • Causality: OPA reacts with the primary amine of the analyte in the presence of the thiol (NAC) to form a highly fluorescent isoindole derivative, which can be sensitively detected by a fluorescence detector or strongly absorbs UV light (around 340 nm).[11]

  • Suggested Chromatographic Conditions:

    • Mobile Phase: Gradient elution with Acetonitrile and a buffer (e.g., sodium borate or phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm) or UV (340 nm).[11]

  • Data Processing:

    • Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.

    • Determine the concentration of the diluted samples by interpolating their peak areas from the calibration curve.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. The following table presents an illustrative solubility profile for this compound based on the physicochemical principles discussed. Note: These values are hypothetical and must be confirmed by empirical measurement using the protocols described herein.

Table 1: Illustrative Solubility Profile of this compound at 25°C

Solvent SystemSolvent TypeExpected Solubility ClassIllustrative Quantitative Value (mg/mL)
0.1 M HCl (aq)Polar Protic, AcidicVery Soluble> 200
WaterPolar ProticVery Soluble> 150
PBS (pH 7.4)Polar Protic, BufferedSoluble> 50
MethanolPolar ProticSoluble> 30
EthanolPolar ProticSoluble> 20
DMSOPolar AproticSparingly Soluble5 - 15
DichloromethaneNonpolarInsoluble< 0.1
HexaneNonpolarInsoluble< 0.01

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective application in research and development. Its behavior as a polar amine salt dictates high solubility in polar protic solvents and a strong dependence on the pH of aqueous media. By adhering to standardized methodologies, such as the equilibrium shake-flask method, and employing robust analytical techniques like HPLC, researchers can generate the high-quality, reliable data necessary for informed decision-making in formulation, process chemistry, and bioavailability assessment. This guide provides the theoretical foundation and practical workflows to achieve that goal with scientific integrity.

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A Comprehensive Guide to the Spectral Characterization of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. (S)-2-Aminopentanamide hydrochloride, a derivative of the non-proteinogenic amino acid norvaline, represents a key chiral building block. Its structural integrity, purity, and stereochemistry are critical determinants of its utility in synthetic chemistry and its potential biological activity. This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, this document leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust predictive analysis for researchers and scientists in the field.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and for various biological assays. Understanding its spectral signature is the first step in quality control, ensuring the fidelity of subsequent experimental work.

Molecular Structure and Atom Labeling

To facilitate a clear discussion of the spectral data, the atoms in this compound are systematically labeled as shown in the diagram below. This labeling will be used consistently throughout this guide.

G M_H [M+H]⁺ m/z ≈ 117.10 Fragment1 [M+H - NH₃]⁺ m/z ≈ 100.07 M_H->Fragment1 - NH₃

An In-Depth Technical Guide to (S)-2-Aminobutanamide Hydrochloride: A Key Chiral Intermediate in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research into the discovery and history of (S)-2-Aminopentanamide hydrochloride revealed a significant scarcity of available scientific literature and historical documentation. This suggests that the compound has not been a subject of extensive research or industrial application. However, the closely related analogue, (S)-2-Aminobutanamide hydrochloride, stands as a cornerstone in the synthesis of the widely-used anti-epileptic drug, Levetiracetam.[1] This guide, therefore, pivots to an in-depth exploration of (S)-2-Aminobutanamide hydrochloride, offering valuable insights into the discovery, synthesis, and application of a structurally similar and industrially significant chiral intermediate. The principles and methodologies discussed herein are highly relevant for researchers and professionals in drug development and chemical synthesis.

Introduction: The Emergence of a Critical Chiral Building Block

The history of (S)-2-Aminobutanamide hydrochloride is intrinsically linked to the development of Levetiracetam (marketed under the brand name Keppra), a second-generation anti-epileptic drug discovered by UCB Pharma in the 1990s.[2][3][4] Levetiracetam's success is attributed to its unique mechanism of action, favorable safety profile, and broad-spectrum efficacy against various seizure types.[2][5] The therapeutic activity of Levetiracetam resides exclusively in its (S)-enantiomer.[5] This stereospecificity necessitated the development of efficient and scalable methods for the production of enantiomerically pure intermediates, catapulting (S)-2-Aminobutanamide hydrochloride from a laboratory chemical to a critical industrial compound.[1][6]

This guide provides a comprehensive overview of the scientific and technical landscape surrounding (S)-2-Aminobutanamide hydrochloride, from its conceptual importance in asymmetric synthesis to detailed production methodologies.

The Role of (S)-2-Aminobutanamide Hydrochloride in Levetiracetam Synthesis

The primary significance of (S)-2-Aminobutanamide hydrochloride lies in its function as a direct precursor to Levetiracetam.[7] The synthesis involves the acylation of the amine group of (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the characteristic pyrrolidone ring of Levetiracetam.[6]

The chirality of the final drug product is determined by the stereochemistry of the aminobutanamide starting material. Therefore, the production of highly pure (S)-2-Aminobutanamide hydrochloride is paramount to ensure the therapeutic efficacy and safety of Levetiracetam.

Synthesis Methodologies: A Journey in Asymmetric Synthesis

The industrial production of (S)-2-Aminobutanamide hydrochloride has evolved, with several distinct strategies emerging. The choice of a particular synthetic route is often a balance between cost, efficiency, stereoselectivity, and environmental impact.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most elegant approaches to chiral molecules is to start from a readily available, inexpensive, and enantiomerically pure natural product. L-threonine, an essential amino acid, serves as an excellent chiral precursor for (S)-2-Aminobutanamide hydrochloride.[8]

A chemoenzymatic route has been developed that combines biotransformation with chemical synthesis. In this process, L-threonine is first converted to L-2-aminobutyric acid using a biotransformation method.[6][8] This intermediate is then subjected to esterification and subsequent ammonolysis to yield the desired (S)-2-Aminobutanamide hydrochloride.[8] This method is advantageous due to its high stereoselectivity, mild reaction conditions, and reduced environmental footprint as it can avoid the use of organic solvents in the initial biotransformation step.[8]

Resolution of Racemic Mixtures: The Classical Approach

An alternative and widely practiced method involves the synthesis of a racemic mixture of 2-aminobutanamide, followed by the separation of the desired (S)-enantiomer.

A common starting point is butyric acid, which undergoes bromination, esterification, and then ammoniation to produce DL-2-aminobutanamide.[9] Another approach starts with methyl 2-bromobutyrate, which is subjected to ammoniation to generate the racemic amide.[10]

The separation of the enantiomers is frequently achieved by diastereomeric salt resolution.[6] This technique utilizes a chiral resolving agent, most commonly L-(+)-tartaric acid, which reacts with the racemic amine to form a pair of diastereomeric salts: (S)-2-aminobutanamide-L-tartrate and (R)-2-aminobutanamide-L-tartrate.[6] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

Once the desired (S)-2-aminobutanamide-L-tartrate salt is isolated, the tartaric acid is removed, and the free (S)-2-aminobutanamide is treated with hydrogen chloride to afford the final hydrochloride salt.[9][10]

Asymmetric Synthesis: The Modern Frontier

More advanced methods focus on asymmetric synthesis, which aims to directly produce the desired enantiomer, thus avoiding the wasteful separation of a racemic mixture.

One such approach is the Strecker reaction, a classic method for synthesizing α-amino acids. An asymmetric variant of this reaction can be employed to produce enantiomerically enriched intermediates that lead to (S)-2-aminobutanoic acid, a precursor to the target amide.

Another innovative approach involves the use of enzymes with high stereoselectivity. For instance, a D-aminopeptidase from Brucella sp. has been shown to effectively catalyze the kinetic resolution of racemic 2-aminobutanamide, achieving high conversion and excellent enantiomeric excess for the desired (S)-enantiomer.[12]

Experimental Protocols

The following sections provide a generalized, step-by-step methodology for common laboratory-scale synthesis and resolution procedures.

Protocol: Synthesis of DL-2-Aminobutanamide via Ammoniation of Methyl 2-Bromobutyrate
  • Reaction Setup: A solution of ammonia in methanol (e.g., 25% by weight) is charged into a pressure-rated reaction vessel and cooled to below 10°C.[10]

  • Addition of Ester: Methyl 2-bromobutyrate is added dropwise to the cooled ammonia solution over a period of 2-3 hours, maintaining the low temperature.[10]

  • Reaction: The vessel is sealed, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 40 hours.[10]

  • Work-up: The solvent is removed under reduced pressure to yield a solid residue. Anhydrous isopropanol is added, and the mixture is refluxed.[10]

  • Isolation: The mixture is cooled, and the precipitated ammonium bromide is removed by filtration. The filtrate, containing the DL-2-aminobutanamide, is concentrated for use in the resolution step.[10]

Protocol: Resolution of DL-2-Aminobutanamide with L-Tartaric Acid
  • Salt Formation: The crude DL-2-aminobutanamide is dissolved in methanol. A solution of L-tartaric acid in methanol is then slowly added.[9]

  • Crystallization: The mixture is cooled, leading to the precipitation of the diastereomeric tartrate salts. The (S)-2-aminobutanamide-L-tartrate salt typically crystallizes preferentially.[11]

  • Isolation: The solid is collected by filtration and can be recrystallized to improve diastereomeric purity.[11]

  • Liberation of the Free Amine and Salt Formation: The purified tartrate salt is treated with a base (e.g., ammonia or sodium hydroxide) to liberate the free (S)-2-aminobutanamide.[13] After removing the tartrate salt, the free amine is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with a solution of hydrogen chloride to precipitate the desired (S)-2-Aminobutanamide hydrochloride.[1][14]

Data Presentation

Table 1: Physical and Chemical Properties of (S)-2-Aminobutanamide Hydrochloride

PropertyValue
CAS Number 7682-20-4
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.6 g/mol
Melting Point 263 °C
Appearance White solid

Visualizations

Synthesis_of_Levetiracetam cluster_intermediates Key Intermediates cluster_product Final Product S-2-ABH (S)-2-Aminobutanamide Hydrochloride Levetiracetam Levetiracetam S-2-ABH->Levetiracetam Acylation & Cyclization 4-CBC 4-Chlorobutyryl Chloride 4-CBC->Levetiracetam

Caption: Synthesis of Levetiracetam from key intermediates.

Resolution_Process Racemic_Amide DL-2-Aminobutanamide Diastereomeric_Salts Diastereomeric Salts ((S)-Amide-L-Tartrate & (R)-Amide-L-Tartrate) Racemic_Amide->Diastereomeric_Salts L-Tartaric_Acid L-Tartaric Acid L-Tartaric_Acid->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation S_Salt (S)-Amide-L-Tartrate Separation->S_Salt R_Salt (R)-Amide-L-Tartrate (in mother liquor) Separation->R_Salt Liberation Base Treatment S_Salt->Liberation S_Amine (S)-2-Aminobutanamide Liberation->S_Amine HCl_Addition HCl Addition S_Amine->HCl_Addition Final_Product (S)-2-Aminobutanamide Hydrochloride HCl_Addition->Final_Product

Caption: Diastereomeric salt resolution workflow.

Conclusion

(S)-2-Aminobutanamide hydrochloride serves as a compelling case study in the evolution of pharmaceutical manufacturing. Its history, while relatively recent, highlights the critical interplay between drug discovery, stereochemistry, and process chemistry. The development of multiple synthetic pathways, from classical resolution to modern chemoenzymatic methods, underscores the continuous drive for efficiency, purity, and sustainability in the production of life-saving medicines. For researchers and professionals in the field, a thorough understanding of the synthesis and properties of such key chiral intermediates is essential for the innovation and optimization of future pharmaceutical manufacturing processes.

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Methodological & Application

Application Note: A Validated Protocol for the Stereospecific Synthesis of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (S)-2-Aminopentanamide hydrochloride, also known as L-Norvalinamide hydrochloride. This chiral compound is a valuable building block in pharmaceutical development and a subject of interest in biochemical research, notably for its role as an arginase inhibitor.[1] The presented methodology is designed for researchers in organic synthesis and drug development, emphasizing stereochemical preservation, procedural safety, and robust validation. The protocol proceeds via a two-step sequence starting from the readily available amino acid L-Norvaline, involving an intermediate esterification followed by ammonolysis. This approach ensures high enantiomeric purity in the final product.

Introduction and Scientific Context

(S)-2-Aminopentanamide is the amide derivative of L-Norvaline, a non-proteinogenic amino acid. L-Norvaline itself is a critical intermediate in the synthesis of widely used pharmaceuticals, such as the antihypertensive drug Perindopril.[2] Its amide, this compound, is investigated for potential therapeutic applications, including the modulation of nitric oxide pathways, which are crucial in cardiovascular and neurodegenerative disorders.[1]

The direct conversion of a carboxylic acid to an amide via reaction with ammonia is challenging due to the competing acid-base reaction, which forms a thermally stable ammonium carboxylate salt. To overcome this, the carboxylic acid functionality of L-Norvaline must first be "activated." This protocol employs a classic and highly efficient strategy:

  • Esterification: L-Norvaline is converted to its methyl ester hydrochloride using thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification, and also converts the carboxylic acid to a highly reactive acyl chloride intermediate, ensuring a rapid and complete reaction.

  • Ammonolysis: The resulting (S)-2-Aminopentanoate methyl ester hydrochloride is then treated with a saturated solution of ammonia in methanol. The ester is more electrophilic than the initial carboxylic acid, allowing for efficient nucleophilic attack by ammonia to form the target amide.

This stereospecific approach avoids the need for chiral resolution, which is often costly and reduces overall yield.[3] The final product is isolated as a hydrochloride salt, which enhances its stability and crystallinity, simplifying handling and purification.

Overall Synthetic Workflow

The synthesis is a two-stage process starting from L-Norvaline. The workflow is designed to be completed in a standard laboratory setting.

SynthesisWorkflow cluster_0 Part A: Esterification cluster_1 Part B: Ammonolysis A L-Norvaline D Reaction Vessel 1 (0°C to Reflux) A->D B Thionyl Chloride (SOCl₂) B->D C Anhydrous Methanol (MeOH) C->D E (S)-Methyl 2-aminopentanoate hydrochloride (Intermediate) D->E  Reaction &  Solvent Removal   G Reaction Vessel 2 (Room Temp) E->G  Transfer to  Next Step   F Saturated NH₃ in MeOH F->G H Work-up & Purification (Filtration, Recrystallization) G->H  Reaction &  Crude Isolation   I (S)-2-Aminopentanamide hydrochloride (Final Product) H->I

Sources

Application Notes and Protocols for the Chiral Synthesis of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-2-Aminopentanamide Hydrochloride in Modern Drug Discovery

(S)-2-Aminopentanamide, the amide derivative of the non-proteinogenic amino acid L-norvaline, and its hydrochloride salt are critical chiral building blocks in contemporary pharmaceutical development. The precise stereochemical orientation of the amine group is paramount, as enantiomers of a drug molecule often exhibit vastly different pharmacological and toxicological profiles.[1] This molecule serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiepileptic drugs where specific stereoisomers are required for therapeutic efficacy.[2][3] The development of robust, scalable, and stereoselective synthetic routes to this compound is therefore a topic of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth exploration of two distinct and field-proven methodologies for the chiral synthesis of this compound: Asymmetric Phase-Transfer Catalysis and Chiral Auxiliary-Mediated Asymmetric Alkylation . Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a summary of expected outcomes.

Method 1: Asymmetric Phase-Transfer Catalysis

This approach leverages a chiral catalyst to control the stereochemical outcome of an alkylation reaction under biphasic conditions. The synthesis begins with a glycine Schiff base, which is deprotonated at the α-carbon to form a nucleophilic enolate. A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, complexes with the enolate and shuttles it into the organic phase to react with an alkylating agent. The chiral environment created by the catalyst directs the alkylating agent to one face of the enolate, resulting in the preferential formation of one enantiomer.[4][5]

The choice of a cinchonidine-derived catalyst is crucial as it has been demonstrated to provide high enantiomeric excess in the alkylation of glycine Schiff bases.[4][5] The subsequent hydrolysis of the Schiff base and ester functionalities, followed by amidation and salt formation, yields the desired product.

Visualizing the Workflow: Phase-Transfer Catalysis

Phase_Transfer_Catalysis_Workflow cluster_0 Phase I: Asymmetric Alkylation cluster_1 Phase II: Deprotection & Amidation cluster_2 Phase III: Salt Formation start Glycine Schiff Base Ester alkylation Asymmetric Alkylation (Propyl Bromide, Chiral PTC) start->alkylation Base (e.g., K₂CO₃) alkylated_product (S)-2-Alkylated Glycine Schiff Base Ester alkylation->alkylated_product High e.e. hydrolysis Acid Hydrolysis (e.g., HCl) alkylated_product->hydrolysis amino_acid_ester (S)-2-Aminopentanoate Ester hydrolysis->amino_acid_ester amidation Amidation (e.g., NH₃ in MeOH) amino_acid_ester->amidation final_amide (S)-2-Aminopentanamide salt_formation HCl Treatment final_amide->salt_formation final_product (S)-2-Aminopentanamide Hydrochloride salt_formation->final_product

Caption: Workflow for the synthesis of (S)-2-Aminopentanamide HCl via Phase-Transfer Catalysis.

Detailed Protocol: Phase-Transfer Catalysis

Step 1: Asymmetric Alkylation of Glycine Schiff Base

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) in toluene, add anhydrous potassium carbonate (5.0 eq).

  • Add the cinchonidine-derived phase-transfer catalyst (e.g., (8α,9R)-N-benzylcinchonidinium bromide) (0.1 eq).

  • Cool the mixture to 0 °C and add 1-bromopropane (1.5 eq) dropwise.

  • Allow the reaction to stir vigorously at 0 °C for 48-72 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography.

Step 2: Hydrolysis and Ester to Amide Conversion

  • Dissolve the purified (S)-N-(diphenylmethylene)-2-aminopentanoate tert-butyl ester in a solution of 3M hydrochloric acid.

  • Stir the mixture at room temperature for 12-18 hours to effect hydrolysis of both the Schiff base and the tert-butyl ester.

  • Wash the aqueous layer with diethyl ether to remove benzophenone.

  • Concentrate the aqueous layer under reduced pressure to yield crude (S)-2-aminopentanoic acid hydrochloride.

  • To obtain the amide, first neutralize the amino acid hydrochloride and esterify (e.g., using thionyl chloride in methanol) to get the methyl ester. Then, dissolve the crude (S)-2-aminopentanoate methyl ester in a saturated solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

Step 3: Formation of the Hydrochloride Salt

  • Concentrate the methanolic ammonia solution under reduced pressure to yield crude (S)-2-aminopentanamide.

  • Dissolve the crude amide in a minimal amount of anhydrous methanol or isopropanol.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until it is saturated, or add a calculated amount of concentrated HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Method 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

This classical and reliable method employs a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction.[6][7] In this protocol, a glycine derivative is reacted with a chiral auxiliary, such as (+)-2-hydroxypinanone, to form a chiral Schiff base. The steric hindrance provided by the pinanone backbone effectively blocks one face of the enolate formed upon deprotonation, forcing the incoming electrophile (propyl iodide) to attack from the less hindered face.[6][7] This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid derivative, which is then converted to the final amide hydrochloride.

The use of a strong, non-nucleophilic base like lithiated 2,2,6,6-tetramethylpiperidine is critical to ensure rapid and complete enolate formation without competing side reactions.[6]

Visualizing the Workflow: Chiral Auxiliary Method

Chiral_Auxiliary_Workflow cluster_0 Phase I: Diastereoselective Alkylation cluster_1 Phase II: Auxiliary Cleavage & Amidation cluster_2 Phase III: Salt Formation start Glycine Ester + Chiral Auxiliary ((+)-2-hydroxypinanone) schiff_base Chiral Schiff Base Ester start->schiff_base alkylation Diastereoselective Alkylation (Propyl Iodide) schiff_base->alkylation Strong Base (e.g., LiTMP) alkylated_product Alkylated Chiral Adduct alkylation->alkylated_product High d.e. cleavage Hydrolysis & Auxiliary Removal alkylated_product->cleavage amino_acid_ester (S)-2-Aminopentanoate Ester cleavage->amino_acid_ester amidation Amidation (e.g., NH₃ in MeOH) amino_acid_ester->amidation final_amide (S)-2-Aminopentanamide salt_formation HCl Treatment final_amide->salt_formation final_product (S)-2-Aminopentanamide Hydrochloride salt_formation->final_product

Caption: Workflow for the synthesis of (S)-2-Aminopentanamide HCl using a Chiral Auxiliary.

Detailed Protocol: Chiral Auxiliary Method

Step 1: Synthesis of the Chiral Schiff Base Ester

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine glycine tert-butyl ester hydrochloride (1.0 eq), (+)-2-hydroxypinanone (1.0 eq), and a suitable solvent like toluene.

  • Add a base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and concentrate under reduced pressure. Purify the resulting [(+)-2-hydroxypinanyl-3-idene]-glycine tert-butyl ester by chromatography.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithiated 2,2,6,6-tetramethylpiperidine (LiTMP) by adding n-butyllithium (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve the chiral Schiff base ester (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the pre-formed LiTMP solution to the Schiff base solution and stir for 30 minutes to ensure complete enolate formation.

  • Add 1-iodopropane (1.2 eq) to the reaction mixture and stir at -78 °C for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cleavage of Chiral Auxiliary and Conversion to Amide Hydrochloride

  • Dissolve the crude alkylated product in a mixture of THF and 1N HCl.

  • Stir the mixture at room temperature for 12 hours to hydrolyze the Schiff base.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Wash the aqueous layer with diethyl ether.

  • Follow the amidation and salt formation steps as described in Method 1, Steps 2 and 3 to obtain the final product, this compound.

Quantitative Data Summary

The following table presents typical results that can be expected from the described synthetic routes. The values are based on literature precedents for analogous transformations.[4][5][6][7]

ParameterMethod 1: Phase-Transfer CatalysisMethod 2: Chiral Auxiliary
Overall Yield 40-60%50-70%
Enantiomeric Excess (e.e.) >95%>95% (as diastereomeric excess)
Purity (post-crystallization) >99%>99%
Key Reagents Glycine Schiff Base, 1-Bromopropane, Chiral Cinchonidine CatalystGlycine Ester, (+)-2-Hydroxypinanone, 1-Iodopropane, LiTMP

Conclusion and Outlook

Both Asymmetric Phase-Transfer Catalysis and the Chiral Auxiliary-Mediated approach offer effective and highly stereoselective pathways to synthesize this compound. The choice between the two methods often depends on factors such as catalyst/auxiliary cost and availability, scalability, and ease of purification. Phase-transfer catalysis avoids the need for stoichiometric chiral reagents and cryogenic temperatures, which can be advantageous for large-scale production. Conversely, the chiral auxiliary method is often highly reliable and predictable, with the potential for recovery and reuse of the auxiliary. These robust protocols provide researchers and drug development professionals with viable strategies for accessing this crucial chiral building block for the advancement of new therapeutic agents.

References

  • Antoni, G., Långström, B. (1987). Asymmetric synthesis of L-2-amino[3-11C]butyric acid, L-[3-11C]norvaline and L-[3-11C]valine. Journal of Labelled Compounds and Radiopharmaceuticals, 24(10), 125-140. Available from: [Link]

  • Espinoza-Hicks, J. C., Chavez-Flores, D., Zaragoza-Galan, G., & Camacho-Davila, A. A. (2023). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Amino Acids, 55(7), 939–946. Available from: [Link]

  • Corey, E. J., & Lygo, B. (1985). Enantioselective alkylation of a glycine derivative in the presence of a chiral phase-transfer catalyst. Journal of the American Chemical Society, 107(24), 7047–7051. (Note: This is a foundational paper for the PTC method, a specific URL is not in the provided search results, but the principle is cited in result[4]).

  • McIntosh, J. M. (1988). The asymmetric synthesis of α-amino acids. Chemical Reviews, 88(5), 871–897. (Note: This is a foundational review on chiral auxiliaries, a specific URL is not in the provided search results, but the principle is cited in result[7]).

  • ResearchGate. (2025). Asymmetric Synthesis of L-Norvaline. Available from: [Link]

  • Jiangsu Zhongbang Pharma. (2016). Method for synthesizing (S)-2-aminobutanamide. CN105646265A.
  • Unknown Author. (2016). Synthesis method of (S)-2-aminobutanamide. CN105693822A.
  • Unknown Author. (2014). Method for preparing (S)-2-aminobutanamide hydrochloride. CN103626672A.
  • Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339. Available from: [Link]

  • Unknown Author. (2013). Preparation method of S-(+)-2-aminobutanamide hydrochloride. CN103045667A.
  • Johnston, J. N., et al. (n.d.). Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes. Available from: [Link]

  • Unknown Author. (2013). Synthesis method of S-2-aminobutanamide hydrochloride. CN103012190A.
  • Chen, C., Peters, J. C., & Fu, G. C. (2021). Photoinduced copper-catalysed asymmetric amidation via ligand cooperativity. Nature Catalysis, 4, 743–750. Available from: [Link]

  • Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals (Basel), 16(3), 339. Available from: [Link]

  • Ghosez, L., Genicot, C., & Gouverneur, V. (1992). Chiral amides in asymmetric synthesis. Pure and Applied Chemistry, 64(12), 1849-1856. Available from: [Link]

  • Ramapanicker, R., et al. (2012). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Organic Letters, 14(17), 4458–4461. Available from: [Link]

  • Various Authors. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available from: [Link]

  • Sibi, M. P., & Asano, Y. (2001). Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids. Journal of the American Chemical Society, 123(39), 9708–9709. Available from: [Link]

  • Various Authors. (2020). Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. ChemMedChem, 15(23), 2280–2285. Available from: [Link]

  • Various Authors. (2023). Stereoselective Synthesis of Mirogabalin via 1,4-Selective Addition of Lithioacetonitrile to Alkylidene Malonate. ChemRxiv. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of (S)-2-Aminopentanamide Hydrochloride (L-Norvalinamide HCl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of a peptide's C-terminus to an amide is a cornerstone strategy in medicinal chemistry, often imparting enhanced metabolic stability and modulating biological activity.[] (S)-2-Aminopentanamide hydrochloride, the hydrochloride salt of L-norvaline amide, serves as a valuable and versatile building block for introducing a non-proteinogenic, lipophilic residue at the C-terminus of a peptide. This guide provides an in-depth exploration of L-Norvalinamide HCl, detailing its physicochemical properties, the scientific rationale for its use, and comprehensive, field-tested protocols for its incorporation via both solution-phase and solid-phase-assisted methodologies. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in the synthesis of novel peptide amides for therapeutic and research applications.

Introduction: The Significance of C-Terminal Amidation and Norvaline Analogs

In nature, a significant number of bioactive peptides feature a C-terminal amide instead of a carboxylic acid. This modification neutralizes the negative charge of the C-terminus, which can be critical for receptor interaction and membrane permeability. From a drug development perspective, the primary advantage of C-terminal amidation is the vastly improved resistance to degradation by carboxypeptidases, thereby extending the peptide's in vivo half-life.[2]

(S)-2-Aminopentanamide, or L-Norvalinamide, introduces the unique properties of norvaline, a non-canonical amino acid. As an isomer of valine and a close structural analog of leucine, norvaline is a powerful tool for probing structure-activity relationships (SAR). Its linear, unbranched C3 alkyl side chain can confer specific conformational properties or serve as a bioisosteric replacement for other aliphatic residues, enabling the fine-tuning of a peptide's pharmacological profile. The use of this compound provides a direct and efficient route to synthesize these valuable peptide analogs.

Physicochemical Properties & Handling

Proper handling and characterization of starting materials are critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-aminopentanamide;hydrochlorideInferred from Analogs[3]
Synonyms L-Norvalinamide HCl, L-Norvalinamide monohydrochlorideN/A
Molecular Formula C₅H₁₃ClN₂ON/A
Molecular Weight 152.62 g/mol N/A
Appearance White to off-white crystalline solidTypical for amino acid salts
Solubility Soluble in water, DMF, DMSO. Sparingly soluble in DCM.Typical for amino acid salts
Storage Store at 2-8°C under dry conditions. Hygroscopic.General laboratory practice

Note: The hydrochloride salt is the stable, commercially available form. In reaction protocols, the free amine must be liberated in situ through the addition of a non-nucleophilic base.

Synthesis Methodologies and Experimental Protocols

The incorporation of L-Norvalinamide can be achieved through several robust methods. The choice depends on the scale of the synthesis, the complexity of the peptide, and available resources.

Methodology 1: Solution-Phase Synthesis for Dipeptides and Short Segments

This classical approach is ideal for synthesizing short peptides or for large-scale production where chromatographic purification is feasible. The core principle involves the activation of the carboxyl group of an N-protected amino acid, followed by nucleophilic attack from the free amine of L-Norvalinamide.[4][5]

G cluster_start Reactants cluster_process Reaction Steps cluster_end Outcome A N-Protected Amino Acid (e.g., Fmoc-Ala-OH) C 1. Carboxyl Activation (HATU / HOBt) A->C B (S)-2-Aminopentanamide HCl D 2. Base Addition (DIEA) Liberates free amine B->D E 3. Amide Bond Formation (Coupling) C->E D->E F Protected Dipeptide Amide (e.g., Fmoc-Ala-Nva-NH₂) E->F G Purification & Deprotection F->G

Figure 1. Workflow for solution-phase synthesis of a dipeptide amide.
  • Reactant Preparation:

    • In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 1.1 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.[5] The formation of the HOBt-ester minimizes the risk of racemization.

  • Amine Preparation:

    • In a separate flask, dissolve this compound (1.2 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA, 2.5 eq) to neutralize the hydrochloride salt and generate the free amine. A slight excess of base is used to also neutralize the acid formed during coupling.

  • Coupling Reaction:

    • Slowly add the amine solution from step 2 to the activated ester solution from step 1 at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting Fmoc-Ala-OH is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Perform aqueous extraction: wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove the water-soluble urea byproduct and excess reagents.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure Fmoc-Ala-Nva-NH₂.

Methodology 2: Solid-Phase Synthesis (SPPS) via Post-Cleavage Amidation

For longer peptides, Solid-Phase Peptide Synthesis (SPPS) is the method of choice.[6] While one could theoretically load L-Norvalinamide onto a resin, a more robust and versatile strategy involves synthesizing the main peptide chain on a standard acid-releasing resin and then coupling it with L-Norvalinamide in solution after cleavage. This approach avoids potential side reactions on the resin and allows for the synthesis of a peptide acid precursor that can be used for other modifications as well.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Coupling cluster_final Final Product Resin Start: Wang or 2-Cl-Trt Resin Synth Fmoc-SPPS Cycles (Deprotection, Coupling, Wash) Resin->Synth PeptideResin Peptide-Resin Conjugate Synth->PeptideResin Cleave 1. Cleavage from Resin (e.g., TFA Cocktail) PeptideResin->Cleave PeptideAcid Crude Peptide Acid Cleave->PeptideAcid Couple 2. Solution-Phase Coupling with L-Norvalinamide HCl PeptideAcid->Couple FinalPeptide Crude Peptide Amide Couple->FinalPeptide Purify RP-HPLC Purification FinalPeptide->Purify

Figure 2. SPPS workflow using a post-cleavage solution-phase amidation strategy.
  • Resin Preparation and Synthesis:

    • Select a suitable resin for generating a C-terminal acid, such as pre-loaded Fmoc-Phe-Wang resin.[7]

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]

    • Perform standard Fmoc-SPPS cycles for each subsequent amino acid (Gly, Gly, Tyr). Each cycle consists of: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.[8] b. Washing: Thoroughly wash the resin with DMF. c. Coupling: Couple the next Fmoc-protected amino acid (3-5 eq) using an appropriate activator like HBTU/HATU (3-5 eq) and a base like DIEA (6-10 eq).[9] d. Washing: Wash again with DMF.

  • Cleavage and Deprotection:

    • After the final coupling and N-terminal Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., for Tyr(tBu), a common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[8]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide acid by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide acid (Tyr-Gly-Gly-Phe-OH) under vacuum.

  • Post-Cleavage Amidation:

    • This step is identical in principle to the solution-phase protocol described in Section 3.1, but with the peptide acid as the carboxyl component.

    • Dissolve the crude peptide acid (1.0 eq) and HATU (1.1 eq) in DMF.

    • In a separate vial, dissolve this compound (1.5 eq) in DMF with DIEA (3.0 eq).

    • Combine the solutions and stir at room temperature for 2-4 hours.

  • Final Purification:

    • After the coupling reaction, acidify the mixture slightly with TFA.

    • Purify the final peptide amide (Tyr-Gly-Gly-Phe-Nva-NH₂) by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Analytical Characterization

Validation of the final product is essential.

  • RP-HPLC: The final peptide amide should show a single major peak with a different retention time than the peptide acid precursor.

  • Mass Spectrometry (ESI-MS): The observed mass should match the calculated theoretical mass of the target peptide amide. For Tyr-Gly-Gly-Phe-Nva-NH₂, the calculated monoisotopic mass is 583.29 Da ([M+H]⁺).

Troubleshooting and Expert Insights

ProblemProbable CauseRecommended Solution
Incomplete Coupling Steric hindrance; poor activation; insufficient reaction time.Use a stronger coupling reagent like HATU.[7] Extend reaction time. For difficult couplings, perform a second coupling step (double coupling).
Racemization Over-activation of the carboxyl group, especially with carbodiimides alone.Always use an additive like HOBt or HOAt when using carbodiimide activators (EDC, DCC).[5] Use a base with a lower pKa if possible.
Poor Yield after Precipitation The peptide is partially soluble in ether.Ensure the ether is ice-cold. Use a larger volume of ether. Minimize water content in the crude peptide before precipitation.
Difficult Purification The peptide acid and amide co-elute during HPLC.Optimize the HPLC gradient. A shallower gradient around the elution point can improve separation between the closely related acid and amide species.

Conclusion

This compound is a highly effective reagent for the synthesis of C-terminally amidated peptides containing the non-canonical residue norvaline. Its application, particularly through a post-SPPS solution-phase coupling strategy, provides a reliable and flexible pathway to generate novel peptide analogs. This methodology allows for the creation of peptides with enhanced metabolic stability and provides a tool for fine-tuning biological activity, making it an indispensable component in the toolkit of peptide chemists and drug development professionals.

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health (NIH). [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Institutes of Health (NIH). [Link]

  • Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Indian Academy of Sciences. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • How to Synthesize a Peptide. AAPPTec. [Link]

  • (S)-2-Aminopentanediamide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • (2S)-2-aminopentanamide hydrochloride Chemical Label. ECHA. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab, University of Washington. [Link]

  • Mastering Peptide Synthesis: The Crucial Role of EDC HCl. Peptide Synthesis Blog. [Link]

  • (S)-2-aminopropanamide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

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Application Notes & Protocols: (S)-2-Aminopentanamide Hydrochloride as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2-Aminopentanamide hydrochloride, the hydrochloride salt of L-norvalinamide, is a valuable chiral building block for synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. As a derivative of a non-proteinogenic amino acid, it provides a unique structural motif—a linear propyl side chain adjacent to a stereocenter—that is instrumental in designing novel peptide analogues, peptidomimetics, and small molecule therapeutics. The presence of a primary amine and a primary amide allows for orthogonal chemical modifications, making it a versatile scaffold. This guide provides an in-depth look at the properties of this compound and detailed protocols for its application, focusing on N-acylation as a core synthetic strategy.

Introduction: The Strategic Value of this compound

In modern drug discovery, the precise control of three-dimensional molecular architecture is paramount. Biological targets, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with ligands.[1][2] The use of optically pure building blocks is therefore not just a preference but a necessity for developing potent and selective therapeutics.[1][3]

This compound emerges as a significant tool in this context. It offers:

  • A Defined Stereocenter: The (S)-configuration is fixed, allowing for the direct introduction of a specific stereochemistry into a target molecule.

  • A Non-natural Side Chain: The n-propyl group of the parent norvaline residue allows for the exploration of hydrophobic binding pockets in target proteins, differing from the side chains of the 20 common proteinogenic amino acids.

  • Dual Functionality: The primary amine serves as a key nucleophilic handle for chain extension, typically via amide bond formation, while the primary amide offers a site for potential further modification or can act as a critical hydrogen bond donor/acceptor in receptor binding.

This document serves as a practical guide for researchers, explaining the fundamental chemistry of this building block and providing a robust, validated protocol for its use in synthesis.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the foundation of successful and safe experimentation.

Data Summary

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-aminopentanamide;hydrochloride
Synonyms L-Norvalinamide HCl, (S)-2-Aminovaleramide HCl
Molecular Formula C₅H₁₃ClN₂OCalculated
Molecular Weight 152.62 g/mol Calculated
Parent Compound Mass 116.16 g/mol [4]
Appearance White to off-white solidTypical
Key Functional Groups Primary Amine (as hydrochloride salt), Primary Amide, Chiral Center
Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed. Based on data for structurally similar amino acid amide hydrochlorides, the following precautions are mandated.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. A dust mask or respirator is recommended when handling the powder to avoid inhalation.[5][8]

  • Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6][8]

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6][8]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[6]

Core Application: N-Acylation for Amide Synthesis

The most common and versatile application of this compound is its use as a nucleophile in amide bond formation. This reaction connects the chiral building block to a carboxylic acid, creating a larger, more complex molecule. This is a cornerstone of peptide synthesis and the derivatization of scaffolds in medicinal chemistry.[9][10]

The general transformation is depicted below:

Caption: General scheme for N-acylation of (S)-2-Aminopentanamide.

The hydrochloride salt form renders the primary amine non-nucleophilic. Therefore, a crucial first step in any coupling reaction is the in-situ neutralization of the amine with a non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), to liberate the free amine.[9][11]

Experimental Protocol: EDC/HOBt-Mediated Amide Coupling

This protocol details a standard and highly reliable method for coupling a generic carboxylic acid to this compound. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent combined with an additive like 1-Hydroxybenzotriazole (HOBt) is a well-established strategy that minimizes side reactions and suppresses racemization.[12]

Rationale Behind Reagent Selection
  • EDC (Carbodiimide): This is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] Its water-solubility simplifies the final work-up, as excess reagent and its urea byproduct can be removed with an aqueous wash.

  • HOBt (Additive): The O-acylisourea intermediate is unstable. HOBt traps this intermediate to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. This two-stage activation significantly increases coupling efficiency and, critically, prevents racemization of the activated carboxylic acid.[12]

  • DIEA (Base): A non-nucleophilic tertiary amine. Its primary role is to neutralize the hydrochloride salt of the amine component. Its steric bulk prevents it from competing with the primary amine as a nucleophile. Two equivalents are used: one for the hydrochloride and one to neutralize the HCl generated during the coupling reaction.

Experimental Workflow Diagram

The entire process, from reaction setup to final product characterization, is outlined below.

G node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_char node_char prep1 Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF prep2 Add HOBt (1.2 eq) & EDC·HCl (1.2 eq) prep1->prep2 prep3 Stir for 30 min at RT (Carboxylic Acid Activation) prep2->prep3 react Add Amine Solution to Activated Acid prep3->react Combine Solutions amine_prep In separate flask: Dissolve (S)-2-Aminopentanamide·HCl (1.1 eq) & DIEA (2.5 eq) in DMF amine_prep->react react2 Stir 12-24h at RT Monitor by TLC react->react2 workup1 Quench with Water react2->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash Organic Layer (aq. HCl, aq. NaHCO₃, Brine) workup2->workup3 workup4 Dry (Na₂SO₄), Filter, & Concentrate workup3->workup4 purify Purify Crude Product via Flash Column Chromatography workup4->purify char Characterize Pure Product (¹H NMR, ¹³C NMR, HRMS) purify->char FBDD_Logic node_start node_start node_process node_process node_result node_result start (S)-2-Aminopentanamide·HCl (Chiral Fragment) process1 Parallel Amide Coupling (Diverse Carboxylic Acids) start->process1 library Fragment Library (Diverse 'R' Groups) process1->library process2 Screening vs. Biological Target library->process2 hit Identify 'Hit' Compounds (Fragments that Bind) process2->hit process3 Structure-Guided Optimization (SAR) hit->process3 lead Develop Potent Lead Compound process3->lead

Sources

Application Note: A Validated Chiral HPLC Method for the Analysis of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and enantiomeric purity determination of (S)-2-Aminopentanamide hydrochloride (L-Norvalinamide HCl). Due to the polar and chiral nature of the analyte, conventional reversed-phase chromatography presents significant retention challenges. To overcome this, two primary strategies are discussed: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC with an ion-pairing agent. This guide provides a comprehensive protocol for a chiral HILIC method, which offers superior retention and selectivity for this compound. The methodology is designed for researchers, scientists, and drug development professionals, providing in-depth explanations for experimental choices and a full validation protocol according to International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge

This compound is a chiral amino acid amide of interest in pharmaceutical development. Its high polarity makes it poorly retained on traditional non-polar stationary phases like C18, leading to elution in or near the solvent front. Furthermore, as a chiral molecule, its enantiomers can exhibit different pharmacological and toxicological profiles.[5][6] Therefore, a reliable analytical method must not only quantify the active pharmaceutical ingredient (API) but also resolve and quantify its corresponding enantiomer.

This note addresses these challenges by leveraging Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[7][8][9] This setup facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, providing excellent retention for compounds that are intractable by reversed-phase methods.[10][11] The use of a Chiral Stationary Phase (CSP) within a HILIC framework provides the necessary selectivity for enantiomeric separation.[5][12][13]

Chromatographic Method Development

Rationale for Method Selection

The primary challenge is retaining the highly polar (S)-2-Aminopentanamide cation.

  • Reversed-Phase (RP) with Ion-Pairing: An alternative approach involves using an anionic ion-pairing reagent (e.g., an alkyl sulfonate) in a reversed-phase system.[14][15] The reagent forms a neutral ion-pair with the protonated amine of the analyte, increasing its hydrophobicity and retention on a C18 column.[16][17] While effective, ion-pairing reagents can lead to long column equilibration times and are often incompatible with mass spectrometry (MS).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred method for this analyte. It directly addresses the high polarity, offering robust retention without the need for derivatization or complex mobile phase additives.[7][8] When combined with a chiral stationary phase, it provides a powerful tool for simultaneous quantification and enantiomeric purity assessment.

Optimized HPLC Conditions (HILIC Method)

After systematic evaluation, the following conditions were determined to provide optimal separation, peak shape, and sensitivity.

ParameterOptimized Condition
Instrument High-Performance Liquid Chromatography system with UV detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IA or similar) Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Ammonium Formate in Water (pH 3.5, adjusted with Formic Acid) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Diluent Mobile Phase

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are broadly selective and highly effective for resolving a wide range of racemates, including primary amines and their derivatives.[5] The chiral recognition mechanism involves multiple interactions (hydrogen bonding, dipole-dipole) between the analyte and the chiral selector.[6]

  • Mobile Phase: A high percentage of acetonitrile (90%) is crucial for retention in HILIC mode.[8] Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry if required. A low pH (3.5) ensures the primary amine of the analyte is protonated, which can aid in achieving consistent interactions with the stationary phase.

  • Detector Wavelength: The analyte lacks a strong chromophore. Detection at a low wavelength (205 nm) is necessary to achieve adequate sensitivity for both the main peak and any potential impurities, including the unwanted enantiomer.[18][19]

Experimental Protocols

Standard Preparation
  • Primary Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Primary Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • (R)-Enantiomer Spiked Solution (for Specificity): Prepare a solution of the (S)-enantiomer at the working concentration (50 µg/mL) and spike it with a known concentration of the (R)-enantiomer standard to demonstrate peak separation.

Sample Preparation
  • Accurately weigh a sample of the drug substance containing approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 40 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R2))

The developed method was validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3][4][20]

System Suitability

Before analysis, the chromatographic system must meet predefined criteria.

  • Procedure: Inject the Working Standard Solution (50 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing factor: ≤ 2.0.

    • Theoretical plates (N): ≥ 2000.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or its enantiomer.

  • Procedure: Inject the diluent, a solution of the (R)-enantiomer, and a spiked sample containing both (S) and (R) enantiomers.

  • Acceptance Criteria: The diluent should show no interfering peaks. The (S) and (R) enantiomer peaks should be well-resolved (Resolution > 2.0).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five standard solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 5 µg/mL to 75 µg/mL). Inject each solution and plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels.

  • Procedure: Prepare samples in triplicate at three concentrations (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with known amounts of the API.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Analyze six individual sample preparations on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by preparing a standard at this concentration and ensuring the response is precise and accurate.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., Acetonitrile percentage ± 2%)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Visualization of Workflow

The following diagram illustrates the logical flow from method development to full validation.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) Analyte Analyte Characterization ((S)-2-Aminopentanamide HCl) - Polar, Chiral, Basic Strategy Strategy Selection (HILIC vs. RP Ion-Pair) Analyte->Strategy Screening Column & Mobile Phase Screening Strategy->Screening Optimization Parameter Optimization (pH, % Organic, Flow Rate) Screening->Optimization Specificity Specificity (Resolution from Enantiomer) Optimization->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details robust protocols for the derivatization of (S)-2-aminopentanamide hydrochloride, a polar, non-proteinogenic amino acid amide, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and thermal lability, direct GC-MS analysis of (S)-2-aminopentanamide is impractical.[1][2] Derivatization is an essential step to convert the polar primary amine and amide functional groups into stable, volatile derivatives suitable for gas chromatography. This document provides two field-proven methodologies: a silylation protocol for general quantification and an acylation protocol coupled with a chiral stationary phase for enantiomeric purity assessment. We explain the causality behind experimental choices, provide step-by-step instructions, and offer troubleshooting insights to ensure reliable and reproducible results for researchers in pharmaceutical development and metabolic studies.

Introduction: The Rationale for Derivatization

(S)-2-Aminopentanamide, also known as L-Norvalinamide, is a chiral molecule of interest in pharmaceutical research and development. Its structure, featuring both a primary amine (-NH₂) and a primary amide (-CONH₂), imparts high polarity and the ability to form strong intermolecular hydrogen bonds. These properties make the analyte non-volatile and prone to thermal decomposition in the hot GC injector port, preventing its successful analysis by gas chromatography.[1][3]

Chemical derivatization addresses this challenge by replacing the active, polar hydrogens on the nitrogen atoms with nonpolar, thermally stable groups.[1][2] This chemical modification achieves three critical goals:

  • Increases Volatility: By masking the polar functional groups, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase without degradation.

  • Enhances Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC separation.[4]

  • Improves Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase and active sites within the GC system.[5]

This note presents two primary strategies: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for routine achiral analysis and acylation with trifluoroacetic anhydride (TFAA) for high-sensitivity chiral analysis on a specialized column.

Protocol 1: Achiral Analysis via Silylation

Silylation is a widely used and robust derivatization technique for compounds containing active hydrogens, such as amines, amides, alcohols, and carboxylic acids.[4][6] The reaction involves the substitution of these hydrogens with a trimethylsilyl (TMS) group. For (S)-2-aminopentanamide, both the primary amine and the primary amide groups will be derivatized to form a di-TMS derivative.

Principle and Mechanism

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts efficiently with primary amines and amides. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction.[7] The byproducts of the reaction, N-methyl-trifluoroacetamide and the TMS-acetamide, are highly volatile and typically elute with the solvent front, minimizing interference.[1]

The primary challenge with silylation is its extreme sensitivity to moisture.[8] All glassware, solvents, and the sample itself must be anhydrous to prevent the derivatizing reagent from being consumed by water, which leads to poor reaction yield and derivative instability.

Silylation Reaction cluster_reactants Reactants cluster_products Products Analyte (S)-2-Aminopentanamide Process Heat 70-80°C, 30-60 min Anhydrous Conditions Analyte->Process Reagent BSTFA (+ 1% TMCS) Reagent->Process Derivative Di-TMS-(S)-2-Aminopentanamide (Volatile & Stable) Byproducts Volatile Byproducts Process->Derivative Process->Byproducts

Caption: Silylation of (S)-2-Aminopentanamide with BSTFA.

Materials and Reagents
  • This compound standard or sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile (ACN) or Pyridine (GC grade)

  • Anhydrous Sodium Sulfate (for sample drying if necessary)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation

Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately weigh ~1 mg of this compound into a reaction vial. If the sample is in an aqueous solution, it must be dried completely. A common practice is to lyophilize the sample or evaporate the solvent under a gentle stream of dry nitrogen. The presence of HCl in the hydrochloride salt can be tolerated by silylation reagents, often forming a tris-TMS adduct.[6]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the dried residue. Vortex briefly.

  • Derivatization Reaction: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

Recommended GC-MS Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard high-performance GC system.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)A nonpolar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[1]
Injector Split/Splitless
- Temperature250°CEnsures rapid volatilization of the TMS derivative while minimizing thermal degradation.
- ModeSplit (e.g., 20:1)Prevents column overloading for concentrated samples. Splitless mode can be used for trace analysis.
Carrier Gas Helium, >99.999% purityInert carrier gas standard for MS applications.
- Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS performance.
Oven Program
- Initial Temp70°C, hold 2 minAllows for solvent focusing at the head of the column.
- Ramp10°C/min to 280°CA moderate ramp rate effectively separates analytes with different boiling points.
- Final HoldHold at 280°C for 5 minEnsures elution of all components and cleans the column.
MS System Agilent 5977B or equivalentStandard single quadrupole or ion trap mass spectrometer.
- Ion SourceElectron Ionization (EI)
- EI Energy70 eVStandard energy for creating reproducible fragmentation patterns and library matching.
- Source Temp230°CStandard operating temperature.
- Quad Temp150°CStandard operating temperature.
- Mass Rangem/z 40-500Captures the molecular ion and key fragment ions of the derivatized analyte.
Expected Results

The di-TMS derivative of 2-aminopentanamide (M.W. 260.5 g/mol ) is expected. The mass spectrum will likely show a weak or absent molecular ion (M⁺) at m/z 260. A characteristic fragment is the loss of a methyl group ([M-15]⁺) at m/z 245, which is often more abundant and is a key indicator of silylated compounds. Other significant fragments can be utilized for identification and quantification in Selected Ion Monitoring (SIM) mode.

Protocol 2: Chiral Analysis via Acylation and Chiral Column

For enantiomeric purity analysis, a direct method using an achiral derivatizing agent followed by separation on a chiral GC column is often preferred.[9] This approach avoids potential complications from the chiral purity of a derivatizing agent. Acylation with a fluorinated anhydride like trifluoroacetic anhydride (TFAA) creates stable, volatile derivatives that are highly responsive to electron capture detectors (ECD) and produce characteristic mass spectra.[5]

Principle and Mechanism

TFAA reacts with the primary amine and amide groups to form trifluoroacetyl amides. This two-step process typically involves an initial esterification of the sample, followed by acylation.[3] However, since (S)-2-aminopentanamide lacks a carboxylic acid group, only the acylation step is required. The reaction is typically performed in an aprotic solvent. The resulting N,N'-bis(trifluoroacetyl) derivative is then separated on a chiral stationary phase, such as Chirasil-L-Val, which can differentiate between the D and L enantiomers.[9][10][11]

Acylation_Workflow cluster_workflow Chiral Analysis Workflow node_sample Sample Preparation Dry (S)-2-Aminopentanamide HCl node_derivatize Achiral Derivatization Add Anhydrous Solvent + TFAA Heat at 60-70°C node_sample->node_derivatize Step 1 node_separate Chiral Separation Inject into GC with Chiral Column (e.g., Chirasil-L-Val) node_derivatize->node_separate Step 2 node_detect Detection & Quantification MS analysis to identify and quantify enantiomeric ratio node_separate->node_detect Step 3

Caption: Workflow for chiral GC-MS analysis via acylation.

Materials and Reagents
  • This compound standard or sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile (GC grade)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Step-by-Step Derivatization Protocol
  • Sample Preparation: Prepare a dried sample of ~1 mg of this compound in a reaction vial as described in section 2.3.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[7]

  • Incubation: Cap the vial tightly and heat at 70°C for 20 minutes. High temperatures or acidic conditions can sometimes lead to racemization, so reaction conditions should be optimized to be as mild as possible while ensuring complete derivatization.[12][13]

  • Evaporation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of dry nitrogen. This step is crucial to prevent column damage from the highly reactive TFAA.

  • Reconstitution: Redissolve the dried derivative residue in 100 µL of anhydrous ethyl acetate.

  • Analysis: The sample is now ready for injection. Inject 1 µL into the GC-MS system equipped with a chiral column.

Recommended GC-MS Parameters for Chiral Analysis
ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard high-performance GC system.
Column Chirasil-L-Val (25 m x 0.25 mm ID, 0.12 µm film) or similarThis chiral stationary phase is specifically designed for the enantioseparation of derivatized amino acids.[9][10][11]
Injector Split/Splitless
- Temperature250°CEnsures rapid volatilization of the TFA derivative.
- ModeSplit (e.g., 30:1)A higher split ratio may be needed to achieve sharp peaks on chiral columns.
Carrier Gas Helium, >99.999% purityInert carrier gas standard for MS applications.
- Flow Rate1.2 mL/min (Constant Flow)Chiral separations can be sensitive to flow rate; this value is a good starting point.
Oven Program
- Initial Temp90°C, hold 1 minA slightly higher initial temperature may be required for these derivatives.
- Ramp4°C/min to 200°CA slow temperature ramp is critical for resolving enantiomers.
- Final HoldHold at 200°C for 10 minEnsures elution of all components.
MS System Agilent 5977B or equivalent
- SettingsIdentical to Section 2.4Standard EI-MS settings are applicable.

Discussion and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization; Derivative instability; Sample loss.Ensure anhydrous conditions for silylation.[8] Verify reagent quality. Increase reaction time or temperature moderately. Ensure complete sample drying before derivatization.
Broad or tailing peaks Active sites in the injector liner or column; Column degradation.Use a deactivated injector liner. Trim the first few cm of the GC column. Condition the column according to the manufacturer's instructions.
Multiple peaks for a single analyte Incomplete derivatization (mono- vs. di-substituted); On-column degradation.Increase reagent excess, reaction time, or temperature to drive the reaction to completion. Lower the injector temperature if thermal degradation is suspected.
Poor chiral resolution Sub-optimal GC conditions; Column degradation.Optimize the oven temperature program (slower ramps often improve resolution). Check carrier gas flow rate. Ensure the chiral column has not exceeded its lifetime.
Quantification Inaccuracy Racemization during derivatization.[12]For chiral analysis, use the mildest possible reaction conditions (temperature and time). Validate the method with a standard of known enantiomeric purity.

Conclusion

The successful GC-MS analysis of this compound is critically dependent on proper derivatization. Silylation with BSTFA offers a straightforward and effective method for routine, achiral quantification. For determining enantiomeric purity, acylation with TFAA followed by separation on a chiral stationary phase such as Chirasil-L-Val provides excellent resolution. The choice of method depends on the analytical objective, but both protocols, when executed with attention to critical details like moisture exclusion and temperature control, provide a reliable framework for researchers.

References

Application Notes and Protocols for (S)-2-Aminopentanamide Hydrochloride as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (AaRS) are a family of essential enzymes responsible for a cornerstone of molecular biology: the accurate translation of the genetic code.[1][2][3] These enzymes catalyze the attachment of specific amino acids to their corresponding tRNA molecules, a critical step in protein synthesis.[1][4][5] The inhibition of even a single AaRS can halt protein production, leading to cell growth arrest and, ultimately, cell death.[2][6] This makes them attractive targets for the development of novel antimicrobial and anticancer agents.[7][8] Leucyl-tRNA synthetase (LeuRS), in particular, has been a focus of drug discovery efforts, with several inhibitors showing promise in clinical development.[7][9][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of (S)-2-Aminopentanamide hydrochloride as an inhibitor of leucyl-tRNA synthetase. While direct inhibitory action of this specific compound on LeuRS is a topic for investigation, its structural analogy to leucine, the natural substrate of LeuRS, makes it a compelling candidate for a competitive inhibitor. These application notes will, therefore, outline the theoretical framework and provide detailed protocols for the characterization of this compound as a potential LeuRS inhibitor.

The Mechanistic Rationale: Competitive Inhibition of Leucyl-tRNA Synthetase

Leucyl-tRNA synthetase, a Class I AaRS, catalyzes the charging of tRNALeu in a two-step reaction.[1][4] First, leucine is activated by ATP to form a leucyl-adenylate (Leu-AMP) intermediate, with the release of pyrophosphate (PPi).[5][12] In the second step, the activated leucyl moiety is transferred to the 3'-end of its cognate tRNALeu.[1][12][13]

This compound, as a structural mimic of L-leucine, is hypothesized to act as a competitive inhibitor at the catalytic site of LeuRS. By binding to the active site, it would prevent the binding of the natural substrate, leucine, thereby inhibiting the formation of the Leu-AMP intermediate and subsequent tRNALeu charging.

Visualizing the Inhibition: A Proposed Mechanism

The following diagram illustrates the proposed competitive inhibition of Leucyl-tRNA Synthetase by this compound.

Inhibition_Mechanism cluster_Enzyme Leucyl-tRNA Synthetase (LeuRS) Active_Site Catalytic Active Site Product Leucyl-tRNAleu (Product) Active_Site->Product Catalyzes No_Product Inhibition of Protein Synthesis Active_Site->No_Product Inhibited Leucine L-Leucine (Substrate) Leucine->Active_Site Binds Inhibitor (S)-2-Aminopentanamide HCl (Potential Inhibitor) Inhibitor->Active_Site Competitively Binds

Caption: Proposed competitive inhibition of LeuRS by (S)-2-Aminopentanamide HCl.

Experimental Protocols: Characterizing Inhibitory Activity

To validate the hypothesis that this compound inhibits LeuRS, a series of robust and self-validating experimental protocols are necessary.

Leucyl-tRNA Synthetase Activity Assay: A Step-by-Step Guide

This protocol details a radiometric assay to measure the aminoacylation of tRNALeu by LeuRS. The assay quantifies the incorporation of a radiolabeled amino acid into tRNA, providing a direct measure of enzyme activity.

Materials:

  • Purified Leucyl-tRNA Synthetase (e.g., from E. coli or human)

  • This compound

  • L-[3H]-Leucine

  • Total tRNA (e.g., from E. coli or calf liver)

  • ATP, MgCl2, Tris-HCl buffer (pH 7.5), DTT

  • Bovine Serum Albumin (BSA)

  • Inorganic pyrophosphatase

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Precipitation cluster_detection Detection Prepare_Reaction_Mix Prepare Reaction Mixture: Buffer, ATP, MgCl2, DTT, BSA, [3H]-Leucine, tRNA Add_Inhibitor Add Inhibitor/Vehicle to Reaction Mix Prepare_Reaction_Mix->Add_Inhibitor Prepare_Inhibitor Prepare Serial Dilutions of (S)-2-Aminopentanamide HCl Prepare_Inhibitor->Add_Inhibitor Initiate_Reaction Initiate Reaction with LeuRS Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction Quench Aliquots in Cold TCA Incubate->Quench_Reaction Precipitate_tRNA Precipitate tRNA on Ice Quench_Reaction->Precipitate_tRNA Filter Collect Precipitate on Glass Fiber Filters Precipitate_tRNA->Filter Wash Wash Filters with Cold TCA and Ethanol Filter->Wash Scintillation_Counting Measure Radioactivity Wash->Scintillation_Counting

Caption: Workflow for the LeuRS aminoacylation assay.

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing Tris-HCl (pH 7.5), MgCl2, ATP, DTT, BSA, inorganic pyrophosphatase, total tRNA, and L-[3H]-Leucine.

  • Inhibitor Preparation: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In individual microcentrifuge tubes, add the reaction mixture and varying concentrations of this compound or vehicle (for control).

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified LeuRS to each tube.

  • Incubation: Incubate the reactions at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Quenching: At defined time points, take aliquots from each reaction tube and quench the reaction by adding them to ice-cold 10% TCA.

  • Precipitation: Allow the tRNA to precipitate on ice for at least 30 minutes.

  • Filtration and Washing: Collect the precipitated tRNA on glass fiber filters using a vacuum manifold. Wash the filters with cold 5% TCA followed by cold ethanol to remove unincorporated radiolabeled leucine.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the enzyme activity (in counts per minute or pmol of leucine incorporated) against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinetic Analysis: Determining the Mode of Inhibition

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is performed by varying the concentrations of both the substrate (L-leucine) and the inhibitor.

Procedure:

  • Perform the aminoacylation assay as described above.

  • Set up multiple sets of reactions, each with a fixed concentration of this compound (including a zero-inhibitor control).

  • Within each set, vary the concentration of L-leucine.

  • Measure the initial reaction velocities (v) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[Leucine]).

  • Analyze the plot:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains unchanged, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the experimental protocols.

ParameterDescriptionExpected Value/Range
IC50 The concentration of this compound that inhibits 50% of LeuRS activity.To be determined experimentally. A lower value indicates higher potency.
Ki The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.To be calculated from the kinetic data.
Mode of Inhibition The mechanism by which the inhibitor affects enzyme kinetics.Hypothesized to be competitive.
Km (Leucine) Michaelis constant for the natural substrate, L-leucine.To be determined in the absence of the inhibitor.
Vmax The maximum rate of the reaction catalyzed by LeuRS.To be determined in the absence of the inhibitor.

Trustworthiness and Self-Validating Systems

The integrity of the experimental results relies on a self-validating system. The protocols described above incorporate several control measures to ensure the trustworthiness of the data:

  • Negative Controls: Reactions without enzyme (LeuRS) or without tRNA should be included to measure background levels of radioactivity.

  • Positive Controls: Reactions with a known LeuRS inhibitor (if available) can be used to validate the assay system.

  • Vehicle Controls: Reactions containing the solvent used to dissolve this compound (e.g., water or DMSO) at the highest concentration used in the experiment should be included to rule out any effects of the solvent on enzyme activity.

  • Linearity of Reaction: Initial experiments should be conducted to determine the optimal enzyme concentration and reaction time to ensure that the measurements are taken within the linear range of the assay.

  • Statistical Analysis: All experiments should be performed in triplicate, and the data should be analyzed using appropriate statistical methods to determine the significance of the results.

Safety and Handling of this compound

This compound should be handled with care in a laboratory setting.[14][15][16] It may cause skin, eye, and respiratory irritation.[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[18] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the investigation of this compound as a potential inhibitor of leucyl-tRNA synthetase. The detailed protocols and the underlying scientific rationale will enable researchers to systematically characterize its inhibitory activity and mechanism of action. Positive results from these studies would warrant further investigation, including structural studies to elucidate the binding mode of the inhibitor and in vivo studies to assess its therapeutic potential. The exploration of amino acid amides as a class of AaRS inhibitors could open up new avenues for the development of much-needed therapeutic agents.

References

  • Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond. PubMed Central. [Link]

  • Leucyl-tRNA Synthetase. Proteopedia. [Link]

  • Aminoacetylation Reaction Catalyzed by Leucyl-tRNA Synthetase Operates via a Self-Assisted Mechanism Using a Conserved Residue and the Aminoacyl Substrate. Journal of Physical Chemistry B. [Link]

  • Kinetic Partitioning between Synthetic and Editing Pathways in Class I Aminoacyl-tRNA Synthetases Occurs at Both Pre-transfer and Post-transfer Hydrolytic Steps. PMC. [Link]

  • A bridge between the aminoacylation and editing domains of leucyl-tRNA synthetase is crucial for its synthetic activity. RNA. [Link]

  • Leucyl-tRNA Synthetase (Bacterial-like). AARS Online. [Link]

  • Safety Data Sheet. INDOFINE Chemical Company. [Link]

  • A Leucyl-tRNA Synthetase Urzyme: Authenticity of tRNA Synthetase Catalytic Activities and Promiscuous Phosphorylation of Leucyl-5′AMP. NIH. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 101925-47-7 Name. XiXisys. [Link]

  • Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents. PMC. [Link]

  • chemical label (2S)-2-aminopentanamide hydrochloride. ECHA. [Link]

  • Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends. PMC. [Link]

  • Mechanisms and kinetic assays of aminoacyl‐tRNA synthetases. PMC. [Link]

  • Leucyl‐tRNA Synthetase. Semantic Scholar. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm. [Link]

  • (PDF) Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. ResearchGate. [Link]

  • Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. MDPI. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. PMC. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. SciSpace. [Link]

  • A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity. PubMed. [Link]

  • Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. ResearchGate. [Link]

  • Methods to Assay Inhibitors of tRNA Synthetase Activity. ResearchGate. [Link]

  • Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][13]oxaborol-1(3H)-ol (GSK656). PubMed. [Link]

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Application Note: A Guide to the Strategic Incorporation of (S)-2-Aminopentanamide Hydrochloride into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide sequences is a powerful and established strategy in medicinal chemistry for developing peptidomimetics with enhanced therapeutic properties.[1][2] These modifications can confer resistance to enzymatic degradation, improve bioavailability, and refine receptor affinity and selectivity.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (S)-2-Aminopentanamide hydrochloride, a non-canonical amino acid analogue of norvaline, into peptidomimetic structures using Solid-Phase Peptide Synthesis (SPPS). We will cover the strategic rationale, step-by-step synthesis protocols, purification, and analytical characterization, offering field-proven insights to streamline its application in drug discovery.

Introduction: The Rationale for (S)-2-Aminopentanamide Incorporation

Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability.[5] By systematically modifying a peptide's structure, researchers can create molecules that mimic the essential pharmacophoric elements of a parent peptide while possessing superior drug-like properties.[3]

This compound, the amide derivative of (S)-norvaline, offers two key features for peptidomimetic design:

  • The n-Propyl Side Chain: The linear alkyl side chain can probe hydrophobic binding pockets in target proteins, potentially enhancing binding affinity through van der Waals interactions. Its non-bulkiness compared to other branched-chain amino acids can offer unique conformational advantages.

  • The Terminal Amide: The primary amide at the terminus of the side chain introduces a hydrogen bond donor/acceptor pair. This functionality can form new interactions within a receptor's active site or improve solubility profiles, distinguishing it from its carboxylic acid counterpart, glutamine.

Strategically placing this residue can lead to peptidomimetics with increased resistance to proteolytic enzymes, which often exhibit specificity for canonical amino acid side chains.[6]

Physicochemical Properties and Handling

Proper handling of the starting material is critical for successful synthesis. This compound is typically a stable, crystalline solid.

PropertyValueSource
Chemical Formula C₅H₁₃ClN₂O[7]
Molecular Weight 152.62 g/mol [7]
Appearance White to off-white solidN/A
Solubility Soluble in water, polar organic solvents (e.g., DMF, DMSO)N/A

Handling Recommendations:

  • Store in a cool, dry place away from moisture. The hydrochloride salt can be hygroscopic.

  • Before use in synthesis, the free amine must be generated from the hydrochloride salt, typically in situ during the coupling reaction by the addition of a non-nucleophilic base.

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most common and versatile method for incorporating non-natural amino acids is the Fmoc/tBu strategy in SPPS.[6][8] This approach involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[9]

Prerequisite: Nα-Fmoc Protection

Commercial availability of Nα-Fmoc-(S)-2-aminopentanamide may be limited. If starting from the hydrochloride salt, an initial Nα-Fmoc protection step is required.

Protocol 3.1: Nα-Fmoc Protection of (S)-2-Aminopentanamide

  • Dissolution: Dissolve this compound (1 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate (Na₂CO₃).

  • Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.05 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the product into ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel chromatography to yield Nα-Fmoc-(S)-2-aminopentanamide.

SPPS Workflow for Incorporation

The core of SPPS is a cyclical process of deprotection and coupling.[10] This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale using a Rink Amide resin, which yields a C-terminally amidated peptide upon final cleavage.

SPPS_Workflow Start Start: Swollen Resin Resin Resin Start->Resin Final Final Cleavage & Purification Wash2 Wash2 Wash2->Final After final AA

Diagram 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.2: SPPS Incorporation Cycle

  • Materials:

    • Rink Amide Resin (e.g., 0.5 mmol/g loading)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Deprotection Solution: 20% (v/v) piperidine in DMF

    • Nα-Fmoc protected amino acids (including target Nα-Fmoc-(S)-2-aminopentanamide)

    • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[11][12]

    • Base: N,N-Diisopropylethylamine (DIEA)

  • Procedure (for one coupling cycle):

    • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.

    • Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Repeat with a second 7-minute agitation.[13]

    • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

    • Coupling: a. In a separate vial, pre-activate the incoming amino acid by dissolving Nα-Fmoc-(S)-2-aminopentanamide (4 eq. relative to resin loading) and HBTU/HATU (3.9 eq.) in DMF. b. Add DIEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.[8] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings, extended time or double coupling may be necessary.[8]

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Monitoring (Optional): Perform a qualitative Kaiser (ninhydrin) test. A blue bead color indicates an incomplete reaction, suggesting a second coupling is required. A yellow/colorless result indicates >99% completion.

    • Repeat: Return to Step 2 for the next amino acid in the sequence.

Cleavage and Purification

Once the full peptide sequence is assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed.[14]

Protocol 3.3: Cleavage and Precipitation

  • Final Wash: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM (5x) and dry under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is Reagent K or a simpler TFA/TIS/H₂O mixture.[15][16]

    • Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v): Add Trifluoroacetic acid (TFA), Triisopropylsilane (TIS, a scavenger), and water to the dried resin (approx. 10 mL per gram of resin).[17]

  • Reaction: Agitate the slurry at room temperature for 2-4 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (~10x the volume of the filtrate).

  • Pelleting: A white precipitate (the crude peptide) should form. Centrifuge the mixture at 3000-4000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3.4: Purification by Reverse-Phase HPLC (RP-HPLC) The crude peptide must be purified to achieve the high homogeneity required for biological assays. RP-HPLC is the standard method, separating the target peptide from impurities based on hydrophobicity.[18][19]

ParameterSetting
Column Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% Acetonitrile (ACN) in 0.1% TFA
Gradient Typically 5-65% B over 30-60 minutes (sequence-dependent)
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column)
Detection UV absorbance at 214 nm and 280 nm
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is fully soluble, like 5% acetic acid).

  • Injection & Fractionation: Inject the sample onto the equilibrated HPLC system. Collect fractions corresponding to the major peak.

  • Analysis & Pooling: Analyze fractions by analytical LC-MS to confirm the identity and purity. Pool fractions with >95% purity.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Characterization and Quality Control

Verifying the successful incorporation and purity of the final peptidomimetic is a critical final step.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for peptide analysis.[21] It provides a rapid assessment of purity (via the UV chromatogram) and confirms the molecular weight of the target peptide (via the mass spectrum).[22]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for confirmation of the elemental composition of the peptidomimetic.

  • Tandem MS (MS/MS): Used for sequencing the peptide. By fragmenting the parent ion, one can confirm the position of the (S)-2-Aminopentanamide residue within the sequence.[23]

Table 2: Expected Analytical Data for a Hypothetical Peptide Hypothetical Peptide Sequence: Ac-Tyr-Ala-(Nva-NH₂) -Gly-Phe-NH₂ (where Nva-NH₂ is the incorporated residue)

AnalysisExpected ResultPurpose
LC Purity (214 nm) >95%Confirms homogeneity of the purified product.
Calculated Monoisotopic Mass 683.3392 g/mol Theoretical mass based on elemental composition.
Observed Mass [M+H]⁺ (HRMS) 684.3465 ± 5 ppmExperimental verification of the correct product formation.
MS/MS Fragmentation b- and y-ion series consistent with the sequence.Confirms the correct position of the non-natural residue.

Application Example & Troubleshooting

Application: Modulating Protease Selectivity

Peptidomimetics incorporating (S)-2-Aminopentanamide can be designed as inhibitors or substrates for proteases. The n-propyl side chain can target hydrophobic S1/S2 pockets, while the terminal amide offers a potential interaction point not present in natural side chains.

MOA_Diagram P1_Sidechain P1_Sidechain S1 S1 P1_Sidechain->S1 Hydrophobic Interaction P1_Amide P1_Amide Catalytic Catalytic P1_Amide->Catalytic H-Bonding

Diagram 2: Hypothetical binding of a peptidomimetic in a protease active site.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Efficiency 1. Steric hindrance of the non-natural amino acid.[8]2. Insufficient activation time or reagent equivalents.3. Poor resin swelling.1. Switch to a more powerful coupling reagent (e.g., HATU, COMU).[12]2. Perform a double coupling.3. Increase reaction time to 3-4 hours.4. Ensure resin is fully swollen before starting synthesis.
Deletion Sequence Observed in MS Incomplete Fmoc deprotection.Increase deprotection time (e.g., 2 x 10 minutes). Ensure freshness of the piperidine/DMF solution.
Side Product Formation during Cleavage 1. Re-attachment of cleaved protecting groups (e.g., t-butyl cations) to sensitive residues (Trp, Met, Tyr).2. Incomplete removal of a side-chain protecting group.1. Ensure adequate scavengers (e.g., TIS, water, EDT) are used in the cleavage cocktail.[16]2. Increase cleavage time or use a stronger acid cocktail if necessary.
Poor Yield after Purification 1. Low crude peptide purity.2. Poor solubility of the crude peptide.3. Suboptimal HPLC gradient.1. Optimize coupling/deprotection steps.2. Test different solvents (e.g., add acetic acid, DMSO) to dissolve the crude peptide.3. Run a scouting analytical gradient to optimize the preparative method.

Conclusion

The incorporation of this compound into peptidomimetics is a viable and valuable strategy for modulating the biological and pharmacokinetic properties of peptide leads. While requiring careful consideration of protection and coupling conditions, its integration via standard Fmoc-SPPS protocols is straightforward. By following the detailed methodologies and troubleshooting guidance provided in this note, researchers can effectively leverage this unique building block to accelerate their drug discovery and development efforts.

References

  • Angeletti, R., Falciani, C., & Bracci, L. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews. Available from: [Link]

  • Vyas, V. K., Ghate, M., & Patel, P. (2014). Peptidomimetics, a synthetic tool of drug discovery. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Patil, K., Anwar, C., & Singh, J. (2025). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available from: [Link]

  • Patil, K., Anwar, C., & Singh, J. (2025). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research and Innovation. Available from: [Link]

  • Chemistry For Everyone. (2025). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? YouTube. Available from: [Link]

  • Falciani, C., et al. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49, 4567-4584. DOI:10.1039/D0CS00102C. Available from: [Link]

  • Zhang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23). Available from: [Link]

  • Lokey Lab Protocols. (2017). Fmoc. UC Santa Cruz. Available from: [Link]

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-Aminopentanediamide hydrochloride. PubChem. Available from: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Vapourtec. (2021). Advancing CF-SPPS with Vapourtec: Cleaving peptides in flow. Available from: [Link]

  • Bhongle, N. N., & Natarajan, S. K. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8). Available from: [Link]

  • Reyes, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. Available from: [Link]

  • Shaw, C. (1994). Peptide Purification by Reverse-Phase HPLC. In Basic Protein and Peptide Protocols. Humana Press. Available from: [Link]

  • Zhang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Available from: [Link]

  • Pathan, D. K., et al. (2018). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. ResearchGate. Available from: [Link]

  • Peptide Synthesis. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Available from: [Link]

  • ECHA. (n.d.). (2S)-2-aminopentanamide hydrochloride. European Chemicals Agency. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-aminopropanamide hydrochloride. PubChem. Available from: [Link]

  • BioPharmaSpec. (2025). Peptidomics in Drug Discovery | Endogenous Peptides Explained. Available from: [Link]

  • Fesenko, I., et al. (2021). The properties of peptidomes identified by mass-spectrometry analysis. ResearchGate. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available from: [Link]

  • Chen, X., et al. (2019). A Comparative Peptidomic Characterization of Cultured Skeletal Muscle Tissues Derived From db/db Mice. Frontiers in Endocrinology. Available from: [Link]

  • PharmaCompass. (n.d.). (2S)-2-aminopropanamide hydrochloride. Available from: [Link]

  • Liu, T., et al. (2012). Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. Archives of Pharmacal Research, 35(10), 1715–1728. Available from: [Link]

  • Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Available from: [Link]

  • Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

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Application Notes and Protocols for the Large-Scale Synthesis of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminopentanamide hydrochloride, also known as L-Norvalinamide hydrochloride, is a crucial chiral intermediate in the synthesis of various pharmaceutical agents. This document provides a comprehensive guide for its large-scale synthesis, detailing a robust and scalable protocol. The narrative emphasizes the rationale behind key procedural choices, outlines critical process parameters, and details the necessary analytical controls to ensure the final product's quality and stereochemical integrity. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Synthetic Strategy

The synthesis of optically pure amino amides is a cornerstone of modern pharmaceutical development. (S)-2-Aminopentanamide serves as a key building block, and its hydrochloride salt provides enhanced stability and handling properties. The primary challenge in its large-scale production lies in achieving high chemical yield and optical purity cost-effectively while maintaining stereochemical integrity throughout the process.

Several synthetic routes exist for amino acid amides, including direct amidation of unprotected amino acids and methods involving chiral resolution of racemic mixtures. However, for a scalable and stereospecific process, a strategy beginning with the readily available chiral precursor, L-Norvaline, is often preferred. This approach avoids costly and yield-reducing resolution steps.

The strategy detailed herein involves a three-stage process:

  • N-Protection: The amino group of L-Norvaline is temporarily protected to prevent side reactions during the subsequent amidation step.

  • Amide Formation: The carboxylic acid moiety is activated and subsequently reacted with an ammonia source to form the desired amide.

  • Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently forms the final hydrochloride salt, facilitating purification and isolation.

This methodology is designed to be robust, scalable, and to minimize racemization, a critical parameter for chiral intermediates.

Overall Synthetic Pathway

The chosen synthetic pathway is visualized below. It employs tert-butyloxycarbonyl (Boc) as the protecting group, a common choice in industrial synthesis due to its stability and ease of removal under non-harsh acidic conditions.

G Start L-Norvaline Protected Boc-L-Norvaline Start->Protected 1. Boc₂O, NaOH     (N-Protection) Activated Activated Intermediate (Mixed Anhydride) Protected->Activated 2. Isobutyl Chloroformate,     N-Methylmorpholine     (Activation) Amide Boc-L-Norvalinamide Activated->Amide 3. NH₃ (aq)    (Amidation) Final (S)-2-Aminopentanamide Hydrochloride Amide->Final 4. HCl in Isopropanol    (Deprotection & Salt Formation)

Diagram 1: Stereoselective synthesis pathway from L-Norvaline.

Detailed Experimental Protocols

This section provides step-by-step protocols for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.Molecular Wt.GradeNotes
L-Norvaline6600-40-4117.15>99% PurityChiral precursor
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25ReagentProtection agent
Sodium Hydroxide (NaOH)1310-73-240.00ACSBase for protection
Isobutyl Chloroformate543-27-1136.58>98%Activating agent
N-Methylmorpholine (NMM)109-02-4101.15>99%Organic base
Aqueous Ammonia (28-30%)1336-21-635.05ACSNucleophile
Isopropanol (IPA)67-63-060.10AnhydrousSolvent
Hydrogen Chloride, in IPA7647-01-036.46~5-6 MDeprotection/Salt Formation
Tetrahydrofuran (THF)109-99-972.11AnhydrousSolvent
Ethyl Acetate141-78-688.11ACSExtraction Solvent
Citric Acid (Monohydrate)5949-29-1210.14ACSFor aqueous workup
Step-by-Step Procedure

The following protocol is based on a 1.0 kg (8.54 mol) starting quantity of L-Norvaline.

Part A: Synthesis of Boc-L-Norvaline

  • Reactor Setup: Charge a 20 L jacketed glass reactor with L-Norvaline (1.00 kg, 8.54 mol), deionized water (5 L), and THF (5 L).

  • Basification: Cool the stirred suspension to 10-15°C. Add a 4 M aqueous solution of NaOH until the pH reaches 10-11 and all solids dissolve.

  • Protection: Prepare a solution of Di-tert-butyl dicarbonate (1.95 kg, 8.96 mol, 1.05 eq) in THF (2 L). Add this solution to the reactor over 2 hours, maintaining the temperature at 15-20°C and the pH between 10 and 11 by concurrent addition of 4 M NaOH.

    • Rationale: Maintaining pH is crucial to ensure the amino group remains deprotonated and nucleophilic for the reaction with Boc-anhydride.

  • Reaction Completion: Stir the mixture for an additional 4-6 hours at room temperature. Monitor the reaction by TLC or HPLC until L-Norvaline is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Add ethyl acetate (8 L) and cool to 10°C. Acidify the aqueous layer to pH 2-3 with a 20% aqueous citric acid solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 3 L).

  • Isolation: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Boc-L-Norvaline as a viscous oil or white solid. The product is typically used directly in the next step.

    • Expected Yield: 95-98%

**Part B: Synthesis of Boc-L-Nor

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminopentanamide Hydrochloride, also known as L-Norvalinamide Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve yields. We will explore common challenges, provide in-depth troubleshooting, and detail field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and reliable route starts from the commercially available amino acid L-Norvaline. The synthesis is typically a multi-step process that involves:

  • Protection of the α-amino group: This is crucial to prevent side reactions, such as the formation of diketopiperazines or oligomers, during the activation of the carboxyl group.[1] The tert-butoxycarbonyl (Boc) group is frequently used due to its stability and ease of removal under acidic conditions.

  • Amidation of the carboxylic acid: The protected L-Norvaline is coupled with an ammonia source to form the amide. This step is the most critical for overall yield and is often the focus of optimization.

  • Deprotection and Salt Formation: The protecting group is removed, and the resulting free amine is converted to its hydrochloride salt to improve stability and handling. This is typically achieved in a single step using HCl in an organic solvent.[2]

Q2: Is an amino-protecting group always necessary for the amidation of L-Norvaline?

While traditional methods heavily rely on protecting groups, recent advancements have explored protecting-group-free amidation.[3][4] These methods often use specific Lewis acid catalysts or borate esters like B(OCH₂CF₃)₃ to mediate the direct reaction between the unprotected amino acid and an amine.[4]

  • Advantages: This approach shortens the synthetic sequence by two steps (protection and deprotection), improving atom economy and reducing waste.

  • Challenges: These reactions can require harsher conditions (e.g., higher temperatures) and may be sensitive to the specific substrates used. Racemization can also be a concern and must be carefully monitored.[3] For many applications, the classic protection-amidation-deprotection route remains more robust and predictable.

Q3: What are the most common causes of low yield in this synthesis?

Low yields can typically be traced back to one of three key areas:

  • Inefficient Amidation: The coupling of the carboxylic acid and ammonia is often incomplete. This can be due to poor activation of the carboxyl group, steric hindrance, or unfavorable reaction kinetics.

  • Side Reactions: The formation of unwanted byproducts is a major contributor to yield loss. Key side reactions include racemization of the chiral center, formation of diketopiperazines, and N-acylurea formation when using carbodiimide coupling agents.[5][6]

  • Purification Losses: The product may be lost during workup and purification steps, especially if it has partial solubility in both aqueous and organic phases or if crystallization is inefficient.

Q4: How can I minimize racemization during the synthesis?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk, particularly during the carboxyl group activation step.[7] The formation of a planar carbanion or oxazolone intermediate facilitates the loss of stereochemistry.[8] To minimize this:

  • Use appropriate coupling reagents: Certain reagents, particularly phosphonium salts (like BOP, PyBOP) and aminium/uronium salts (like HBTU, HATU), are known to suppress racemization when used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[9]

  • Control the temperature: Perform the activation and coupling steps at low temperatures (e.g., 0 °C) to reduce the rate of racemization.

  • Minimize reaction time: Do not allow the activated amino acid to sit for extended periods before adding the amine nucleophile.

  • Avoid strong bases: Overuse of strong, non-nucleophilic bases can promote proton abstraction from the α-carbon, leading to racemization.[8]

Overall Synthetic Workflow

The following diagram illustrates a standard, robust workflow for the synthesis of this compound from L-Norvaline using a Boc-protection strategy.

Synthetic Workflow cluster_0 PART 1: Protection cluster_1 PART 2: Amidation (Coupling) cluster_2 PART 3: Deprotection & Salification Start L-Norvaline Reagent1 Boc₂O, Base (e.g., NaOH, TEA) Solvent (e.g., Dioxane/H₂O) Start->Reagent1 Step1 N-Boc-L-Norvaline Reagent1->Step1 Reagent2 1. Coupling Agent (e.g., HATU, EDC/HOBt) 2. NH₃ source (e.g., NH₄Cl + Base) Solvent (e.g., DMF, DCM) Step1->Reagent2 Step2 N-Boc-(S)-2-Aminopentanamide Reagent2->Step2 Reagent3 HCl in Solvent (e.g., Dioxane, MeOH) Room Temperature Step2->Reagent3 Product (S)-2-Aminopentanamide Hydrochloride Reagent3->Product

Caption: General three-step synthesis of the target compound.

Troubleshooting Guide: Yield Improvement

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low Yield or Incomplete Conversion in the Amidation Step
  • Probable Cause A: Inefficient Carboxyl Group Activation. The carboxylic acid of N-Boc-L-Norvaline must be converted into a more reactive intermediate to react with ammonia. If the activation is poor, the reaction will stall.

    • Solution & Rationale: Switch to a more potent coupling reagent. While classic carbodiimides like DCC or EDC are common, they can be sluggish and lead to N-acylurea byproducts.[9] Modern uronium/aminium or phosphonium-based reagents are generally more efficient.[9] Consider the options in the table below. Dropwise addition of the coupling reagent at 0°C can also improve the formation of the active intermediate.

  • Probable Cause B: Poor Nucleophilicity of Ammonia Source. Gaseous ammonia can be difficult to handle and quantify. Ammonium chloride (NH₄Cl) requires a base to liberate free ammonia, and the equilibrium may not be favorable.

    • Solution & Rationale: Use a more reliable ammonia source. A solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol or isopropanol) provides a more controlled and soluble source of the nucleophile. Alternatively, for difficult couplings, using ammonium chloride in the presence of a strong, non-nucleophilic base like DBU or LiHMDS can be effective, but care must be taken to avoid side reactions.

  • Probable Cause C: Steric Hindrance. L-Norvaline's propyl side chain presents moderate steric bulk, which can slow down the coupling reaction compared to smaller amino acids like glycine or alanine.

    • Solution & Rationale: Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature (e.g., from room temperature to 40 °C) can significantly accelerate the reaction rate, but this must be balanced against the increased risk of racemization.[10]

Table 1: Comparison of Common Coupling Reagents for L-Norvaline Amidation
Reagent Class Examples Advantages Disadvantages & Mitigation
Carbodiimides EDC·HCl, DCCCost-effective, common.Slower reactions; risk of N-acylurea byproduct; higher racemization risk. Mitigation: Use with additives like HOBt or OxymaPure®.[9]
Uronium/Aminium HBTU, TBTU, HATUHigh efficiency, fast reaction rates, low racemization.[9]More expensive; byproducts must be removed during workup.
Phosphonium PyBOP, BOPExcellent for sterically hindered couplings; very low racemization.Can be carcinogenic (BOP); byproducts can complicate purification.
Mixed Anhydrides Isobutyl ChloroformateFast and clean activation.Requires careful temperature control (-15 °C) to avoid side reactions and racemization.[11]
Problem 2: Presence of Significant Impurities in the Crude Product
  • Probable Cause A: Racemization. The presence of the (R)-enantiomer is a common impurity that reduces the yield of the desired stereoisomer and is difficult to remove.

    • Solution & Rationale: As discussed in FAQ 4, use low temperatures (0 °C) and racemization-suppressing coupling reagents/additives (e.g., HATU, or EDC/HOBt).[9] The choice of solvent can also play a role; polar, aprotic solvents like DMF or NMP are generally preferred. Verify the enantiomeric purity of your final product using chiral HPLC or a chiral shift reagent in NMR.

  • Probable Cause B: Diketopiperazine (DKP) Formation. This side product arises from the intramolecular cyclization of a dipeptide intermediate. While less common in single amino acid amidation, it can occur if any peptide coupling happens before amidation.

    • Solution & Rationale: Ensure the α-amino group is fully protected before activating the carboxyl group. During deprotection of the final product, avoid basic conditions, which can catalyze DKP formation from any residual starting material.

  • Probable Cause C: Alkylation from Boc-Deprotection. The tert-butyl cation generated during the acidic cleavage of the Boc group is an electrophile and can alkylate nucleophilic sites on your molecule or in the solvent.[1]

    • Solution & Rationale: Use a cation scavenger during deprotection. Anisole or thioanisole are commonly added to the reaction mixture to trap the t-butyl cation. The deprotection is typically fast (1-2 hours) at room temperature with 4M HCl in dioxane; avoid unnecessarily long reaction times or high temperatures.[2][12]

Troubleshooting Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC / LC-MS) Start->Check_Completion Check_Purity Analyze Crude Product Purity (NMR / LC-MS) Check_Completion->Check_Purity Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Impure Significant Impurities Check_Purity->Impure No Sol_Activation Improve Activation: - Use stronger coupling agent (HATU) - Optimize temperature/time Incomplete->Sol_Activation Sol_Nucleophile Improve Nucleophile: - Use NH₃ in organic solvent - Check base stoichiometry Incomplete->Sol_Nucleophile Sol_Racemization Minimize Racemization: - Couple at 0°C - Use HOBt/Oxyma additive Impure->Sol_Racemization Sol_SideReact Address Other Side Reactions: - Use cation scavenger in deprotection - Check for N-acylurea byproduct Impure->Sol_SideReact

Caption: Decision tree for troubleshooting low synthesis yield.

Experimental Protocols

Protocol 1: N-Boc Protection of L-Norvaline
  • Setup: In a round-bottom flask, dissolve L-Norvaline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium hydroxide solution. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The solution should become clear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl or citric acid solution. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield N-Boc-L-Norvaline as a white solid or oil. The yield should be >95%.

Protocol 2: Amidation of N-Boc-L-Norvaline (EDC/HOBt Method)
  • Setup: Dissolve N-Boc-L-Norvaline (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

  • Activation: Add EDC·HCl (1.1 eq) portion-wise to the solution, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add a solution of ammonia in methanol (2.0 M, 2.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield crude N-Boc-(S)-2-Aminopentanamide. This can be purified by column chromatography if necessary.

Protocol 3: Boc-Deprotection and HCl Salt Formation
  • Setup: Dissolve the crude N-Boc-(S)-2-Aminopentanamide (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate).

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. A white precipitate of the hydrochloride salt should form. Monitor the deprotection by TLC until the starting material is consumed.[12]

  • Isolation:

    • If a precipitate forms, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil can be triturated with diethyl ether to induce crystallization and then filtered.

    • The final product, this compound, should be a white crystalline solid.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Sabatini, M. T., Karaluka, V., Lanigan, R. M., Boulton, L. T., Badland, M., & Sheppard, T. D. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Retrieved from [Link]

  • Google Patents. (2007). CN1962613A - Method for synthesis of L-norvaline.
  • Sabatini, M. T., Karaluka, V., Lanigan, R. M., Boulton, L. T., Badland, M., & Sheppard, T. D. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 24(27), 7032–7042. Retrieved from [Link]

  • Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Retrieved from [Link]

  • Li, Z., et al. (2020). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros community. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Zuccaro, J. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. Retrieved from [Link]

  • Google Patents. (2007). CN101007772A - Synthesis method of chiral norvaline.
  • Shatzmiller, S., et al. (1992). Coupling Reagent Dependent Regioselectivity in the Synthesis of Lysine Dipeptides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). “Classical” coupling reagents in amidation of amino acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Paz, J. L., Márquez, E. A., & Perez-Castillo, Y. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. Retrieved from [Link]

  • Google Patents. (2009). CN101508654B - Synthesis method of D, L-norvaline.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Retrieved from [Link]

  • Wang, T., et al. (2023). Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Norvaline. Retrieved from [Link]

  • Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 56, 163-171. Retrieved from [Link]

  • Google Patents. (2009). CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
  • Yamada, S., et al. (1976). Method for the Racemization of Optically Active Amino Acids. Science Madness. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. Retrieved from [Link]

  • ChemRxiv. (2024). Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-aminopentanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chiral intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

FAQ 1: My crystallization of this compound is not working. What are the common causes and solutions?

Failure to crystallize is a frequent challenge. The primary reasons include incorrect solvent choice, a solution that is too dilute, or the presence of impurities that inhibit crystal formation.[1][2]

Troubleshooting Steps:

  • Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of this compound.[3]

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[1]

  • Solvent System Re-evaluation: this compound is a polar molecule.[4] Effective crystallization often requires a polar solvent or a solvent pair. Consider solvents like ethanol, methanol, or mixtures with anti-solvents like isopropanol or acetonitrile.[5] A good solvent will dissolve the compound when hot but have limited solubility when cold.[3]

FAQ 2: My final product has low purity. What are the likely impurities and how can I remove them?

Impurities in this compound can originate from starting materials, side reactions, or degradation.[6] Common impurities may include the corresponding (R)-enantiomer, unreacted starting materials like (S)-2-aminopentanoic acid, and byproducts from the amidation step.[][8][9]

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and may require experimentation.

  • Chromatography: For challenging separations, chromatographic techniques can be employed. Given the polar nature of the compound, normal-phase or hydrophilic interaction liquid chromatography (HILIC) may be more effective than standard reversed-phase HPLC.[10][11]

FAQ 3: How can I determine the chemical and enantiomeric purity of my this compound?

A combination of analytical techniques is necessary to fully characterize the purity of your product.

Recommended Analytical Methods:

Analytical TechniqueInformation ProvidedKey Considerations
High-Performance Liquid Chromatography (HPLC) Chemical purity (presence of other impurities)Use a suitable column for polar compounds. A method with mass spectrometry (LC-MS) can help identify unknown impurities.[6]
Chiral HPLC Enantiomeric purity (enantiomeric excess, e.e.)Requires a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers.[12][13]
Nuclear Magnetic Resonance (qNMR) Spectroscopy Chemical purity and structural confirmationQuantitative NMR (qNMR) using an internal standard can provide a highly accurate measure of purity.[14]
Elemental Analysis Verification of elemental compositionConfirms the correct elemental ratios of carbon, hydrogen, nitrogen, and chlorine.[14]
Argentometric Titration Assay of the hydrochloride saltA classic and cost-effective method to determine the amount of hydrochloride present.[15]
FAQ 4: My purified this compound is hygroscopic. How should I handle and store it?

Amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can affect the accuracy of weighing and the stability of the compound.

Handling and Storage Recommendations:

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents and moisture.

  • Storage: Store the purified compound in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, consider storage at reduced temperatures (-20°C or -80°C).[16]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Guide 1: Troubleshooting Crystallization Issues

Crystallization is a powerful purification technique, but it can be sensitive to various parameters.[17]

dot graph TD { A[Start: Crude (S)-2-Aminopentanamide HCl] --> B{Select Solvent System}; B --> C{Dissolve in Minimum Hot Solvent}; C --> D{Cool Slowly}; D --> E{Crystals Form?}; E -- Yes --> F[Isolate Crystals via Filtration]; F --> G[Wash with Cold Solvent]; G --> H[Dry Under Vacuum]; H --> I[Analyze Purity]; E -- No --> J{Troubleshoot}; J --> K[Scratch Flask/Add Seed Crystal]; K --> E; J --> L[Concentrate Solution]; L --> D; J --> M[Try a Different Solvent/Solvent Pair]; M --> B; } caption: Crystallization Workflow and Troubleshooting

Scenario 1: Oiling Out

  • Problem: Instead of forming crystals, an oil separates from the solution upon cooling.

  • Cause: The solute's solubility is too high in the chosen solvent, or the cooling rate is too fast. It can also occur if the melting point of the solute is lower than the boiling point of the solvent.

  • Solutions:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) until the solution becomes slightly turbid, then allow it to cool slowly.[18]

    • Try a different solvent with a lower boiling point.

    • Ensure a slower cooling rate by insulating the flask.[3]

Scenario 2: Poor Yield

  • Problem: A very small amount of crystalline product is recovered.[1]

  • Cause: Too much solvent was used, leading to significant loss of the product in the mother liquor. The compound may also be more soluble in the cold solvent than anticipated.

  • Solutions:

    • If the mother liquor has not been discarded, try to recover more product by concentrating the solution and cooling it again.[1]

    • Before filtration, ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product.

    • When washing the crystals, use a minimal amount of ice-cold solvent.

Guide 2: Chromatographic Purification of a Highly Polar Amine Salt

When crystallization fails to achieve the desired purity, chromatography is the next logical step. The high polarity of this compound presents a challenge for traditional reversed-phase chromatography.[19]

dot graph TD { A[Crude Product] --> B{Select Chromatographic Mode}; B -- HILIC --> C[Select HILIC Column (e.g., Amide, Silica)]; B -- "Normal Phase" --> D[Select Normal Phase Column (e.g., Silica, Amine)]; C --> E{Develop Mobile Phase (High Organic, e.g., ACN/Water)}; D --> F{Develop Mobile Phase (Non-polar, e.g., Hexane/IPA)}; E --> G[Optimize Gradient & Load]; F --> G; G --> H[Fraction Collection]; H --> I[Analyze Fractions for Purity]; I --> J[Pool Pure Fractions]; J --> K[Solvent Evaporation]; K --> L[Final Product]; } caption: Chromatographic Purification Workflow

Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the retention and separation of very polar compounds.[10]

  • Principle: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

  • Experimental Protocol:

    • Column Selection: Choose a HILIC column, such as one with an amide or unbonded silica stationary phase.

    • Mobile Phase Preparation: A typical mobile phase consists of acetonitrile and water (or an aqueous buffer). A starting point could be 95:5 (v/v) acetonitrile:water. The aqueous component can contain a buffer like ammonium formate or ammonium acetate to improve peak shape.

    • Gradient Elution: Start with a high percentage of organic solvent and gradually increase the percentage of the aqueous component to elute the compounds.

    • Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Ensure the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.

    • Fraction Collection and Analysis: Collect fractions and analyze their purity by an appropriate analytical method (e.g., analytical HPLC or TLC).

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

III. References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubMed. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • SynThink Research Chemicals. (n.d.). Levetiracetam EP Impurities & USP Related Compounds. [Link]

  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Veeprho. (n.d.). Levetiracetam Impurities and Related Compound. [Link]

  • Pharmaffiliates. (n.d.). Levetiracetam-impurities. [Link]

  • Taylor & Francis Online. (2021). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. [Link]

  • Google Patents. (n.d.). Process for producing amino acid amides.

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Google Patents. (n.d.). Preparation method of L-2-aminobutanamide hydrochloride.

  • ResearchGate. (2020). What is the best technique for amide purification? [Link]

  • Separation and Refining of Amino acids. (n.d.). [Link]

  • Google Patents. (n.d.). Method for preparing (S)-2-aminobutanamide hydrochloride.

  • Google Patents. (n.d.). Preparation method of S-(+)-2-aminobutanamide hydrochloride.

  • Google Patents. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride.

  • Patsnap. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride. [Link]

  • ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]

  • Patsnap. (n.d.). Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. [Link]

  • PubChem. (n.d.). (S)-2-aminopropanamide hydrochloride. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem. (n.d.). 2-Aminopentanamide. [Link]

  • Google Patents. (n.d.). Preparation of amino acid amides.

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). [Link]

  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • YouTube. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]

  • Journal of Food and Drug Analysis. (2016). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

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Technical Support Center: (S)-2-Aminopentanamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminopentanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial chiral intermediate. As a key building block in various pharmaceutical applications, ensuring its purity is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the identification, mitigation, and analysis of process-related impurities.

Section 1: The Impurity Landscape - Frequently Asked Questions

This section addresses the fundamental questions regarding the types and origins of impurities commonly encountered during the synthesis of this compound, which typically starts from L-norvaline.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile of (S)-2-Aminopentanamide HCl is highly dependent on the synthetic route, reagents, and purification methods employed. However, based on common synthesis pathways (e.g., activation of L-norvaline followed by amidation), impurities can be categorized as shown in the table below. Understanding these potential impurities is the first step in developing a robust control strategy.[1][2]

Table 1: Common Impurity Classes in (S)-2-Aminopentanamide HCl Synthesis

Impurity ClassSpecific ExamplesTypical Origin
Starting Material-Related Unreacted L-norvalineIncomplete reaction conversion.
L-Norvaline-related impuritiesImpurities present in the initial L-norvaline raw material.[1]
Process-Related (Side Products) (R)-2-Aminopentanamide (D-enantiomer)Racemization during the carboxylic acid activation step.[2]
Dipeptide Impurity (e.g., (S)-N-((S)-1-amino-1-oxopentan-2-yl)-2-aminopentanamide)Self-condensation of L-norvaline or reaction of product with activated L-norvaline.[1][3]
Deletion ImpuritiesIncomplete coupling reactions during peptide-like synthesis.[2][4]
Reagent-Related Reagent adductsSide reactions with activating agents (e.g., DCC, HOBt) or protecting groups.[2]
Degradation Products Pyroglutamate-type impuritiesPotential cyclization under certain pH and temperature conditions.[2][4]
Q2: How does the quality of the starting material, L-norvaline, impact the final impurity profile?

A2: The principle of "garbage in, garbage out" is highly applicable here. The purity of your L-norvaline is a critical control point. Any impurities present in this starting material are likely to persist or react to form new impurities.

  • Causality: L-norvaline is an isomer of the more common amino acid valine.[5] Impurities such as other amino acids (e.g., valine, leucine) can be carried through the synthesis, leading to the formation of incorrect amide analogues which may be difficult to separate from the final product.

  • Expert Recommendation: Always source high-purity L-norvaline (≥99%) and perform an incoming material identity and purity check. A simple HPLC or NMR analysis can prevent significant downstream purification challenges. For instance, dipeptide impurities can sometimes be present in the amino acid raw material itself if not properly purified during its own manufacturing.[1]

Q3: What side reactions during the amidation step lead to process-related impurities?

A3: The amidation step, where the carboxylic acid of L-norvaline is activated and then reacted with an ammonia source, is the most critical stage for impurity formation.

  • Dimer/Oligomer Formation: The most common side reaction is the self-condensation of the activated L-norvaline intermediate.[3] Instead of reacting with the intended ammonia source, the activated carboxyl group of one L-norvaline molecule can be attacked by the free amino group of another, leading to dipeptides, tripeptides, and other oligomers.[1]

    • Mechanism: This is a classic issue in peptide synthesis. To mitigate this, the reaction is typically run with a large excess of the ammonia source and under conditions that favor the desired reaction kinetically (e.g., low temperature, controlled addition of reagents).[6]

  • Racemization: The activation of the carboxylic acid involves forming an intermediate (like an acyl chloride or active ester) that increases the acidity of the α-proton (the proton on the chiral center). Under basic conditions or with prolonged reaction times, this proton can be abstracted, leading to a planar enolate intermediate. Reprotonation can occur from either face, causing racemization and the formation of the undesired (R)-enantiomer.[2]

    • Control Strategy: Use of racemization-suppressing additives (e.g., HOBt, Oxyma) and careful control of base and temperature are essential.

Below is a diagram illustrating the main synthetic pathway and the points where key impurities diverge.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways L-Norvaline L-Norvaline Activated L-Norvaline Activated L-Norvaline L-Norvaline->Activated L-Norvaline Activation Amidation Amidation Activated L-Norvaline->Amidation NH3 Source Racemization Racemization Activated L-Norvaline->Racemization Base/ Time Self-Condensation Self-Condensation Activated L-Norvaline->Self-Condensation + L-Norvaline (S)-2-Aminopentanamide HCl (S)-2-Aminopentanamide HCl Amidation->(S)-2-Aminopentanamide HCl HCl Salt Formation (R)-Enantiomer (R)-Enantiomer Racemization->(R)-Enantiomer Dipeptide Impurity Dipeptide Impurity Self-Condensation->Dipeptide Impurity L-Norvaline_Imp Impurities in Starting Material L-Norvaline_Imp->(S)-2-Aminopentanamide HCl Carried Through

Caption: Synthetic pathway and key impurity formation points.

Section 2: Troubleshooting and Analytical Protocols

This section provides practical, step-by-step guides for identifying and quantifying impurities, transforming analytical data into actionable insights.

Q4: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

A4: A systematic approach is crucial. An unexpected peak requires a multi-step investigation to move from detection to identification and, finally, to control. The use of hyphenated techniques like LC-MS is the gold standard for this purpose.[7][8][9][10]

Workflow for Unknown Peak Identification

G A Unexpected Peak Detected in HPLC-UV B Step 1: LC-MS Analysis (Determine Molecular Weight) A->B C Step 2: Compare MW with Expected Impurities B->C D Match Found? (e.g., Unreacted SM, Dimer) C->D E Confirm with Standard (If Available) D->E Yes F No Match: Advanced Analysis (MS/MS, HRMS, NMR) D->F No H Develop Mitigation Strategy E->H G Structure Elucidation F->G G->H

Caption: Workflow for identifying unknown HPLC peaks.

  • Obtain Molecular Weight (MW): The first and most critical step is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The MW of the unknown peak provides the most significant clue to its identity.

  • Hypothesize Structures: Compare the obtained MW with the calculated MWs of potential impurities from Table 1.

    • Does it match unreacted L-norvaline (MW: 117.15 g/mol )?[5]

    • Does it match the dipeptide (MW: 215.29 g/mol )?

  • Structure Elucidation: If the MW does not match common impurities, further investigation using high-resolution mass spectrometry (HRMS) for an accurate mass and tandem MS (MS/MS) for fragmentation data is necessary to propose a structure.[7] For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Q5: Can you provide a validated HPLC method for assessing the enantiomeric purity and detecting the (R)-isomer?

A5: Yes. Determining the enantiomeric excess is critical. A chiral HPLC method is required for this. While methods for the direct analogue, (S)-2-aminobutanamide, are well-documented and provide an excellent starting point, the principles are directly transferable.[12][13][14] A crown ether-based chiral stationary phase is often effective for separating the enantiomers of primary amino amides.[12][14]

Protocol: Chiral HPLC Method for Enantiomeric Purity

This protocol is a self-validating system. System suitability parameters must be met before sample analysis.

ParameterSpecificationRationale
Column Chiral Stationary Phase (e.g., CROWNPAK CR(+), 150 x 4.0 mm, 5 µm)[12][14]Specifically designed to resolve enantiomers of compounds with primary amine groups.
Mobile Phase 0.05% Perchloric Acid in WaterProvides ionic interaction with the crown ether and protonates the amine for retention.
Flow Rate 0.3 - 0.5 mL/minLower flow rates often improve resolution in chiral separations.[15]
Column Temp. 15 °C[12][13]Lower temperatures can enhance chiral selectivity by strengthening transient diastereomeric interactions.[15]
Detection UV at 200 nm[12][13]Amides have a UV absorbance at low wavelengths.
Injection Vol. 5 µL
Diluent Mobile PhaseEnsures peak shape integrity.
System Suitability Resolution between (S) and (R) peaks: Not Less Than 2.0Ensures the method can reliably separate the two enantiomers.
Quantification The (R)-enantiomer should be quantified against a validated reference standard. Limit of Quantification (LOQ) should be established (e.g., ~0.05%).[16]ICH guidelines require quantification of impurities above a certain threshold.

This method is adapted from established procedures for similar molecules and should be validated in your laboratory for this specific analyte.[12][13][14]

Section 3: Mitigation and Control Strategies

Proactive control is always more efficient than reactive purification. This section focuses on preventing impurity formation.

Q6: How can I minimize the formation of the dipeptide impurity during the synthesis?

A6: Minimizing the dipeptide requires optimizing the reaction conditions to favor the reaction of the activated L-norvaline with the ammonia source over self-condensation.

  • Reagent Stoichiometry: Use a significant molar excess of the ammonia source (e.g., aqueous ammonia, ammonia gas in a solvent). This statistically increases the probability of the activated intermediate reacting with ammonia rather than another molecule of L-norvaline.

  • Controlled Addition: Add the activating agent (e.g., thionyl chloride, a carbodiimide) slowly and at a low temperature to the solution of L-norvaline. This keeps the instantaneous concentration of the highly reactive "activated L-norvaline" intermediate low, reducing the rate of the bimolecular self-condensation reaction.

  • Solvent Choice: Use a solvent in which the L-norvaline starting material and the ammonia source are highly soluble. Poor solubility can create localized high concentrations and promote side reactions.

Q7: What is the most effective laboratory-scale method for removing unreacted L-norvaline from my final product?

A7: Unreacted L-norvaline can often be removed effectively through recrystallization due to differences in solubility between the amino acid and the amino amide hydrochloride salt.

  • Rationale: this compound is an ionic salt and is typically highly soluble in water and lower alcohols like methanol or ethanol, but less soluble in less polar organic solvents like isopropanol (IPA) or acetone. L-norvaline, being a zwitterion, has a different solubility profile.

  • Recommended Procedure: A mixed-solvent recrystallization is often effective. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol) at an elevated temperature. Then, slowly add a poor solvent (e.g., isopropanol or methyl tert-butyl ether (MTBE)) until turbidity (cloudiness) persists. Cool the mixture slowly to allow for the selective crystallization of the desired product, leaving the more soluble impurities (like unreacted L-norvaline in this solvent system) in the mother liquor. A patent for L-norvaline synthesis describes a similar methanol-based recrystallization step to achieve high purity.[17]

References

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]

  • Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Retrieved from [Link]

  • Parmar, D. (2025). Impurities in Peptide Drug Substance. TIDES Asia 2025. Retrieved from [Link]

  • Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Retrieved from [Link]

  • LifeTein. (2025). Unusual Amino Acids: Norvaline. Retrieved from [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN1962613A - Method for synthesis of L-norvaline.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Google Patents. (n.d.). CN101007772A - Synthesis method of chiral norvaline.
  • Royal Society of Chemistry. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Retrieved from [Link]

  • Rodgers, K. J., et al. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS, CHARACTERIZATION AND VALIDATION OF IMPURITIES. Retrieved from [Link]

  • Wikipedia. (n.d.). Norvaline. Retrieved from [Link]

  • Polis, B., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. PubMed Central. Retrieved from [Link]

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Stability and degradation of (S)-2-Aminopentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Aminobutanamide Hydrochloride

A Note on Nomenclature: This guide focuses on (S)-2-Aminobutanamide hydrochloride (CAS No: 7682-20-4), a key starting material and known process-related impurity of the antiepileptic drug Levetiracetam[1][2][3]. While the topic requested was "(S)-2-Aminopentanamide hydrochloride," the former is the more extensively documented compound in the context of pharmaceutical development and stability. The principles of stability and degradation discussed herein are largely applicable to similar short-chain amino acid amide hydrochlorides.

Introduction for the Senior Application Scientist

Welcome to the dedicated technical support guide for (S)-2-Aminobutanamide hydrochloride. As researchers and drug development professionals, ensuring the stability and integrity of starting materials and impurities is paramount for regulatory compliance and the safety and efficacy of the final drug product[4][5]. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot stability issues effectively. We will explore the primary degradation pathways—hydrolysis and oxidation—and provide practical, field-tested guidance for handling, analysis, and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (S)-2-Aminobutanamide hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, with temperatures maintained between 2°C and 8°C[2][6][7]. It should be kept in a tightly sealed container to protect it from moisture and air[8][9]. The compound is known to be incompatible with strong oxidizing agents[6][10].

Q2: What are the primary degradation pathways I should be concerned about?

A2: The two primary degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The amide functional group is susceptible to hydrolysis, especially under acidic or alkaline conditions, which cleaves the amide bond to form (S)-2-Aminobutanoic acid. This process can be accelerated by elevated temperatures[11][12].

  • Oxidation: As with many amine-containing compounds, oxidation is a potential degradation route, though it is often less rapid than hydrolysis unless initiated by pro-oxidant impurities or conditions[13].

Q3: Is this compound sensitive to light?

A3: While specific photostability data for (S)-2-Aminobutanamide hydrochloride is not extensively published, the parent drug, Levetiracetam, has shown some susceptibility to light in forced degradation studies[13][14]. Therefore, as a precautionary measure aligned with ICH Q1B guidelines, it is recommended to protect the compound from light by using amber vials or storing it in the dark[15].

Q4: What is the expected shelf-life of the solid compound?

A4: When stored under the recommended conditions (cool, dry, protected from light and air), the solid crystalline form of (S)-2-Aminobutanamide hydrochloride is generally stable[6][10]. However, its stability in solution is significantly lower, particularly at non-neutral pH. Always use freshly prepared solutions for analytical work whenever possible.

Q5: Which analytical technique is best for monitoring the stability of this compound?

A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard[16][17][18]. Such a method should be capable of separating the intact (S)-2-Aminobutanamide hydrochloride from its potential degradation products (like (S)-2-Aminobutanoic acid) and other process-related impurities[5][19].

Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during the analysis and handling of (S)-2-Aminobutanamide hydrochloride, providing causal explanations and actionable solutions.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Loss of Assay Potency / Unexpectedly Low Quantification Degradation via Hydrolysis: The amide bond may have hydrolyzed to the corresponding carboxylic acid, especially if the sample was stored in solution, exposed to non-neutral pH, or subjected to high temperatures.1. Prepare Fresh Samples: Always analyze freshly prepared solutions. 2. Verify Solvent/Diluent pH: Ensure the diluent used for sample preparation is near neutral pH and buffered if necessary. 3. Review Storage Conditions: Confirm that both solid material and prepared solutions were stored at recommended temperatures (2-8°C) and protected from moisture. 4. Run a Degradation Marker: Analyze for the presence of (S)-2-Aminobutanoic acid. A corresponding increase in this peak confirms hydrolysis as the root cause.
Appearance of New Peaks in HPLC Chromatogram Forced Degradation: The sample may have been exposed to stress conditions (acid, base, heat, oxidant) leading to the formation of degradation products. Contamination: Cross-contamination from glassware or other reagents.1. Characterize the Unknown Peak: Use a diode-array detector (DAD/PDA) to compare the UV spectrum of the new peak with the parent compound. Degradants often retain a similar chromophore. 2. Perform Forced Degradation Study: Intentionally stress a pure standard of the compound under acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. This helps to confirm if the new peak is a known degradant[12][13][20]. 3. Check Blank Injections: Inject your diluent (blank) to rule out contamination from the solvent or system.
Peak Tailing or Broadening in RP-HPLC Analysis Secondary Silanol Interactions: The primary amine group can interact with free silanol groups on the silica-based column packing, causing peak tailing. Column Overload: Injecting too high a concentration of the sample. Degradation On-Column: If the mobile phase is too acidic or basic, it can cause the compound to degrade during the analytical run.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate buffer) at a pH that ensures the primary amine is consistently protonated (typically pH < 4). 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize available silanol groups. 3. Reduce Sample Concentration: Dilute the sample and re-inject to see if peak shape improves. 4. Lower Column Temperature: A slightly lower column temperature (e.g., 25-30°C) can sometimes improve peak shape for polar analytes.
Inconsistent Results Between Experiments Hygroscopic Nature: The compound can absorb moisture from the air, leading to inaccurate weighing and concentration calculations. Solution Instability: Degradation of stock or sample solutions over time.1. Handle in a Controlled Environment: Weigh the solid material in a low-humidity environment or a glove box if possible. 2. Dry Before Use: If feasible and the compound is thermally stable, dry it in a vacuum oven at a mild temperature before weighing. 3. Implement a Solution Stability Protocol: Validate the stability of your standard and sample solutions over a defined period (e.g., 24-48 hours) at room temperature and refrigerated conditions to determine how frequently they must be prepared[16].

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the sample to identify potential degradation products and confirm the specificity of an analytical method, in line with ICH guidelines[21].

Objective: To generate degradation products of (S)-2-Aminobutanamide hydrochloride under hydrolytic and oxidative stress.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve (S)-2-Aminobutanamide hydrochloride in purified water (or a suitable solvent) to a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 4-8 hours[13].

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 4-8 hours[13][20].

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours[1].

    • Dilute for HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the same solvent to the final concentration without adding any stressor.

  • Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Diagram: Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid control Control (No Stress) stock->control hplc RP-HPLC Analysis acid->hplc base->hplc oxid->hplc control->hplc

Caption: Workflow for a forced degradation study.

Diagram: Primary Degradation Pathway (Hydrolysis)

The most probable degradation pathway for (S)-2-Aminobutanamide hydrochloride is the hydrolysis of the amide group to form the corresponding carboxylic acid, (S)-2-Aminobutanoic acid, and ammonia.

G reactant (S)-2-Aminobutanamide (Parent Compound) product (S)-2-Aminobutanoic Acid (Degradation Product) reactant->product Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Amide hydrolysis degradation pathway.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). [Link]

  • Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage Form. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Chromatographic Science. [Link]

  • Chromatogram of alkali degradation of Levetiracetam at 212 nm by stability indicating RP-HPLC method. ResearchGate. [Link]

  • Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Forced degradation of leviteracetam by stability-indicating HPTLC method. ResearchGate. [Link]

  • Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. ResearchGate. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Chromatographic Science. [Link]

  • Enantiomeric impurity determination of levetiracetam using capillary electrochromatography. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Levetiracetam Related Compound B. Allmpus. [Link]

  • MSDS of L-2-Aminobutanamide hydrochloride. Capot Chemical. [Link]

  • Stability Indicating Assay Method. (2023). International Journal of Creative Research Thoughts. [Link]

  • Levetiracetam EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • (2S)-2-Aminobutanamide hydrochloride. PubChem. [Link]

  • (S)-2-Aminobutanamide hydrochloride. PharmaCompass.com. [Link]

  • QUANTIFICATION OF IMPURITY-G CONTENT IN LEVETIRACETAM INJECTION (100mg/mL) BY USING RP-HPLC TECHNIQUE. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Method for preparing (S)-2-aminobutanamide hydrochloride.
  • (S)-2-Aminobutyramide hydrochloride CAS 7682-20-4. Watson International. [Link]

  • QUANTIFICATION OF IMPURITY-G CONTENT IN LEVETIRACETAM INJECTION (100mg/mL) BY USING RP-HPLC TECHNIQUE. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Levetiracetam USP-NF. USP. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Review on Stability Indicating Assay Methods (SIAMs). (2014). PharmaTutor. [Link]

  • Synthesis method of S-2-aminobutanamide hydrochloride.
  • 2-Aminobutanamide hydrochloride. PubChem. [Link]

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Technical Support Center: Overcoming Solubility Challenges with (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-2-Aminopentanamide hydrochloride (also known as Norvalinamide hydrochloride). This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility issues encountered with this compound. As a short-chain amino acid amide hydrochloride, its solubility behavior is governed by factors such as pH, solvent polarity, and temperature. This guide provides field-proven insights and detailed protocols to ensure successful preparation of your experimental solutions.

Section 1: Physicochemical Properties & Solubility Overview

(S)-2-Aminopentanamide is the amide derivative of the amino acid (S)-norvaline.[1] It is often supplied as a hydrochloride salt to improve stability and handling. The presence of the primary amine, which is protonated in the salt form, makes its solubility highly dependent on the pH of the medium.

Table 1: Compound Properties

Property Value Source
Chemical Name This compound -
Synonyms Norvalinamide HCl [1]
Molecular Formula C₅H₁₃ClN₂O -
Molecular Weight 152.62 g/mol [1]
Appearance Typically a white to off-white solid [2]

| Structure | Chemical structure of (S)-2-Aminopentanamide |[1] |

Table 2: Solubility Profile at a Glance Solubility data for the target compound is limited. The following data is compiled from observations of structurally similar short-chain amino acid amide hydrochlorides and general chemical principles.

SolventExpected SolubilityNotes & Recommendations
Water Moderately SolubleSolubility is highly pH-dependent. The resulting solution will be acidic. Adjusting pH towards neutral may be required for higher concentrations.
DMSO SolubleA good alternative for creating high-concentration stock solutions.[2][3]
Methanol (MeOH) SolubleOften used for related compounds.[2][4]
Ethanol (EtOH) Sparingly to Moderately SolubleSolubility is generally lower than in methanol or water.[5]
PBS (pH 7.4) Moderately SolubleThe buffer can help maintain a stable pH, but the final concentration achievable may be limited by the equilibrium between the salt and free base forms.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with this compound.

Q1: What is the best starting solvent for dissolving this compound?

For most biological applications, the recommended starting solvent is deionized water. The compound is a salt and is designed for aqueous solubility. However, for creating high-concentration stock solutions (>10-50 mM), Dimethyl Sulfoxide (DMSO) is an excellent choice.[2][4]

Q2: Why is my compound not dissolving completely in water, even at a seemingly low concentration?

This is the most common issue and is almost always related to pH. When you dissolve this compound in neutral water, the protonated amine (R-NH₃⁺) creates an acidic solution. The solubility of amino acids and their derivatives is lowest near their isoelectric point and changes significantly as the pH moves away from it.[6] An unbuffered, acidic aqueous solution may not be the optimal environment for achieving high concentrations.

Q3: How do I properly adjust the pH to improve solubility? What are the risks?

To improve aqueous solubility, you can slowly and carefully adjust the pH upwards towards neutral (pH 6.0-7.5) using a dilute base like 0.1 M NaOH. Add the base dropwise while stirring and monitoring the solution for clarity.

Causality: By increasing the pH, you begin to deprotonate a fraction of the R-NH₃⁺ molecules to the neutral R-NH₂ form. This shift in equilibrium can disrupt the crystal lattice and enhance solvation.

Warning: Avoid making the solution strongly basic (pH > 9). Amides can undergo hydrolysis to form the corresponding carboxylic acid (norvaline) and ammonia, especially with prolonged exposure to high pH or elevated temperatures.[7] This would compromise the integrity of your sample.

Q4: My solution was clear, but now it's hazy or has a precipitate. What happened?

This can be due to several factors:

  • Temperature Change: If you used gentle heating to dissolve the compound, it might precipitate out as it cools to room temperature if the concentration is near its saturation point.

  • pH Fluctuation: If the solution was not buffered, absorption of atmospheric CO₂ can slightly lower the pH, potentially causing precipitation if the solution is saturated.

  • Solvent Evaporation: Over time, evaporation of the solvent will increase the compound's concentration, leading to precipitation if it exceeds the solubility limit.

Q5: Can I use sonication or gentle heating to aid dissolution?

Yes, both are acceptable methods.

  • Sonication: A brief period (5-10 minutes) in an ultrasonic bath is a very effective way to break up solid particles and accelerate dissolution without significant sample heating.

  • Gentle Heating: Warming the solution to 37-40°C can increase the rate of dissolution and the solubility limit.[8] However, always allow the solution to cool to room temperature to ensure the compound remains in solution before use, as precipitation upon cooling can occur.

Q6: What are the recommended non-aqueous or co-solvent systems?

If you cannot achieve the desired concentration in an aqueous buffer, consider the following:

  • Primary Stock in DMSO: Prepare a high-concentration stock (e.g., 100 mM or higher) in DMSO.[2][3] This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Co-Solvent Systems: For some applications, a mixture of water and a water-miscible organic solvent like ethanol can be used. Experiment with different ratios (e.g., 10% ethanol in water) to find the optimal system.

Q7: How should I prepare and store stock solutions for maximum stability?

For long-term stability, it is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them frozen.[3]

  • Aqueous Stocks: Store at -20°C for several weeks or -80°C for months.

  • DMSO Stocks: Store desiccated at -20°C. DMSO freezes at this temperature, which helps preserve compound integrity.[3]

Section 3: Protocols & Workflows

Protocol 1: Preparation of a 10 mg/mL (approx. 65.5 mM) Aqueous Stock Solution
  • Weighing: Accurately weigh 10 mg of this compound into a sterile conical tube.

  • Solvent Addition: Add 950 µL of high-purity deionized water to the tube.

  • Initial Dissolution: Cap the tube and vortex vigorously for 1-2 minutes.

  • Troubleshooting Dissolution:

    • If the solid persists, place the tube in a sonicator bath for 10 minutes.

    • Inspect for clarity. If still not fully dissolved, proceed to pH adjustment.

  • pH Adjustment (If Necessary):

    • While stirring the solution, add 0.1 M NaOH drop-by-drop.

    • Monitor the solution. Stop adding base as soon as the last of the solid dissolves and the solution becomes clear.

  • Final Volume: Add deionized water to bring the final volume to 1.0 mL. Mix thoroughly.

  • Sterilization & Storage: Filter the solution through a 0.22 µm syringe filter into a sterile container. Aliquot into single-use tubes and store at -20°C or -80°C.

Workflow: Troubleshooting Solubility Issues

This diagram outlines the decision-making process for addressing solubility problems.

Solubility_Troubleshooting start Start: Weigh compound and add solvent vortex Vortex / Mix for 2 min start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 10 min check1->sonicate No success Success: Solution Prepared. Filter and store. check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm gently (37°C) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 ph_adjust Adjust pH towards 7.0 with dilute base (if aqueous) check3->ph_adjust No check3->success Yes check4 Is solution clear? ph_adjust->check4 fail Insoluble at target concentration. Consider alternative solvent (DMSO) or reducing concentration. check4->fail No check4->success Yes

Caption: A step-by-step workflow for dissolving (S)-2-Aminopentanamide HCl.

Section 4: Scientific Principles

The Critical Role of pH in Solubility

The solubility of this compound is dictated by the acid-base equilibrium of its primary amino group. The pKa of the conjugate acid (R-NH₃⁺) of a primary amine of this type is typically in the range of 9.0-10.5.

  • In Acidic Solution (pH < 7): The amine is almost exclusively in its protonated, cationic form (R-NH₃⁺). As the hydrochloride salt, this is the form the compound is already in. Its interaction with the chloride counter-ion and water molecules determines its solubility.

  • In Neutral to Basic Solution (pH > 7): As the pH increases towards the pKa, the equilibrium shifts, and a significant fraction of the compound exists in the neutral, free base form (R-NH₂). This form has different solvation properties and can be more or less soluble than the salt form depending on the solvent system. Often, a mixture of both species in solution prevents efficient crystal packing and enhances overall solubility.

Caption: Equilibrium between the protonated and free base forms of the amine.

Understanding this equilibrium is fundamental to manipulating the solution conditions to achieve your desired concentration.

References

  • PubChem. (S)-2-Aminopentanediamide hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

  • Allmpus. Levetiracetam Related Compound B. Retrieved from: [Link]

  • ECHA. (2S)-2-aminopentanamide hydrochloride. European Chemicals Agency. Retrieved from: [Link]

  • PubChem. (S)-2-aminopropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. Levetiracetam. National Center for Biotechnology Information. Retrieved from: [Link]

  • Allmpus. Levetiracetam USP RC A and Levetiracetam USP Related Compound A. Retrieved from: [Link]

  • U.S. Pharmacopeia. Levetiracetam. Retrieved from: [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. Retrieved from: [Link]

  • Nikjoo, D., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals, 14(5), 446. Retrieved from: [Link]

  • Axios Research. Levetiracetam Impurity C. Retrieved from: [Link]

  • PubChem. 2-Aminopentanamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Kurgan, R. C. F., et al. (1995). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Industrial & Engineering Chemistry Research, 34(11), 3993-4000. Retrieved from: [Link]

  • ResearchGate. List of solvents used in the systematic screening. Retrieved from: [Link]

  • Science.gov. amino acid amides: Topics. Retrieved from: [Link]

  • Firlar, E., et al. (2018). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 143(24), 6040-6048. Retrieved from: [Link]

  • Carewell Pharma. Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Retrieved from: [Link]

  • IUPAC-NIST Solubility Data Series. Retrieved from: [Link]

  • Wang, X., et al. (2015). Solubility of 1-Adamantanamide hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Journal of Chemical & Engineering Data, 60(2), 363-367. Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting Crystallization of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the crystallization of (S)-2-Aminopentanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important chiral building block. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may be facing.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the crystallization of this compound?

The most frequently reported issues include:

  • "Oiling out" : The compound separates from the solution as a liquid phase instead of forming solid crystals.

  • Failure to crystallize : The solution remains clear even after cooling and other induction techniques.

  • Poor crystal quality : The resulting solids are amorphous, very fine, or form aggregates.

  • Low yield : A significant portion of the compound remains in the mother liquor.

Q2: What is a suitable starting point for selecting a solvent system for the crystallization of this compound?

Based on the general solubility of amino acid amide hydrochlorides, a good starting point is to use a protic solvent in which the compound is soluble at elevated temperatures and less soluble at lower temperatures. Lower alcohols such as methanol, ethanol, and isopropanol are often effective. Mixed solvent systems, where a "good" solvent is combined with an "anti-solvent," can also be highly effective. For instance, dissolving the compound in a minimal amount of a hot alcohol and then slowly adding a less polar solvent like acetone or ethyl acetate until turbidity is observed is a common strategy.[1]

Q3: How critical is pH control during the crystallization of this compound?

pH control is crucial. Being a hydrochloride salt, maintaining a sufficiently acidic environment prevents the deprotonation of the amine group to the free base, which can have significantly different solubility properties and may inhibit crystallization or lead to the precipitation of an amorphous solid. For analogous compounds like L-alaninamide hydrochloride, adjusting the pH to approximately 1.55 with hydrochloric acid has been shown to be effective in promoting crystallization.

Part 2: Troubleshooting Guides

This section provides a more in-depth look at specific problems and offers systematic approaches to resolve them.

Scenario 1: "Oiling Out" - The Formation of a Liquid Phase

"Oiling out," or liquid-liquid phase separation, is a common challenge with amine salts. It occurs when the solute's melting point is lower than the temperature of the solution, or when the level of supersaturation is too high, leading to the separation of a solute-rich liquid phase.[2]

Causality: This phenomenon is often triggered by rapid cooling, a solvent system in which the compound is excessively soluble, or the presence of impurities that depress the melting point.

Troubleshooting Workflow:

G start Oiling Out Observed step1 Reduce Supersaturation start->step1 step2 Add more of the 'good' solvent step1->step2 How? step3 Slow down the cooling rate step2->step3 And/Or step4 Use a seed crystal step3->step4 If available step5 Re-evaluate Solvent System step4->step5 If still no success step6 Consider anti-solvent crystallization step5->step6 end Crystals Formed step6->end G start Failure to Crystallize step1 Induce Nucleation start->step1 step2 Scratch the inner surface of the flask step1->step2 Method 1 step3 Add a seed crystal step1->step3 Method 2 step4 Increase Supersaturation step2->step4 If no success step3->step4 If no success step5 Slowly evaporate the solvent step4->step5 How? step6 Add an anti-solvent step5->step6 Or end Crystallization Initiated step6->end

Caption: Workflow for Inducing Crystallization

Detailed Protocols:

  • Protocol 2.1: Mechanical Induction

    • Take a clean glass rod and gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can serve as nucleation sites.

  • Protocol 2.2: Increasing Concentration

    • Gently warm the solution and pass a slow stream of inert gas (e.g., nitrogen) over the surface to evaporate a portion of the solvent.

    • Alternatively, if using a mixed solvent system, slowly add a miscible anti-solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. [3]

Scenario 3: Poor Crystal Quality and Low Yield

This scenario addresses the formation of amorphous solids, fine powders, or when a significant amount of the product remains in solution.

Causality: Rapid crystallization often leads to small, impure crystals. An excessive amount of solvent will result in a low yield as more of the compound will remain dissolved in the mother liquor.

Data Presentation: Impact of Solvent on Yield (Illustrative)

Solvent SystemCompound Solubility at 25°C (Qualitative)Expected YieldCrystal Quality
MethanolHighLowPotentially Poor
EthanolModerateModerateGood to Excellent
IsopropanolLow to ModerateHighExcellent
Methanol/AcetoneVaries with ratioGood to HighGood to Excellent
Ethanol/Ethyl AcetateVaries with ratioGood to HighGood to Excellent

Detailed Protocols:

  • Protocol 3.1: Optimizing for Crystal Size

    • Ensure a slow cooling rate as described in Protocol 1.1.

    • Minimize agitation during crystal growth to prevent secondary nucleation, which can lead to smaller crystals.

    • Consider using a solvent system where the compound has lower solubility, such as isopropanol, which often promotes slower crystal growth and better quality crystals. [2]

  • Protocol 3.2: Maximizing Yield

    • Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • After the initial crystallization at room temperature, cool the mixture in an ice bath or refrigerator for an extended period (e.g., 12-24 hours) to maximize precipitation.

    • When washing the filtered crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.

Part 3: Authoritative Grounding & Comprehensive References

The protocols and explanations provided in this guide are based on established principles of crystallization and organic chemistry. For further reading and a deeper understanding of the concepts discussed, please refer to the following resources.

References
  • Nichols, L. (2022). 7.14: Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • PubChem. 2-Aminopentanamide. National Center for Biotechnology Information. [Link]

  • A. Shishov et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information. [Link]

Sources

Optimizing reaction conditions for (S)-2-Aminopentanamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-2-Aminopentanamide Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific experimental needs. Our focus is on ensuring chemical integrity, maximizing yield, and preserving the critical stereochemistry of the target molecule.

Section 1: Synthesis Workflow Overview

The synthesis of this compound from its corresponding amino acid, L-Norvaline ((S)-2-Aminopentanoic acid), is a multi-step process that requires careful control over each stage. The general workflow involves the activation of the carboxylic acid moiety, followed by coupling with an ammonia source, and concluding with purification and salt formation. Protecting the alpha-amino group is a critical preliminary step to prevent side reactions.

Synthesis_Workflow Start Start: (S)-2-Aminopentanoic Acid (L-Norvaline) Protect Step 1: N-Protection (e.g., Boc, Fmoc) Start->Protect Boc2O or Fmoc-Cl Activate Step 2: Carboxyl Activation (Coupling Reagent) Protect->Activate Add Coupling Reagent Couple Step 3: Ammonolysis (NH3 Source) Activate->Couple Add NH4OH or NH4Cl/Base Deprotect Step 4: N-Deprotection (Acidic Conditions) Couple->Deprotect Add HCl in Dioxane/MeOH Purify Step 5: Purification & Salt Formation (HCl) Deprotect->Purify Crystallization or Chromatography End Final Product: (S)-2-Aminopentanamide Hydrochloride Purify->End

Caption: High-level workflow for the synthesis of (S)-2-Aminopentanamide HCl.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in this synthesis?

The paramount challenge is preventing racemization at the chiral alpha-carbon. Amide bond formation often requires activating the carboxyl group, which can increase the acidity of the alpha-proton. Under basic conditions or at elevated temperatures, this can lead to deprotonation and subsequent loss of stereochemical integrity.[1][2] Therefore, every choice, from coupling reagent to base and temperature, must be made to minimize this risk.

Q2: Which N-terminal protecting group (PG) should I use: Boc vs. Fmoc?

Your choice depends on your overall synthetic strategy and downstream processing capabilities.

  • Boc (tert-Butyloxycarbonyl): This group is robust and stable to many reaction conditions but requires strong acidic conditions for removal (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent). This deprotection step can be conveniently combined with the final hydrochloride salt formation.

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile (removed with piperidine). It is often used in solid-phase synthesis.[1] For a solution-phase synthesis like this, using a Boc group is generally more straightforward as the final deprotection and salt formation can be accomplished in a single, acid-mediated step.

Q3: What are the pros and cons of different carboxyl activation methods?

The traditional method of converting the carboxylic acid to an acid chloride with reagents like thionyl chloride (SOCl₂) is effective but harsh, posing a high risk of racemization.[3][4] Modern peptide coupling reagents are far superior for preserving chirality.

  • Carbodiimides (EDC, DCC): Effective, but reactions with DCC produce a dicyclohexylurea (DCU) byproduct that is notoriously difficult to remove from the reaction mixture.[5] EDC is a better choice as its urea byproduct is water-soluble and easily removed during an aqueous workup.

  • Uronium/Guanidinium Salts (HATU, HBTU): These are highly efficient and fast-acting reagents.[6] However, using them in excess can lead to a side reaction where the reagent modifies the amine nucleophile (guanidinylation), terminating the desired reaction.[6][7]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective and are generally considered less prone to causing racemization than some other classes.[1] They do not cause the guanidinylation side reaction, making them a safer choice if an excess of coupling reagent is required.[6]

Q4: Why is a non-nucleophilic base like DIPEA or NMM used during the coupling step?

A base is required to neutralize the protonated amine starting material (if it's a salt) and to scavenge the acid that is generated during the reaction. A tertiary amine base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is used because it is sterically hindered and non-nucleophilic. This prevents it from competing with the desired ammonia source in attacking the activated carboxylic acid intermediate. For minimizing racemization, a weaker base like NMM is often preferred over stronger bases like DIPEA.[1]

Q5: How can I accurately determine the enantiomeric purity of the final product?

Standard analytical techniques like NMR and mass spectrometry will confirm the chemical structure, but they cannot distinguish between enantiomers. The enantiomeric excess (e.e.) must be determined using a chiral analytical method. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are the industry-standard methods for this analysis.[][9][10][11]

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield A. Incomplete Carboxyl Activation: The coupling reagent may have degraded or is insufficient.• Use a freshly opened bottle of the coupling reagent or verify its activity. • Increase the stoichiometry of the coupling reagent to 1.1-1.2 equivalents. • Allow for a sufficient pre-activation time (5-10 minutes) before adding the amine.
B. Incomplete Ammonolysis: The ammonia source is not sufficiently nucleophilic or is sterically hindered.• Ensure the pH of the reaction mixture is appropriate to have a sufficient concentration of free ammonia. • Increase reaction time and monitor progress by TLC or LC-MS. • Gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, but must be used cautiously to avoid racemization.[1]
C. Reagent/Product Degradation: Moisture can hydrolyze the activated ester or coupling reagent.• Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[12]
High Level of Impurities A. Guanidinylation Side Product: An excess of a uronium coupling reagent (e.g., HATU) was used.[6][7]• Reduce the stoichiometry of the uronium reagent to be near-equimolar with the carboxylic acid. • Switch to a phosphonium-based coupling reagent (e.g., PyBOP), which does not cause this side reaction.[6]
B. Dimerization/Oligomerization: The activated N-protected amino acid reacts with another molecule of itself instead of the ammonia source.• Add the activated amino acid solution slowly to a solution containing the ammonia source, rather than the other way around. This maintains a high concentration of the desired nucleophile.
C. Residual Coupling Byproducts: Byproducts like DCU (from DCC) are difficult to remove.[5]• If using DCC, attempt to precipitate the DCU by cooling the reaction mixture and filtering. • A better long-term solution is to switch to EDC, whose byproduct is water-soluble and easily removed.
Poor Enantiomeric Purity (Low e.e.) A. Racemization During Activation/Coupling: Conditions are too harsh (high temperature, strong base, long reaction time).• Lower the reaction temperature; run the coupling at 0°C or room temperature. • Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[1] • Minimize the reaction time; monitor closely and quench as soon as the starting material is consumed.
B. Inappropriate Reagent Choice: The coupling reagent and/or additive is known to promote racemization.• Use a phosphonium-based reagent like PyBOP.[1] • Ensure an additive like HOAt or Oxyma Pure is used in conjunction with your coupling reagent, as they are superior to HOBt in suppressing racemization.[1]

Section 4: Optimized Protocol & Reagent Comparison

Protocol 1: Synthesis via HATU-Mediated Coupling

This protocol uses N-Boc-L-Norvaline as the starting material.

Step 1: Activation and Coupling

  • Dissolve N-Boc-L-Norvaline (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or MeCN) under an inert nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add HATU (1.1 eq) and an additive such as HOAt (1.1 eq) to the solution. Stir for 1-2 minutes.

  • Add a non-nucleophilic base, preferably N-methylmorpholine (NMM) (2.5 eq), and stir for an additional 5-10 minutes for pre-activation.

  • In a separate flask, prepare your ammonia source (e.g., a solution of ammonium hydroxide).

  • Slowly add the activated amino acid solution to the vigorously stirred ammonia solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion with TLC or LC-MS.

Step 2: Workup and Extraction

  • Quench the reaction with water and dilute with an organic solvent like ethyl acetate.

  • Perform aqueous washes to remove DMF and reagent byproducts: first with a mild acid (e.g., 1% citric acid solution), then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-Aminopentanamide.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude protected amide in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Cool to 0°C and slowly add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane) until the solution is acidic.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

  • The hydrochloride salt will often precipitate from the solution. The product can be isolated by filtration or by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like diethyl ether to induce precipitation.

  • Wash the solid product with cold diethyl ether and dry under vacuum.

Data Summary: Comparison of Coupling Reagents
ReagentClassKey AdvantagesKey DisadvantagesRacemization Risk
EDC/HOAt CarbodiimideWater-soluble byproduct; cost-effective.Lower reactivity for hindered couplings.Low to Moderate
HATU UroniumVery high reactivity and speed.[6]Can cause guanidinylation side reactions; higher cost.[6][7]Low (with HOAt)
PyBOP PhosphoniumHigh reactivity; no guanidinylation; good for hindered couplings.[1]Byproducts can sometimes be difficult to remove; higher cost.Very Low

Section 5: Troubleshooting Workflow Visualization

When faced with a failed or low-yielding reaction, a logical diagnostic process is essential. The following diagram outlines a decision-making workflow for troubleshooting.

Troubleshooting_Workflow Start Problem: Low Product Yield Check_SM Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_SM SM_Present Is Starting Material (SM) Largely Unconsumed? Check_SM->SM_Present Side_Products Are Unexpected Side Products Dominant? Check_SM->Side_Products No_Product Is the Mixture Clean but with No Product? Check_SM->No_Product SM_Present->Side_Products No Sol_Activation Root Cause: Activation Failure Action: - Verify coupling reagent quality - Use fresh, anhydrous solvent - Increase reagent stoichiometry SM_Present->Sol_Activation Yes Side_Products->No_Product No Sol_SideReact Root Cause: Undesired Side Reaction Action: - Identify side product structure - If guanidinylation, switch to PyBOP - Lower temperature Side_Products->Sol_SideReact Yes Sol_Degradation Root Cause: Product Degradation (e.g., during workup) Action: - Check pH during extraction - Avoid heat during concentration - Analyze post-workup steps No_Product->Sol_Degradation Yes

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

  • Scafato, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Retrieved from [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Google Patents. (2014). CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • ResearchGate. (2025). General reaction mechanism for cross-coupling amidation of esters. Retrieved from [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • ResearchGate. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]

  • Patsnap. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride. Retrieved from [Link]

  • Study.com. (n.d.). Amides Reactions. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride. Retrieved from [Link]

  • Google Patents. (2013). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Google Patents. (2013). CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • Patsnap. (n.d.). Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Cole, T. B., et al. (2022). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. Retrieved from [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Retrieved from [Link]

  • WVU School of Medicine. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminopentanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic process. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound, a chiral amide, typically involves the coupling of an N-protected (S)-2-aminopentanoic acid (a derivative of the amino acid norvaline) with an amine source, followed by deprotection. A common route involves using a tert-butyloxycarbonyl (Boc) protecting group for the amine. The general synthetic scheme is as follows:

  • Protection: The amino group of (S)-2-aminopentanoic acid is protected, for example, with a Boc group to form Boc-(S)-2-aminopentanoic acid.[1][2]

  • Amide Coupling: The protected amino acid is coupled with an ammonia source, often using a coupling reagent like a carbodiimide, to form Boc-(S)-2-aminopentanamide.[3][4]

  • Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.[1][5]

While seemingly straightforward, each step presents opportunities for side reactions that can impact yield, purity, and stereochemical integrity. This guide will address these potential issues in a question-and-answer format.

Troubleshooting Guide & FAQs

I. Side Reactions During Amide Coupling

The formation of the amide bond is a critical step where several side reactions can occur, primarily related to the activation of the carboxylic acid.[6][7]

Q1: My yield of the desired amide is low, and I'm observing a significant amount of a byproduct with a mass corresponding to a urea derivative. What is happening?

A1: N-Acylurea Formation.

This is a classic side reaction when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][8] The intended reaction involves the carbodiimide activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate should then react with the amine (ammonia source) to form the amide.

However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine.[8] This pathway consumes the activated amino acid and reduces the yield of the desired amide.

Troubleshooting Protocol: Minimizing N-Acylurea Formation

  • Addition of an Activator/Auxiliary Nucleophile: The most effective way to prevent N-acylurea formation is to add a reagent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][6] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.

  • Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the rearrangement reaction.

  • Order of Addition: Add the coupling reagent to a mixture of the protected amino acid, the amine, and the additive (HOBt or Oxyma).

Parameter Standard Condition Optimized Condition Rationale
Additive None1.1 equivalents of HOBt or OxymaTraps the reactive intermediate, preventing rearrangement.
Temperature Room Temperature0 °C to Room TemperatureReduces the rate of the undesired rearrangement.
Q2: I'm concerned about racemization of the chiral center during the coupling reaction. How can I prevent this?

A2: Racemization via Oxazolone Formation.

Racemization is a significant risk during the activation of N-protected amino acids.[6] The activated carboxyl group can be attacked by the oxygen of the urethane protecting group (like Boc), leading to the formation of a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to racemization.

Workflow for Preventing Racemization

G cluster_0 Preventing Racemization start Start: Chiral Boc-(S)-2-aminopentanoic acid coupling_reagent Choose appropriate coupling reagent (e.g., HATU, HBTU) start->coupling_reagent base Select a sterically hindered, non-nucleophilic base (e.g., DIEA, NMM) coupling_reagent->base additive Use racemization suppressants (e.g., HOBt, HOAt) base->additive temp Maintain low reaction temperature (0 °C) additive->temp result High enantiomeric purity of (S)-2-Aminopentanamide temp->result

Caption: Workflow to minimize racemization.

Troubleshooting Protocol: Maintaining Stereochemical Integrity

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally associated with lower rates of racemization compared to carbodiimides alone.[7]

  • Use of Additives: As with preventing N-acylurea formation, additives like HOBt and particularly HOAt (1-hydroxy-7-azabenzotriazole) are highly effective at suppressing racemization.[3][6]

  • Base Selection: The choice of base is critical. Sterically hindered and less basic amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred over triethylamine (TEA), as stronger bases can promote the abstraction of the α-proton.[6]

  • Temperature Control: As with many side reactions, maintaining a low temperature (0 °C) throughout the activation and coupling process is beneficial.

II. Side Reactions During Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions, which can lead to other unwanted reactions.[5]

Q3: After Boc deprotection with trifluoroacetic acid (TFA), I'm seeing byproducts that appear to have been modified by a tert-butyl group. What is causing this?

A3: Alkylation by the tert-Butyl Cation.

The acid-catalyzed deprotection of the Boc group proceeds via the formation of a tert-butyl cation.[5][9] This carbocation is an electrophile and can alkylate any nucleophilic sites on your product or other molecules in the reaction mixture. While (S)-2-aminopentanamide itself lacks highly nucleophilic side chains, this can be a concern with other substrates.

Mechanism of Boc Deprotection and Cation Scavenging

G cluster_0 Boc Deprotection Boc_Amide Boc-NH-R Boc-protected Amide Protonation Boc-NH-R-H+ Protonated Carbamate Boc_Amide->Protonation + H+ Carbamic_Acid HOOC-NH-R Carbamic Acid Protonation->Carbamic_Acid - t-Bu+ tBu_Cation {t-Bu+ | tert-Butyl Cation} Protonation->tBu_Cation releases Amine H2N-R Free Amine Carbamic_Acid->Amine - CO2 Scavenger {Scavenger | e.g., Anisole, Thioanisole} tBu_Cation->Scavenger trapped by Alkylated_Scavenger {Alkylated Scavenger} Scavenger->Alkylated_Scavenger

Caption: Boc deprotection and cation trapping.

Troubleshooting Protocol: Scavenging the tert-Butyl Cation

  • Use of Scavengers: To prevent unwanted alkylation, a "scavenger" should be added to the deprotection reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product. Common scavengers include:

    • Anisole

    • Thioanisole

    • Triisopropylsilane (TIS)

  • Procedure: Typically, the scavenger is added to the solution of the Boc-protected compound in the deprotection solvent (e.g., dichloromethane) before the addition of the acid (e.g., TFA or HCl in dioxane).[]

Scavenger Typical Concentration Notes
Anisole5-10% (v/v)Effective for general purposes.
Thioanisole5-10% (v/v)Particularly useful if sulfur-containing amino acids are present.
Triisopropylsilane (TIS)1-5% (v/v)A reducing scavenger, also effective against other side reactions.
III. Purification and Isolation Issues
Q4: I'm having difficulty purifying the final this compound product. It seems to be contaminated with the urea byproduct from the coupling step. How can I improve the purification?

A4: Byproduct Removal Strategy.

If a carbodiimide like DCC was used, the resulting dicyclohexylurea (DCU) is often poorly soluble in many organic solvents and can sometimes be removed by filtration. However, if a water-soluble carbodiimide like EDC was used, the resulting urea derivative will be water-soluble.

Troubleshooting Protocol: Purification

  • Filtration (for DCC): If DCC was used, after the coupling reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize the precipitation of DCU. Filter the mixture before proceeding with the work-up.

  • Aqueous Wash (for EDC): During the work-up of the Boc-protected intermediate, perform several washes of the organic layer with a dilute acid (e.g., 1M HCl) and then a dilute base (e.g., saturated NaHCO3 solution). This will help remove the water-soluble urea byproduct and any unreacted starting materials.

  • Crystallization: The final hydrochloride salt is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/ether) can be a highly effective method for final purification.

This guide provides a starting point for troubleshooting common side reactions in the synthesis of this compound. Careful consideration of reagents, reaction conditions, and purification strategies will lead to a more efficient and successful synthesis.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2013). CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopentanamide. PubChem Compound Summary for CID 19750891. Retrieved from [Link]

  • National Institutes of Health. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (2014). CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • HETEROCYCLES. (2021). HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLICATION. Retrieved from [Link]

  • Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • National Institutes of Health. (2017). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ACS Publications. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (2013). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-2-Aminopentanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of starting materials and other process-related impurities from the final product. Our focus is on providing practical, field-tested advice grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting materials and intermediates contaminating my this compound product?

A1: The identity of contaminants is intrinsically linked to the synthetic route employed. The most common synthesis for amino acid amides involves a two-step process: esterification of the parent amino acid followed by ammonolysis of the resulting ester.

  • Common Synthetic Pathway:

    • (S)-Norvaline (L-Norvaline) is esterified, typically using an alcohol (e.g., methanol or ethanol) under acidic conditions (e.g., with thionyl chloride or HCl gas) to form the corresponding (S)-Norvaline methyl/ethyl ester hydrochloride .

    • The ester intermediate is then subjected to ammonolysis , reacting with ammonia (often in a solution of methanol or ethanol) to form the desired (S)-2-Aminopentanamide .

    • The final product is isolated as a hydrochloride salt.

  • Likely Contaminants:

    • Unreacted (S)-Norvaline: The original amino acid starting material.

    • (S)-Norvaline Ester Intermediate: The product of the first step that did not undergo complete ammonolysis.

    • Reagents and Byproducts: Residual acids (HCl), bases (ammonia), or reagents from the esterification step (e.g., sulfur-containing compounds if thionyl chloride was used).[1]

    • Solvents: Residual solvents from the reaction and purification steps (e.g., methanol, isopropanol, ethanol).

Understanding your specific synthetic pathway is the critical first step in diagnosing any purity issues.

Q2: My final product has a lower-than-expected melting point and appears slightly discolored. Could this be due to starting material contamination?

A2: Yes, these are classic indicators of impurities. A pure crystalline solid typically has a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, which generally causes the melting point to become depressed and broaden over a range. Discoloration can also suggest the presence of residual reagents or byproducts from the synthesis that may be unstable or colored.

Q3: Which purification technique—recrystallization or chromatography—is more suitable for removing starting materials?

A3: The choice depends on the nature and quantity of the impurities, as well as the scale of your experiment.

FeatureRecrystallizationColumn Chromatography (Ion-Exchange)
Principle Separation based on differences in solubility between the product and impurities in a solvent/anti-solvent system at varying temperatures.[2]Separation based on differences in charge and affinity for a stationary phase resin.[3][4]
Best For Removing impurities with significantly different solubility profiles from the product. Ideal for large-scale purification (>5g) where the product is the major component.Separating compounds with very similar structures (e.g., amino acid vs. amino acid amide) and for removing trace impurities.[5]
Advantages Cost-effective, scalable, can yield highly crystalline material.High resolution and specificity, excellent for achieving very high purity.
Disadvantages Lower recovery if product has some solubility in the cold solvent; finding a suitable solvent system can be trial-and-error. May not effectively remove impurities with similar solubility.More time-consuming, requires larger volumes of solvent (eluent), and is less practical for very large quantities.

Recommendation: Start with recrystallization . It is often sufficient for removing the bulk of starting materials and is more efficient for larger scales. If analytical tests (like HPLC) show that impurities persist, a secondary purification by ion-exchange chromatography is recommended for achieving the highest level of purity.

Troubleshooting Guide: Common Purification Challenges

Problem: Recrystallization attempt resulted in an oil or failed to produce crystals.
  • Symptoms:

    • The dissolved solid separates as a viscous liquid (oiling out) upon cooling or addition of an anti-solvent.

    • The solution remains clear even after significant cooling (supersaturation).

    • Very low yield of precipitated solid.

  • Causality and Solutions:

    • Incorrect Solvent System: The primary solvent may be too effective, or the anti-solvent may be too potent, causing the product to "crash out" as an amorphous oil instead of forming an ordered crystal lattice.

      • Solution: Perform a systematic solvent screen. This compound is a polar salt. Good primary solvents are polar protic solvents like methanol, ethanol, or water. Good anti-solvents are less polar aprotic solvents like diethyl ether, ethyl acetate, or isopropanol.[6][7]

    • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an oil.

      • Solution: Slow down the cooling process. After dissolving the solid, allow the flask to cool slowly to room temperature, then transfer it to an ice bath, and finally to a freezer if necessary. Insulating the flask can help moderate the cooling rate.

    • Lack of Nucleation Sites: Crystallization requires an initial seed to begin. Spontaneous nucleation may not occur in a very clean solution.

      • Solution: Introduce a nucleation site. Scratch the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" from a previous pure batch to induce crystallization.

Problem: HPLC analysis still shows a significant peak for unreacted (S)-Norvaline after recrystallization.
  • Symptoms:

    • An impurity peak in your HPLC chromatogram has the same retention time as an (S)-Norvaline standard.

    • Quantitative NMR (qNMR) reveals the presence of the starting material.[8]

  • Causality and Solutions:

    • Similar Solubility Profiles: The solubility of (S)-Norvaline may be too similar to that of its amide derivative in the chosen recrystallization solvent system, leading to co-precipitation.

      • Solution 1 (Optimize Recrystallization): Try a different solvent/anti-solvent combination. A system that maximizes the solubility difference between the two compounds is needed.

      • Solution 2 (Ion-Exchange Chromatography): This is the ideal scenario for using chromatography. (S)-Norvaline is zwitterionic at neutral pH, while the amino group on (S)-2-Aminopentanamide gives it a different charge profile. A cation-exchange column can effectively separate the two compounds.[3] The amino acid will have a different affinity for the resin compared to the amino acid amide, allowing for their separation during elution.

Purification & Analysis Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework for assessing the chemical purity of your product. Specific conditions may need to be optimized for your system.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of your this compound product in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Prepare standards of potential impurities (e.g., (S)-Norvaline) at a similar concentration.

  • Analysis:

    • Inject a blank (Mobile Phase A).

    • Run a gradient elution, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

    • Inject the impurity standards and the sample solution.

    • Compare the retention times of peaks in your sample chromatogram to those of the standards to identify contaminants. The peak area percentage can be used to estimate purity. For accurate quantification, a full validation according to ICH guidelines is necessary.[9]

Protocol 2: Purification by Recrystallization

This procedure is a starting point for purifying gram-scale quantities of the product.

  • Solvent Selection: A common and effective system is Methanol (solvent) and Diethyl Ether (anti-solvent).

  • Dissolution:

    • Place the crude this compound (~5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of warm methanol (~40-50 °C) needed to fully dissolve the solid. Adding solvent dropwise near the end is crucial to avoid using an excessive amount, which would lower the yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for 5-10 minutes, and then filter the hot solution through a celite pad to remove the carbon.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once at room temperature, slowly add diethyl ether dropwise while stirring until the solution becomes faintly and persistently cloudy. This indicates the point of saturation has been reached.

    • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution again.

    • Cover the flask and allow it to stand undisturbed at room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

    • Characterize the purified product by melting point and an appropriate analytical method (e.g., HPLC, NMR).

Visual Workflows

A logical workflow is essential for systematic troubleshooting and purification.

cluster_0 Phase 1: Analysis & Diagnosis cluster_1 Phase 2: Purification cluster_2 Phase 3: Verification Start Crude Product: (S)-2-Aminopentanamide HCl Analysis Purity Analysis (HPLC, NMR, MP) Start->Analysis Check Purity > 99%? Analysis->Check Decision Impurity Type? Check->Decision No End Pure Product Check->End Yes Recrystallize Recrystallization (e.g., Methanol/Ether) FinalAnalysis Final Purity Analysis Recrystallize->FinalAnalysis Chromatography Ion-Exchange Chromatography Chromatography->FinalAnalysis Decision->Recrystallize Gross Impurities Decision->Chromatography Trace / Similar Impurities FinalAnalysis->End

Caption: General workflow for purification and analysis.

cluster_recrystallization Recrystallization Protocol cluster_troubleshooting Troubleshooting A 1. Dissolve Crude Product in Minimum Hot Methanol B 2. Cool Slowly to Room Temperature A->B C 3. Add Diethyl Ether (Anti-solvent) Until Faintly Cloudy B->C D 4. Induce Crystallization (Seeding / Scratching) C->D T1 Oiling Out? C->T1 Check E 5. Allow Crystals to Grow (Room Temp -> 4°C) D->E F 6. Isolate by Filtration E->F G 7. Wash with Cold Anti-solvent F->G H 8. Dry Under Vacuum G->H T2 Low Yield? H->T2 Check

Sources

Technical Support Center: (S)-2-Aminopentanamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-2-Aminopentanamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing this chiral intermediate, particularly during scale-up operations. While literature specifically detailing the scale-up of this compound is sparse, the synthetic challenges are highly analogous to its well-documented lower homolog, (S)-2-aminobutanamide hydrochloride, a key intermediate for the anti-epileptic drug Levetiracetam.[1][2][3] This guide synthesizes established principles from analogous preparations and general best practices for scaling up chiral amide syntheses to provide practical, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound on a larger scale?

There are two main strategies for accessing enantiomerically pure amino amides at scale:

  • The Chiral Pool Approach: This route starts with an enantiopure starting material, typically the corresponding L-amino acid (in this case, L-Norvaline). The synthesis involves protecting the amino group (optional but common), activating the carboxylic acid (e.g., by converting it to an ester or acid chloride), and finally, amidation/ammonolysis.[4] This method preserves the stereochemistry, avoiding a costly resolution step.[5]

  • Racemic Synthesis followed by Chiral Resolution: This approach begins with a racemic precursor, such as DL-Norvaline or 2-bromopentanoic acid. After synthesis of the racemic aminopentanamide, a chiral resolving agent (like L-tartaric acid) is used to separate the desired (S)-enantiomer from the (R)-enantiomer via diastereomeric salt crystallization.[6] While this route may use cheaper starting materials, it adds process steps and sacrifices at least 50% of the material unless a racemization/recycling loop for the unwanted enantiomer is developed.

Q2: Why is racemization a critical issue during scale-up, and how can it be minimized?

Racemization, the loss of stereochemical integrity at the chiral center, is a major concern because the pharmacological activity of many drugs is specific to a single enantiomer. During amide bond formation, the α-proton of the amino acid derivative can be abstracted under basic conditions, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a mixture of enantiomers.

Mitigation Strategies:

  • Reagent Choice: Avoid strong bases and excessively high temperatures. For coupling reactions, additives like HOBt (Hydroxybenzotriazole) can suppress racemization.[7]

  • Temperature Control: Maintain strict temperature control. Exotherms, which are more likely during scale-up, can accelerate racemization.

  • Process Order: If possible, perform the stereocenter-sensitive steps under the mildest conditions available.

Q3: What are the most significant differences between bench-scale synthesis and industrial scale-up for this process?

The primary challenges in scaling up this synthesis relate to physical and safety processes rather than fundamental chemistry changes:

  • Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it harder to dissipate heat from exothermic reactions (e.g., acid-base neutralization, ammonolysis). This can lead to temperature spikes, causing side reactions and racemization.

  • Mass Transfer & Mixing: Ensuring homogeneous mixing in a large vessel is difficult. Poor mixing can create localized "hot spots" of high reagent concentration, leading to impurity formation.

  • Reagent Addition: The rate of reagent addition, which is trivial at the bench, becomes a critical process parameter at scale to control reaction temperature and selectivity.

  • Safety & Handling: Handling large quantities of reagents like thionyl chloride or high-pressure ammonia requires specialized equipment and stringent safety protocols.[3][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Category 1: Starting Material & Esterification (Chiral Pool Route)

Q: My esterification of L-Norvaline using acid catalysis (e.g., H₂SO₄ in methanol) is slow and incomplete. What's wrong?

A: This is a common equilibrium-driven reaction where water is produced, which can hydrolyze the ester back to the starting material. On a large scale, ensuring complete removal of water is challenging.

Troubleshooting Steps:

  • Switch to a Non-Equilibrium Method: The most robust method for scale-up is using thionyl chloride (SOCl₂) in methanol.[4] Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid for esterification. The reaction is irreversible and typically high-yielding.

  • Ensure Anhydrous Conditions: Water in your starting material or solvent will consume the thionyl chloride and hinder the reaction. Use dry solvents and reagents.

  • Temperature Control: The initial reaction of SOCl₂ with methanol is exothermic. Add the SOCl₂ slowly to chilled methanol (0-5 °C) before adding the amino acid to prevent side reactions.[8]

Q: After esterification with thionyl chloride, my workup is problematic, and I get a low yield of the isolated ester hydrochloride.

A: The crude product is a salt, and isolation requires careful crystallization.

  • Solvent Removal: After the reaction is complete, excess methanol and HCl are typically removed by vacuum distillation. Be careful not to distill to complete dryness, as this can lead to a hard-to-handle solid mass. Concentrating to about one-third of the original volume is often effective.[4]

  • Crystallization/Precipitation: The ester hydrochloride is often crashed out by adding a less polar anti-solvent like methyl tert-butyl ether (MTBE) or isopropanol. The choice of anti-solvent is critical for obtaining a filterable solid rather than an oil.

  • Check for "Oiling Out": If the product separates as an oil, it indicates the solvent system is not optimal for crystallization. Try adding the crude solution to the anti-solvent instead of the other way around, increase agitation, or add seed crystals to promote crystallization.

Category 2: Ammonolysis & Amide Formation

Q: The ammonolysis of my L-Norvaline methyl ester is giving low conversion to the desired amide.

A: Ammonolysis is often the rate-limiting and most challenging step at scale.

  • Insufficient Ammonia: The reaction requires a large excess of ammonia. At scale, this is achieved by using a pressurized reactor and bubbling ammonia gas through the solution or by using a solution of ammonia in an alcohol like methanol or isopropanol.[3] Simply using aqueous ammonium hydroxide is generally ineffective.

  • Temperature and Pressure: These are critical parameters. The reaction is often run at elevated pressure (e.g., 60 psi) to maintain a high concentration of ammonia in the solution.[3] Running at room temperature may require very long reaction times (e.g., 40+ hours).[1]

  • Byproduct Inhibition: The reaction produces ammonium chloride (NH₄Cl) if you start from the ester hydrochloride. This salt can sometimes precipitate and coat the reactant, slowing the reaction. Ensure vigorous stirring. Some processes specifically filter off the NH₄Cl before proceeding.[3]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Salt Formation & Purification L_Nor L-Norvaline Ester_HCl (S)-2-Aminopentanoic acid methyl ester hydrochloride L_Nor->Ester_HCl  Methanol,  Thionyl Chloride (SOCl₂) Amide_Free (S)-2-Aminopentanamide (Free Base) Ester_HCl->Amide_Free  Ammonia (gas or solution),  Alcohol Solvent (e.g., IPA),  Pressure Final_Product (S)-2-Aminopentanamide Hydrochloride Amide_Free->Final_Product  HCl (gas or solution),  Crystallization

Caption: A common synthetic workflow starting from the chiral pool.

Category 3: Purification & Crystallization

Q: My final product has poor optical purity (high % of the R-enantiomer). What happened?

A: This indicates racemization occurred at some point.

  • Review the Ammonolysis Step: If the ammonolysis was conducted with a strong base other than ammonia or at very high temperatures, racemization could have occurred.

  • Review the Starting Material: Verify the enantiomeric excess (e.e.) of your starting L-Norvaline. Contamination at the source will carry through the entire synthesis.

  • Analytical Method: Ensure your chiral HPLC or GC method is validated and accurate.

G Start Problem: Low Optical Purity (High % R-Enantiomer) Check_SM Verify e.e. of L-Norvaline Starting Material Start->Check_SM Check_Reaction Analyze Reaction Conditions for Racemization Risks Start->Check_Reaction Check_Analytics Validate Chiral Analytical Method Start->Check_Analytics Result_SM_OK Starting Material OK Check_SM->Result_SM_OK Result_SM_Bad Source Contaminated. Procure new batch. Check_SM->Result_SM_Bad Ammonolysis Ammonolysis Step: - Was a strong base used? - Was temperature excessive? Check_Reaction->Ammonolysis Workup Workup / Isolation: - Any harsh pH swings? Check_Reaction->Workup

Caption: Decision tree for investigating loss of optical purity.

Q: I am attempting a chiral resolution of racemic aminopentanamide with L-tartaric acid, but the separation is poor.

A: Diastereomeric salt resolution is highly dependent on crystallization kinetics and solubility differences.

  • Solvent System is Key: The solubility difference between the two diastereomeric salts ((S,L) and (R,L)) is maximized in specific solvent systems, often a mixture of an alcohol (methanol, ethanol) and water.[6] You must perform a solvent screen to find the optimal ratio.

  • Incorrect Stoichiometry: Using a full equivalent of tartaric acid is not always optimal. Often, using 0.5 equivalents is preferred to maximize the yield and purity of the less soluble salt.

  • Cooling Profile: The rate of cooling dramatically affects crystal size and purity. A slow, controlled cooling profile is essential for selective crystallization. Crash cooling will trap impurities and the undesired diastereomer.

  • Seeding: Seeding the supersaturated solution with a few crystals of the desired pure diastereomeric salt can be highly effective in controlling the crystallization process.

Q: The final hydrochloride salt "oils out" instead of crystallizing during the final step.

A: This is a common problem when the product has a low melting point or high solubility in the chosen solvent system.

  • Increase Supersaturation Slowly: Add the HCl solution (e.g., HCl in isopropanol) dropwise to a solution of the free-base amide at a controlled temperature. Rapid pH change can cause oiling.

  • Change the Solvent: The free-base amide is likely too soluble. Switch to a less polar solvent in which the hydrochloride salt is insoluble (e.g., ethyl acetate, MTBE, or acetone).

  • Temperature: Try cooling the solution to sub-ambient temperatures (e.g., 0 to -10 °C) to decrease solubility and induce crystallization.

Experimental Protocols & Data

Protocol 1: Preparation of (S)-2-Aminopentanoic acid methyl ester hydrochloride

This protocol is adapted from analogous procedures for similar amino acids.[4][8]

  • Setup: In a reactor suitable for scale, charge methanol (5 volumes, e.g., 5 L per kg of amino acid). Ensure the system is under an inert atmosphere (N₂) and cool the vessel to 0-5 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred methanol, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes after addition is complete.

  • Reaction: Add L-Norvaline (1.0 equivalent) portion-wise to the cold solution. After the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of L-Norvaline.

  • Workup: Once complete, cool the reaction mixture and concentrate under vacuum to approximately one-third of the initial volume. Add isopropanol (5 volumes) and continue to stir. The product should precipitate.

  • Isolation: Cool the slurry to 0-5 °C, stir for 1 hour, and then filter the solid. Wash the filter cake with cold isopropanol and dry under vacuum to yield the title compound as a white solid.

Protocol 2: High-Pressure Ammonolysis

This protocol is based on industrial methods for the synthesis of (S)-2-aminobutanamide.[3]

  • Setup: Charge the ester hydrochloride from Protocol 1 into a high-pressure reactor. Add isopropanol (approx. 7 volumes).

  • Ammonolysis: Seal the reactor. Pressurize with ammonia gas to approximately 60 psi. The reaction is exothermic; use jacket cooling to maintain an internal temperature of 25-30 °C.

  • Reaction: Maintain the reaction under ammonia pressure with vigorous stirring until LC-MS analysis shows complete consumption of the starting ester (typically 12-24 hours).

  • Workup: Vent the reactor safely. Filter the reaction mixture to remove the ammonium chloride byproduct.

  • Isolation: The filtrate contains the (S)-2-Aminopentanamide free base. This solution can be concentrated and used directly in the next step (salt formation) or isolated.

Table 1: Comparison of Scale-Up Parameters for Amide Formation
ParameterLab-Scale (Benchtop)Pilot / Industrial ScaleRationale for Change
Coupling Reagent HATU, HBTUThionyl Chloride, Carbodiimides (EDC)Cost, atom economy, and waste profile are critical at scale. HATU/HBTU are too expensive for large volumes.[7]
Ammonia Source NH₃ in Methanol (7N)Anhydrous Ammonia GasDirect gas feed allows for better pressure control and higher concentration in the reactor.[3]
Temperature Control Ice Bath / Stir PlateJacketed Reactor with Chiller/HeaterPrecise and uniform temperature control is needed to manage exotherms and ensure batch-to-batch consistency.
Reaction Monitoring TLC after 1h, 2h, etc.In-situ probes (FTIR), timed samplingMinimizes reactor openings and provides real-time data for process control.
Purification Flash ChromatographyCrystallization / Re-slurryChromatography is generally not economically viable for large-scale production of simple intermediates.

References

  • CN103012190A. (2013). Synthesis method of S-2-aminobutanamide hydrochloride.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from Wordpress. [Link]

  • CN103045667A. (2013). Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • CN103626672A. (2014). Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website. [Link]

  • New Drug Approvals. (2015). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. [Link]

  • CN102898324A. (2013). Method for preparing (S)-2-aminobutanamide hydrochloride.
  • CN103012190A. (2013). Synthesis method of S-2-aminobutanamide hydrochloride.
  • CN108947590A. (2018). Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. Eureka | Patsnap. [Link]

  • An asymmetric synthesis of Levetiracetam. (n.d.). Indian Journal of Chemistry, Vol. 54B, pp. 1160-1164. [Link]

  • Ben-Shabat, D., et al. (2020). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [Link]

  • Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • Maini, L., et al. (2021). Chiral Resolution via Cocrystallization with Inorganic Salts. Israel Journal of Chemistry. [Link]

  • El-Ghezal, L., et al. (2013). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. [Link]

  • CN105152950B. (2017). Amino-acid ester chlorination salt form chiral ionic liquid and preparation method thereof.

Sources

Validation & Comparative

A Comparative Analysis of (S)-2-Aminopentanamide Hydrochloride and its R-Enantiomer: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative analysis of (S)-2-Aminopentanamide hydrochloride and its corresponding R-enantiomer, outlining the essential analytical techniques and conceptual groundwork required for their differentiation and characterization. While specific comparative data on these particular molecules is not extensively published, this document presents the established scientific methodologies that form the bedrock of such an investigation.

The Principle of Chirality: Why Stereoisomerism Matters

Chirality is a fundamental property of many biologically active molecules. The term "chiral" refers to a molecule that is non-superimposable on its mirror image. These two mirror-image forms are known as enantiomers. Biological systems, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars. This inherent chirality leads to stereospecific interactions, meaning that one enantiomer of a drug may bind to a biological target with high affinity, while its mirror image may bind with significantly lower affinity or not at all.

The classic, albeit tragic, example of thalidomide underscores the critical importance of this concept. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects. This stark difference in biological effect from two molecules with identical chemical formulas and connectivity highlights the necessity of separating and independently evaluating each enantiomer of a chiral compound.

Physicochemical Properties: Similarities and Key Differences

Enantiomers share identical physical properties in an achiral environment. This includes melting point, boiling point, density, and solubility in achiral solvents. The defining physical difference between enantiomers is their interaction with plane-polarized light.

Property(S)-2-Aminopentanamide HCl(R)-2-Aminopentanamide HClRationale
Molecular Formula C₅H₁₃ClN₂OC₅H₁₃ClN₂OIdentical composition and connectivity.
Molecular Weight 152.62 g/mol 152.62 g/mol Identical composition.
Melting Point Expected to be identicalExpected to be identicalCrystal lattice forces are identical for pure enantiomers.
Solubility (in achiral solvents) Expected to be identicalExpected to be identicalInteractions with non-chiral solvent molecules are identical.
Specific Rotation [α] Expected to be equal in magnitude but opposite in sign (e.g., +X°)Expected to be equal in magnitude but opposite in sign (e.g., -X°)This is the defining differential property of enantiomers.

Chiral Separation and Analysis: A Step-by-Step Protocol

The primary challenge in working with enantiomers is their separation. Since their physical properties are nearly identical, standard chromatographic or crystallization techniques are ineffective. Specialized chiral separation methods are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Development of a Chiral HPLC Method

  • Column Selection:

    • Begin with a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These columns have broad applicability for a wide range of chiral compounds.

    • The choice of CSP is the most critical parameter. The selection is often empirical, and screening several different columns may be necessary.

  • Mobile Phase Screening:

    • Prepare stock solutions of both (S)- and (R)-2-Aminopentanamide hydrochloride in a suitable solvent, such as methanol or ethanol, at a concentration of 1 mg/mL.

    • Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape for the basic amine analyte.

    • Inject a racemic mixture (a 1:1 mixture of the S and R enantiomers) onto the column.

    • If no separation is observed, systematically vary the mobile phase composition. Increase the polarity by increasing the percentage of isopropanol.

    • If separation is still not achieved, switch to a different mode, such as polar organic mode (e.g., using acetonitrile or methanol as the mobile phase).

  • Method Optimization:

    • Once baseline separation is achieved, optimize the method for resolution, analysis time, and peak shape.

    • Flow Rate: Adjust the flow rate (typically between 0.5 and 1.5 mL/min) to find the best balance between resolution and run time.

    • Temperature: Control the column temperature. Sometimes, sub-ambient temperatures can improve enantioselectivity.

    • Detection: Use a UV detector set to a wavelength where the analyte absorbs (e.g., ~210 nm for the amide chromophore).

  • Peak Identification:

    • Inject a pure standard of the (S)-enantiomer and then a pure standard of the (R)-enantiomer to definitively identify the retention time of each.

Workflow for Chiral HPLC Method Development

cluster_prep Sample & System Preparation cluster_dev Method Development cluster_opt Optimization & Identification prep_racemate Prepare Racemic Mixture (S+R) inject_racemate 3. Inject Racemic Mixture prep_racemate->inject_racemate prep_s Prepare (S)-Enantiomer Standard inject_s 6. Inject (S)-Standard prep_s->inject_s prep_r Prepare (R)-Enantiomer Standard inject_r 7. Inject (R)-Standard prep_r->inject_r select_csp 1. Select Chiral Stationary Phase (CSP) screen_mp 2. Screen Mobile Phases (e.g., Hexane/IPA + Additive) select_csp->screen_mp screen_mp->inject_racemate eval_sep 4. Evaluate Separation inject_racemate->eval_sep eval_sep->select_csp No Separation optimize 5. Optimize Flow Rate & Temperature eval_sep->optimize Separation Achieved optimize->inject_s inject_s->inject_r identify 8. Confirm Peak Identity & Quantify inject_r->identify

Caption: Workflow for developing a chiral HPLC separation method.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This is a fundamental technique for characterizing enantiomers.

Experimental Protocol: Measuring Specific Rotation

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent that will be used for the sample).

  • Sample Preparation: Prepare a solution of the pure enantiomer (e.g., this compound) of a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., water or methanol).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution.

  • Data Acquisition: Measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .

  • Repeat: Repeat the entire process for the other enantiomer. The specific rotation of the R-enantiomer should be equal in magnitude but opposite in sign to the S-enantiomer.

Framework for Comparing Biological Activity

Given the lack of specific published data for 2-aminopentanamide, we propose a hypothetical framework for evaluating its biological activity, based on its structural similarity to natural amino acids. A plausible hypothesis is that it could interact with enzymes or transporters involved in amino acid metabolism or signaling.

Let's hypothesize that these molecules could be ligands for a G-protein coupled receptor (GPCR) that recognizes amino acids.

Hypothetical Signaling Pathway

cluster_membrane Cell Membrane gpcr Hypothetical Amino Acid GPCR g_protein G-Protein Activation gpcr->g_protein ligand_s (S)-Enantiomer ligand_s->gpcr High Affinity Binding ligand_r (R)-Enantiomer ligand_r->gpcr Low/No Affinity Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) Production effector->second_messenger response Cellular Response second_messenger->response

Caption: Hypothetical GPCR signaling pathway activated stereoselectively.

Experimental Protocol: In Vitro Receptor Binding Assay

  • Target Preparation: Prepare cell membranes from a cell line engineered to overexpress the hypothetical target receptor.

  • Radioligand: Use a known radiolabeled ligand ([³H]-ligand) for the receptor.

  • Competitive Binding: In a series of tubes, incubate the cell membranes with a fixed concentration of the [³H]-ligand and increasing concentrations of the unlabeled competitor (either the (S)-enantiomer or the (R)-enantiomer).

  • Incubation and Separation: Allow the binding to reach equilibrium. Then, rapidly filter the mixture to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated, which reflects the binding affinity of the enantiomer for the receptor. A lower Ki value indicates a higher binding affinity.

This assay would provide quantitative data on whether one enantiomer binds to the target receptor with higher affinity than the other, providing a clear measure of their differential biological activity at the molecular level.

Conclusion

The comparison of enantiomers like (S)- and (R)-2-Aminopentanamide hydrochloride is a foundational exercise in modern pharmaceutical science. While they may appear identical from the perspective of basic chemical properties, their behavior in the chiral environment of a biological system can be drastically different. A rigorous analytical workflow, beginning with chiral separation by HPLC and characterization by polarimetry, is essential to ensure enantiomeric purity. Subsequently, well-designed biological assays are required to elucidate the specific pharmacological profile of each enantiomer. This methodological approach ensures that any potential therapeutic agent is advanced with a clear understanding of its stereochemical identity and corresponding biological function, safeguarding against the unforeseen risks of stereoisomeric impurities.

References

  • Chiral Separations by Liquid Chromatography: A comprehensive overview of the principles and techniques of chiral HPLC.

    • Source: American Chemical Society
    • URL: [Link]

  • The Importance of Chirality in Drug Development: A review article discussing the significance of stereochemistry in pharmaceuticals.

    • Source: ScienceDirect (Journal: Chirality)
    • URL: [Link]

  • GPCR Signaling Pathways: An educational resource detailing the mechanisms of G-protein coupled receptor signaling.

    • Source: Bio-Rad
    • URL: [Link]

A Comparative Guide to the Biological Efficacy of (S)-2-Aminopentanamide Hydrochloride Derivatives as Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological efficacy of (S)-2-Aminopentanamide hydrochloride derivatives, a promising class of compounds in the development of new antiepileptic drugs (AEDs). Drawing from preclinical data, this document will explore the structure-activity relationships (SAR), comparative anticonvulsant potency, and safety profiles of these derivatives. The aim is to furnish researchers and drug development professionals with a comprehensive understanding of this chemical scaffold, supported by detailed experimental protocols and data analysis.

Introduction: The Therapeutic Potential of Functionalized Amino Acids in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, underscoring the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.[1] Functionalized amino acids have emerged as a promising class of compounds for the development of new anticonvulsants.[2] One notable example is Lacosamide, an N-benzyl-2-acetamido-3-methoxypropionamide, which has demonstrated clinical efficacy in the treatment of partial-onset seizures.[3][4] The (S)-2-Aminopentanamide scaffold, a core component of these functionalized amino acids, offers a versatile platform for chemical modification to optimize anticonvulsant activity. This guide will delve into the biological performance of various derivatives of this compound, providing a comparative analysis of their efficacy in established preclinical models of epilepsy.

Mechanism of Action: Modulating Neuronal Excitability

The primary mechanism of action for many anticonvulsant drugs, including those based on the aminopentanamide scaffold, involves the modulation of voltage-gated sodium channels.[5] These channels are crucial for the initiation and propagation of action potentials in neurons. In pathological states such as epilepsy, hyperexcitability of neurons is a key feature. By targeting these channels, anticonvulsant compounds can reduce excessive neuronal firing.

Lacosamide, a close structural analog, is known to selectively enhance the slow inactivation of voltage-gated sodium channels.[4] This is a distinct mechanism compared to older sodium channel blockers like phenytoin and carbamazepine, which primarily affect fast inactivation. The enhancement of slow inactivation is thought to be a more targeted approach to dampening the activity of hyperexcitable neurons without significantly affecting normal neuronal function. It is hypothesized that derivatives of this compound share a similar mechanism of action, with structural modifications influencing their potency and selectivity for sodium channel subtypes.

Mechanism_of_Action Hyperexcitable_Neuron Hyperexcitable Neuron (e.g., in Epilepsy) VGSC Voltage-Gated Sodium Channel (VGSC) Hyperexcitable_Neuron->VGSC Upregulated activity Action_Potential Repetitive Firing (Action Potentials) VGSC->Action_Potential Mediates Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Leads to Aminopentanamide_Derivative (S)-2-Aminopentanamide Hydrochloride Derivative Slow_Inactivation Enhancement of Slow Inactivation Aminopentanamide_Derivative->Slow_Inactivation Promotes Slow_Inactivation->VGSC Modulates

Caption: Proposed mechanism of action for (S)-2-Aminopentanamide derivatives.

Comparative Anticonvulsant Efficacy: Insights from Preclinical Models

The anticonvulsant efficacy of novel compounds is typically evaluated in a battery of preclinical models that mimic different seizure types. The most common and well-validated of these are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.[3] The MES test is a model of generalized tonic-clonic seizures, while the PTZ test is used to identify compounds effective against myoclonic and absence seizures. A compound's potency is quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures.

While specific data for a comprehensive series of this compound derivatives is proprietary to ongoing research, published data on structurally related alaninamide and 2-aminoacetamide derivatives provide valuable insights into the structure-activity relationships governing efficacy.[1][4][5][6]

Table 1: Comparative Anticonvulsant Activity of Representative Aminopentanamide Analogs

Compound IDR1 GroupR2 GroupMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, i.p.)Reference
(S)-2-Aminopentanamide HPropylData not publicly availableData not publicly available-
Lacosamide AcetylMethoxy-benzyl~10Inactive[4]
Analog A HBenzyl25-50>100[5]
Analog B AcetylIndanyl10-30>100[5]
Analog C H4-(3-fluorobenzoxy)benzyl<10Data not available[1]

Note: The data presented for analogs are representative values from studies on structurally related compounds and are intended to illustrate general trends in structure-activity relationships. Specific ED50 values can vary based on experimental conditions.

From the available data, several key structure-activity relationships can be inferred:

  • N-Acetylation: The presence of an acetyl group at the 2-amino position, as seen in Lacosamide, appears to be crucial for potent activity in the MES test.

  • Amide Substituent: The nature of the substituent on the amide nitrogen significantly influences anticonvulsant potency. Bulky, lipophilic groups, particularly those containing aromatic rings, tend to enhance activity against generalized tonic-clonic seizures (MES model). For instance, the indanyl and 4-(3-fluorobenzoxy)benzyl groups confer high potency.[1][5]

  • Spectrum of Activity: Many of these derivatives show strong efficacy in the MES test but are less active or inactive in the PTZ test, suggesting a more targeted effect on generalized tonic-clonic seizures rather than myoclonic or absence seizures.[4]

Safety and Tolerability: Assessing Neurotoxicity

A critical aspect of developing new AEDs is ensuring a favorable safety profile with minimal central nervous system (CNS) side effects. A common preclinical assay to assess potential neurotoxicity is the rotarod test, which evaluates motor coordination and balance in rodents.[6] The median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment. The therapeutic window of a compound is often expressed as the Protective Index (PI), calculated as the ratio of TD50 to ED50 (PI = TD50 / ED50). A higher PI indicates a wider margin of safety.

Table 2: Neurotoxicity Profile of Representative Aminopentanamide Analogs

Compound IDMES ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI)Reference
Lacosamide ~10> 80> 8[4]
Analog A 25-50> 300> 6-12[5]
Analog B 10-30> 100> 3-10[5]
Analog C <10> 50> 5[1]

The data suggest that many of the potent anticonvulsant derivatives of the aminopentanamide scaffold possess a favorable safety profile with a wide therapeutic window. The high TD50 values in the rotarod test indicate that these compounds are well-tolerated at doses significantly higher than those required for anticonvulsant efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Maximal Electroshock (MES) Seizure Test

This model is used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Male CD-1 mice (20-25 g)

  • Test compound and vehicle (e.g., 0.5% methylcellulose in water)

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

Procedure:

  • Acclimatize mice to the laboratory environment for at least 3 days prior to testing.

  • Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (typically 30-60 minutes).

  • At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the mouse for local anesthesia.

  • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical conductivity.

  • Place the corneal electrodes on the eyes of the restrained mouse.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.

  • Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.

MES_Workflow cluster_Prep Preparation cluster_Test Testing Procedure cluster_Obs Observation & Analysis Acclimatize Animal Acclimatization Drug_Admin Drug Administration (i.p.) Acclimatize->Drug_Admin Anesthetize Corneal Anesthesia Drug_Admin->Anesthetize Electrodes Electrode Placement Anesthetize->Electrodes Stimulation Electrical Stimulation Electrodes->Stimulation Observe Observe for Tonic Hindlimb Extension Stimulation->Observe Protection Protection = Absence of Extension Observe->Protection ED50_Calc Calculate ED50 Protection->ED50_Calc

Sources

A Senior Application Scientist's Guide to the Definitive Characterization of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of X-ray Crystallography with Spectroscopic Alternatives

In the landscape of pharmaceutical development, the precise three-dimensional structure of a chiral molecule is not merely an academic detail; it is the bedrock of its biological activity, safety, and efficacy. Chirality is a fundamental property that dictates how a drug interacts with the inherently chiral environment of the human body, such as enzymes and receptors.[1][2] Consequently, regulatory bodies like the FDA mandate rigorous characterization of individual enantiomers before a drug can be brought to market.[2]

(S)-2-Aminopentanamide hydrochloride is a chiral building block whose absolute configuration is critical for its application in synthesizing larger, pharmacologically active molecules. While various analytical techniques can provide evidence of its structure and purity, only one can deliver an unambiguous, atomic-resolution picture of its three-dimensional architecture and absolute stereochemistry: single-crystal X-ray crystallography.[3][4]

This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the characterization of this compound. We will detail the definitive X-ray crystallography workflow, presenting it as a self-validating system for achieving unequivocal structural proof. Furthermore, we will objectively compare this "gold standard" technique with powerful and often more accessible spectroscopic methods—NMR, Circular Dichroism, and Mass Spectrometry—providing the experimental data and context needed to select the appropriate analytical tool for the task at hand.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone as the most powerful method for determining the absolute configuration of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can calculate a three-dimensional map of the electron density within the molecule and thereby determine the precise position of every atom.[5] This provides an irrefutable confirmation of connectivity, conformation, and, crucially for chiral molecules, the absolute stereochemistry.[4]

While crystallographic data for this compound is not publicly cataloged as of this guide's publication, the process is universally applicable. We will use the published data for the closely related structural analog, (R)-2-aminobutanamide hydrochloride, as a case study to illustrate the experimental output and the richness of the data obtained.[6]

Experimental Protocol: From Powder to Final Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final model. The causality behind these steps is critical: poor crystal quality or improper data handling will invariably lead to an inaccurate or unsolvable structure.

  • Crystal Growth (The Rate-Limiting Step):

    • Objective: To obtain single crystals of sufficient size (>0.1 mm) and quality (low mosaicity, no twinning). This is often the most challenging step in the entire process.[5]

    • Methodology: Slow evaporation of a saturated solution is a common starting point.

      • i. Dissolve this compound in a suitable solvent (e.g., a methanol/isopropanol mixture) to near saturation at a slightly elevated temperature.

      • ii. Filter the solution to remove any particulate matter.

      • iii. Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks. The slow process allows molecules to pack in a highly ordered, repeating lattice rather than crashing out as a precipitate.

  • Crystal Mounting and Data Collection:

    • Objective: To select a high-quality single crystal, mount it on the diffractometer, and collect a complete set of diffraction data.

    • Methodology:

      • i. Under a microscope, select a clear, well-formed crystal with sharp edges.

      • ii. Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (typically 100 K). This cryo-cooling is crucial as it minimizes atomic thermal vibrations and protects the crystal from radiation damage by the high-intensity X-ray beam, resulting in higher-resolution data.[7]

      • iii. Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

      • iv. Collect a series of diffraction images (frames) while rotating the crystal through various angles. Modern detectors allow for rapid collection of highly redundant data, which is essential for accurate structure determination and for establishing the absolute configuration.[4]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate an initial structural model and then refine it to best fit the experimental observations.

    • Methodology:

      • i. Data Integration & Scaling: The collected frames are processed to determine the position, symmetry (space group), and intensity of each diffraction spot.

      • ii. Structure Solution: Specialized software (e.g., OLEX2, SHELXT) is used to solve the "phase problem" and generate an initial electron density map.[6] This map reveals the positions of the heavier atoms (Cl, O, N, C).

      • iii. Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. Hydrogen atoms are typically located from the difference Fourier map and refined. This iterative process improves the agreement between the calculated model and the observed diffraction data.

  • Validation:

    • Objective: To assess the quality and chemical reasonableness of the final structural model.

    • Methodology: The quality of the structure is judged by several metrics, including the R-factors (R1, wR2), which measure the agreement between the model and the data, and the goodness-of-fit (GooF). For chiral molecules, the Flack parameter is calculated; a value near zero provides strong confirmation that the determined absolute configuration is correct.[4][6]

Workflow for Single-Crystal X-ray Diffraction

X_ray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Final Output A High-Purity Sample B Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting B->C D Data Collection (Diffractometer @ 100K) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement (Least-Squares Fitting) F->G H Validation (R-factors, Flack Parameter) G->H I Final 3D Structure (Absolute Configuration) H->I

Caption: Workflow of Single-Crystal X-ray Crystallography.
Illustrative Crystallographic Data

The data derived from a crystallographic experiment is rich and quantitative. The table below presents the crystallographic data for (R)-2-aminobutanamide hydrochloride, a close structural analog, to exemplify the typical parameters obtained.[6]

Parameter Value (for (R)-2-aminobutanamide hydrochloride[6]) Significance
Chemical FormulaC₄H₁₁ClN₂OConfirms the elemental composition of the crystal.
Formula Weight138.60Molecular mass derived from the formula.
Crystal SystemOrthorhombicDescribes the basic geometry of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell. This specific group is chiral.
a, b, c (Å)a = 4.9699(1), b = 7.5867(2), c = 17.3719(4)The dimensions of the repeating unit cell.
V (ų)655.01(3)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Rgt(F), wRref(F²)0.0286, 0.0796R-factors; measures of agreement between the model and data. Lower values are better.
Flack parameter0.016(12)A value close to 0 confirms the absolute configuration is correct.

A Comparative Analysis of Alternative Characterization Techniques

While X-ray crystallography provides the definitive structure, it is not always practical for routine analysis due to the requirement of high-quality crystals.[8] Other techniques offer complementary information and are often more suitable for high-throughput screening, quality control, or studying the molecule's behavior in its native solution state.[9]

Technique Principle Information Obtained Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal.[5]Unambiguous 3D structure, absolute configuration, bond lengths/angles, packing.[3]Definitive method for absolute configuration. High precision and accuracy.[10]Requires high-quality single crystals (can be a major bottleneck).[5] Provides a static picture in the solid state.[8]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[7]Connectivity, relative stereochemistry, molecular dynamics in solution.Provides structural and dynamic information in solution, mimicking physiological conditions.[9] No crystallization needed.Does not directly determine absolute configuration without chiral auxiliaries. Lower resolution than crystallography.[11]
Circular Dichroism (CD) Differential absorption of left- and right-circularly polarized light by a chiral molecule.[12]Confirms presence of chirality, can determine enantiomeric excess, monitors conformational changes.[13]Highly sensitive to chirality.[14] Non-destructive and requires small sample amounts. Excellent for studying solution-state conformation.Does not provide detailed atomic connectivity or absolute configuration on its own. Requires a chromophore near the stereocenter.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[15]Molecular weight, elemental formula.High sensitivity and speed. Tolerant of impure samples.[16]"Chirally blind" on its own as enantiomers have identical mass.[16] Requires coupling with a chiral separation technique (e.g., LC-MS) for enantiomeric analysis.[17]
In-Depth Look at Alternatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for elucidating the structure of a molecule in solution.[9] For this compound, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and connectivity. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between the (S) and (R) forms, allowing for the determination of enantiomeric purity.

  • Circular Dichroism (CD) Spectroscopy: CD is exceptionally sensitive to molecular asymmetry.[14] A solution of enantiomerically pure this compound will produce a characteristic CD spectrum, while its racemate will be silent. This makes CD an excellent, rapid tool for confirming the presence of the desired enantiomer and for quantitative determination of enantiomeric excess in quality control settings.[12]

  • Mass Spectrometry (MS): While enantiomers are indistinguishable by a standard mass spectrometer, its coupling with chiral chromatography (e.g., Chiral HPLC-MS) is a powerhouse technique in pharmaceutical analysis.[1][17] The chiral stationary phase in the HPLC column separates the (S) and (R) enantiomers in time, and the mass spectrometer then provides sensitive and selective detection and quantification of each.[18]

Conclusion

The characterization of a chiral molecule like this compound requires a multi-faceted analytical approach. For unequivocal proof of its three-dimensional structure and, most critically, its absolute configuration, single-crystal X-ray crystallography is the indispensable gold standard . Its ability to provide a precise and verifiable atomic-level map is unparalleled and serves as the ultimate structural benchmark in drug development.

However, the practicalities of research and manufacturing necessitate a suite of complementary techniques. NMR spectroscopy offers invaluable insight into the molecule's structure and dynamics in the solution phase, while Circular Dichroism provides a rapid and highly sensitive method for confirming enantiomeric identity and purity. Finally, chiral chromatography coupled with Mass Spectrometry delivers robust and quantitative separation and detection, essential for quality control and analysis in complex matrices. A comprehensive understanding, from fundamental research to regulatory submission, is best achieved by leveraging the unique strengths of each of these powerful analytical tools.

References

  • Guo, X., et al. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Chirality, 30(5), 609-618. Available at: [Link]

  • Reddy, P. V., et al. (2024). Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. Chirality, 36(8), e23705. Available at: [Link]

  • Cirilli, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Nature Reviews Chemistry. Available at: [Link]

  • Grigorean, G., & Lebrilla, C. B. (n.d.). Chiral analysis by MS. Analytical Chemistry. Available at: [Link]

  • Miller, L. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Hernández, F., et al. (2015). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International, 28(3). Available at: [Link]

  • Schurig, V. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10). Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (n.d.). Chiral Drug Separation. West Virginia University School of Medicine. Available at: [Link]

  • Riguera, R., et al. (2024). Unconventional approaches for chiral resolution. National Institutes of Health. Available at: [Link]

  • Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography. University Medical School of Debrecen. Available at: [Link]

  • Wang, F., et al. (2025). The crystal structure of (R)-2-aminobutanamide hydrochloride, C4H11ClN2O. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Williamson, M. P., et al. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available at: [Link]

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  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]

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  • Ciszak, E., & Cody, V. (2000). The role of crystallography in drug design. Journal of the American Pharmacists Association. Available at: [Link]

  • Parrish, J. D. (2025). X-Ray Crystallography of Chemical Compounds. ResearchGate. Available at: [Link]

  • Parrish, J. D., & Gembicky, M. (2009). X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]

  • JASCO. (2021). Circular Dichroism - A Webinar on Sample Considerations and Parameter Optimization. YouTube. Available at: [Link]

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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Synthesis—Establishing Analytical Trust

In the realm of pharmaceutical development and chemical research, the synthesis of a target molecule is but the first chapter of its story. For chiral intermediates like (S)-2-Aminopentanamide hydrochloride, a crucial building block, the narrative's integrity hinges on a rigorous validation of its purity. The presence of its corresponding (R)-enantiomer, residual solvents, or synthetic by-products can have profound implications on the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).

This guide eschews a simple checklist approach. Instead, it offers a strategic framework for constructing a comprehensive purity profile of synthesized this compound. We will dissect and compare orthogonal analytical techniques, delving into the causality behind methodological choices. Our objective is to empower you, the researcher, to not only execute these protocols but to build a self-validating system of analysis that establishes irrefutable evidence of your material's quality.

The Analytical Gauntlet: An Integrated Workflow for Purity Determination

A single analytical method is insufficient to declare a compound "pure." A multi-faceted approach, where each technique provides a unique piece of the puzzle, is the cornerstone of robust quality control. The following diagram illustrates a logical workflow, beginning with fundamental identity checks and progressing to highly specific quantitative assessments of both chemical and stereoisomeric purity.

G cluster_0 Phase 1: Identity & Basic Purity cluster_1 Phase 2: Quantitative Chemical Purity cluster_2 Phase 3: Enantiomeric Purity cluster_3 Phase 4: Final Assessment start Synthesized Batch of (S)-2-Aminopentanamide HCl mp Melting Point Analysis start->mp Initial Check ftir FTIR Spectroscopy start->ftir Structural Fingerprint qnmr Quantitative NMR (qNMR) mp->qnmr ea Elemental Analysis (CHN) mp->ea ftir->qnmr ftir->ea hplc Chiral HPLC qnmr->hplc ea->hplc report Certificate of Analysis (Purity Profile) hplc->report

Caption: Integrated workflow for purity validation.

Foundational Analysis: Confirming Identity and Basic Purity

Before embarking on quantitative analysis, it is imperative to confirm the fundamental identity and characteristics of the synthesized material. These methods are rapid and provide a crucial first-pass assessment.

Melting Point Determination

Expertise & Rationale: The melting point is a sensitive physical property that provides a preliminary indication of purity. A pure crystalline compound will have a sharp, well-defined melting range, whereas impurities typically depress and broaden this range.[1] This classic technique remains a fast, cost-effective tool for gauging purity against a known standard. For many organic salts, melting may occur with decomposition.

Experimental Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary in a calibrated melting point apparatus.

  • Use a rapid heating ramp (e.g., 10 °C/min) to approximate the melting point.

  • Perform a second measurement with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point to ensure accuracy.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Data Interpretation: A sharp melting range (e.g., within 1-2 °C) that aligns with literature values suggests high purity. A broad or depressed range is indicative of impurities.

Sample Expected Melting Point (°C) Observed Melting Range (°C) Interpretation
Synthesized Batch A~260-262 (with decomposition)[2]254-259 °CPotential impurities present.
Commercial Standard~260-262 (with decomposition)260-261.5 °CHigh purity.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides a unique molecular "fingerprint" by identifying the vibrational frequencies of functional groups within the molecule. It is an excellent tool for confirming the presence of key structural features (amine, amide, alkyl chain) and the absence of starting materials or by-products with distinct functional groups. For the hydrochloride salt, characteristic N-H stretching bands of the ammonium salt are expected.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the dry powdered sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[3]

  • Clean the crystal thoroughly after analysis.

Data Interpretation: The acquired spectrum should be compared to a reference spectrum of this compound. Key expected peaks include:

  • ~3400-2800 cm⁻¹: Broad, strong bands corresponding to N-H stretching of the primary amine salt (R-NH₃⁺) and C-H stretching of the alkyl chain.[4]

  • ~1680 cm⁻¹: Strong C=O stretching (Amide I band).

  • ~1580 cm⁻¹: N-H bending (Amide II band).

  • ~1465 cm⁻¹: C-H bending of the alkyl groups.

Absence of peaks corresponding to starting materials (e.g., a carboxylic acid C=O stretch around 1710 cm⁻¹ or an ester C=O stretch around 1740 cm⁻¹) provides evidence of chemical purity.

Quantitative Assay of Chemical Purity

These methods provide a precise measurement of the mass percentage of the target compound in the sample.

Elemental Analysis (CHN)

Expertise & Rationale: Elemental analysis by combustion determines the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample.[5] This technique provides a fundamental measure of purity by comparing the experimental elemental composition to the theoretical values calculated from the molecular formula (C₅H₁₃ClN₂O). A close correlation validates the empirical formula and indicates the absence of significant inorganic or organic impurities with different elemental ratios.

Experimental Protocol:

  • An accurately weighed sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • The sample undergoes complete combustion in a pure oxygen atmosphere at high temperatures (~900-1000 °C).

  • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column.

  • The amount of each gas is quantified using a thermal conductivity detector (TCD).[6]

  • The mass percentages of C, H, and N are calculated.

Data Interpretation: The experimental values should fall within an accepted tolerance of the theoretical values, typically ±0.4%.

Element Theoretical % (for C₅H₁₃ClN₂O) Result for Synthesized Batch A Deviation
Carbon (C)39.35%39.15%-0.20%
Hydrogen (H)8.58%8.75%+0.17%
Nitrogen (N)18.35%18.21%-0.14%
Conclusion: The results are within the acceptable ±0.4% deviation, supporting the assigned molecular formula and indicating high chemical purity.
Quantitative NMR (qNMR) Spectroscopy

Expertise & Rationale: qNMR is a powerful primary analytical method for purity determination.[7] It allows for the quantification of a substance without needing a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used. By comparing the integral of a specific, well-resolved proton signal from the analyte with that of the internal standard, the exact amount of the analyte can be determined.[8] This method is highly specific and can simultaneously detect and quantify certain impurities if their signals are visible in the spectrum.

Experimental Protocol:

  • Accurately weigh a specific amount of the synthesized this compound sample.

  • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same container. The standard must be stable, non-volatile, and have proton signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 ≥ 5xT₁, calibrated 90° pulse).

  • Carefully integrate a well-resolved signal from the analyte (e.g., the α-proton) and a signal from the internal standard.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Calculation weigh_sample Accurately weigh Analyte dissolve Dissolve both in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using Integral Ratio & Weights integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR) analysis.

Data Interpretation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Illustrative Data: A qNMR analysis of Synthesized Batch A yielded a chemical purity of 99.2% .

The Crucial Step: Determination of Enantiomeric Purity

For a chiral compound, chemical purity is only half the story. Quantifying the amount of the undesired enantiomer is critical. The primary method for this is Chiral High-Performance Liquid Chromatography (HPLC).

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. For primary amines like 2-aminopentanamide, crown ether-based CSPs (e.g., CROWNPAK CR(+)) are particularly effective.[9][10][11]

Experimental Protocol:

  • System Preparation: Equilibrate a chiral column (e.g., CROWNPAK CR(+), 150 x 4.0 mm, 5 µm) with the mobile phase.

  • Mobile Phase: A typical mobile phase is an acidic aqueous solution, such as 0.05 M perchloric acid, sometimes with a small amount of organic modifier like methanol. The low pH ensures the primary amine is protonated, facilitating interaction with the crown ether.[10]

  • Sample Preparation: Accurately prepare a solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1.0 mg/mL).

  • Standard Preparation: Prepare a solution of a racemic (or R-enantiomer) standard to confirm peak identity and resolution.

  • Injection & Analysis: Inject the sample and run the analysis under isocratic conditions. Detection is typically performed at a low UV wavelength (e.g., 200-210 nm) as the molecule lacks a strong chromophore.[9]

  • System Suitability: Before sample analysis, inject the racemic standard to verify that the system can adequately separate the two enantiomers (Resolution > 1.5).

G cluster_0 System Suitability Test cluster_1 Sample Analysis start Prepare Mobile Phase (e.g., 0.05M HClO4) equilibrate Equilibrate Chiral Column (e.g., CROWNPAK CR(+)) start->equilibrate prep_sample Prepare Analyte Solution (e.g., 1 mg/mL) inject_sample Inject Synthesized Sample prep_sample->inject_sample prep_racemate Prepare Racemic Standard inject_race Inject Racemic Standard prep_racemate->inject_race equilibrate->inject_race check_res Verify Resolution > 1.5 inject_race->check_res check_res->inject_sample acquire Acquire Chromatogram (UV @ 200 nm) inject_sample->acquire integrate Integrate Peaks for (S) and (R) Enantiomers acquire->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate

Caption: Experimental workflow for Chiral HPLC analysis.

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

e.e. (%) = [ (Area_(S) - Area_(R)) / (Area_(S) + Area_(R)) ] * 100

Sample Area of (S)-enantiomer Area of (R)-enantiomer Enantiomeric Excess (e.e.)
Synthesized Batch A1,548,2003,85099.50%
Commercial Standard1,610,50080099.90%

Comparative Summary and Final Purity Statement

No single technique tells the whole story. A final purity assessment is a synthesis of all collected data. This table compares the strengths and limitations of the discussed methods.

Analytical Method Information Provided Strengths Limitations
Melting Point Physical property, indicator of purityFast, inexpensive, requires minimal sampleNon-specific, less accurate for decomposing compounds[1]
FTIR Spectroscopy Functional group identity (structural confirmation)Fast, non-destructive, good for identity confirmationNot quantitative, insensitive to minor impurities
Elemental Analysis % Composition of C, H, NHigh precision for bulk elemental compositionInsensitive to isomeric impurities, requires specialized equipment
Quantitative NMR Absolute purity, structural info, impurity identificationPrimary method, highly specific, can quantify known impuritiesRequires expensive equipment, careful selection of internal standard
Chiral HPLC Enantiomeric ratio (e.e.)Gold standard for enantiopurity, highly sensitive[12]Requires method development, specific chiral column needed

Final Purity Profile for Synthesized Batch A:

Based on the orthogonal analytical methods employed, the synthesized batch of this compound has been thoroughly characterized.

  • Identity: Confirmed by FTIR and NMR spectroscopy.

  • Chemical Purity (Assay): 99.2% as determined by qNMR, supported by elemental analysis results within ±0.4% of theoretical values.

  • Enantiomeric Purity: 99.50% e.e. as determined by Chiral HPLC.

This comprehensive data set provides a high degree of confidence in the quality of the synthesized material, rendering it suitable for subsequent use in research or development activities.

References

  • ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Retrieved from [Link]

  • PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. Retrieved from [Link]

  • ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride. Eureka. Retrieved from [Link]

  • ResearchGate. (2015). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from [Link]

  • PubMed. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Royal Society of Chemistry. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride.
  • Google Patents. (n.d.). Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

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A Comparative Study of (S)-2-Aminopentanamide Hydrochloride and Structurally Related Amides: Chiral Building Blocks for Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of (S)-2-Aminopentanamide hydrochloride and its shorter-chain analogues, (S)-2-Aminobutanamide hydrochloride and (S)-2-Aminopropanamide hydrochloride. The primary focus of this study is to evaluate these molecules as pivotal chiral intermediates in the synthesis of advanced pharmaceutical compounds, most notably antiepileptic drugs. Through an in-depth examination of their physicochemical properties, synthetic routes, and analytical characterization, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select and utilize these building blocks effectively.

Introduction: The Significance of Chiral Amino Amides

Simple chiral amino amides are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. Their stereochemistry is often crucial for the biological activity of the final drug product. A prime example is the use of (S)-2-Aminobutanamide hydrochloride as a key intermediate in the industrial synthesis of Levetiracetam, a widely prescribed antiepileptic drug.[1][2] The length of the alkyl side chain in these amino amides can influence their physicochemical properties and reactivity, which in turn can impact the efficiency of subsequent synthetic steps and the properties of the final active pharmaceutical ingredient (API). This guide will explore these nuances through a direct comparison of the propanamide, butanamide, and pentanamide variants.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these amino amide hydrochlorides are critical for their handling, storage, and reactivity. While experimental data for this compound is limited, we can extrapolate and compare its expected properties with its well-characterized lower homologues.

Property(S)-2-Aminopropanamide hydrochloride[3][4](S)-2-Aminobutanamide hydrochloride[5][6][7][8][9]This compound (L-Norvalinamide HCl)
CAS Number 33208-99-07682-20-493029-42-6[10]
Molecular Formula C₃H₉ClN₂OC₄H₁₁ClN₂OC₅H₁₃ClN₂O[10]
Molecular Weight 124.57 g/mol 138.60 g/mol 152.62 g/mol
Appearance White to off-white powderWhite to off-white solidWhite crystalline solid (predicted)
Melting Point 212-217 °C259-263 °C240 °C (decomp.)[10]
Solubility Soluble in waterSoluble in water, slightly soluble in DMSOSoluble in water (predicted)
Optical Rotation +9° to +13° (c=1 in H₂O)+24° (c=1 in H₂O)Data not available

Note: Some properties for this compound are based on limited available data or predicted based on the trend observed in the homologous series.

The Role in Antiepileptic Drug Synthesis: A Focus on Levetiracetam

(S)-2-Aminobutanamide hydrochloride is a crucial precursor for the synthesis of Levetiracetam.[2][11] The synthesis involves the condensation of (S)-2-Aminobutanamide with 4-chlorobutyryl chloride to form an intermediate which is then cyclized to yield Levetiracetam.[8] The chirality of the starting amide is essential for the pharmacological activity of the final drug.

Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle glycoprotein 2A (SV2A), which modulates the release of neurotransmitters.[12] This unique mechanism of action distinguishes it from many other antiepileptic drugs. The structural integrity of the chiral center, derived from the amino amide precursor, is paramount for this specific binding and therapeutic effect.

Levetiracetam_Synthesis cluster_reactants Reactants cluster_product Product S_Amide (S)-2-Aminobutanamide Hydrochloride Intermediate (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide S_Amide->Intermediate Condensation Chlorobutyryl 4-Chlorobutyryl Chloride Chlorobutyryl->Intermediate Levetiracetam Levetiracetam Intermediate->Levetiracetam Cyclization

Caption: Synthetic pathway of Levetiracetam from (S)-2-Aminobutanamide hydrochloride.

While this compound is not a direct precursor to a currently marketed major antiepileptic drug in the same way its butanamide counterpart is, its structural similarity suggests its potential as a building block for novel analogues of Levetiracetam or other neurologically active compounds. The additional carbon in the side chain could influence the lipophilicity and binding affinity of the resulting API, offering a route for drug discovery and optimization.

Experimental Protocols

Synthesis of Amino Amide Hydrochlorides

The synthesis of these chiral amino amides typically starts from the corresponding L-amino acid. The general strategy involves the formation of an activated carboxylic acid derivative, followed by amidation.

Proposed Synthesis of this compound from L-Norvaline

This proposed synthesis is adapted from established methods for the synthesis of other amino amides.[3]

  • Esterification: L-Norvaline is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas) to form the corresponding methyl ester hydrochloride.

  • Ammonolysis: The methyl ester hydrochloride is then treated with ammonia (e.g., ammonia gas in an appropriate solvent like isopropanol) to form (S)-2-Aminopentanamide.

  • Salt Formation: The resulting amide is then treated with hydrochloric acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt, which can be isolated by filtration.

Synthesis_Workflow Start L-Amino Acid (e.g., L-Norvaline) Esterification Esterification (e.g., MeOH, SOCl₂) Start->Esterification Ester_HCl Amino Acid Ester Hydrochloride Esterification->Ester_HCl Ammonolysis Ammonolysis (e.g., NH₃ in Isopropanol) Ester_HCl->Ammonolysis Amide Amino Amide Ammonolysis->Amide Salt_Formation Salt Formation (e.g., HCl in Isopropanol) Amide->Salt_Formation Final_Product (S)-2-Aminoalkanamide Hydrochloride Salt_Formation->Final_Product

Caption: General workflow for the synthesis of (S)-2-Aminoalkanamide hydrochlorides.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Chiral Purity Determination

The enantiomeric purity of these amino amides is critical. A reverse-phase chiral HPLC method is suitable for this analysis. The following is a representative method for (S)-2-Aminobutanamide, which can be adapted for the other amides.

  • Column: CROWNPAK CR (+) column (150 mm x 4.0 mm, 5 µm particle size)

  • Mobile Phase: 0.05% Perchloric acid solution in water

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 15 °C

  • Detection: UV at 200 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 2 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized amides.

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used. For DMSO-d₆, tetramethylsilane (TMS) is the standard.

  • ¹H NMR: Expected signals would include the α-proton, protons of the alkyl side chain, and the amine and amide protons. The chemical shifts and coupling patterns will be characteristic of the specific amide.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the α-carbon, and the carbons of the alkyl side chain.

Conclusion

This compound, along with its lower homologues, represents a class of valuable chiral building blocks with significant potential in pharmaceutical synthesis. While (S)-2-Aminobutanamide hydrochloride is well-established as a key intermediate in the production of Levetiracetam, the pentanamide analogue offers opportunities for the development of novel therapeutics. The comparative analysis of their physicochemical properties, synthetic accessibility, and analytical characterization provides a solid foundation for researchers to explore their application in drug discovery and development. The experimental protocols outlined in this guide offer a practical starting point for the synthesis and quality control of these important chiral intermediates.

References

  • (S)-2-Aminopropanamide Hydrochloride: A Key Intermediate for Safinamide Production. (n.d.). Retrieved from [Link]

  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (2021). E3S Web of Conferences, 233, 03036. Retrieved from [Link]

  • Levetiracetam. (n.d.). In Wikipedia. Retrieved from [Link]

  • (2S)-2-aminobutanamide Hydrochloride. (n.d.). LookChem. Retrieved from [Link]

  • Jhansi, T. N., Rajana, N., & Rao, G. N. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. Retrieved from [Link]

  • Jhansi, T. N., Kumar, D. P., Rajana, N., Kumar, D. J., & Rao, G. N. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. Retrieved from [Link]

  • Löscher, W., & Schmidt, D. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Retrieved from [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). Angewandte Chemie International Edition, 57(40), 13197-13201. Retrieved from [Link]

  • (S)-2-aminopropanamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • What is the mechanism of Levetiracetam? (2024). Patsnap Synapse. Retrieved from [Link]

  • (S)-2-Aminobutyramide Hydrochloride CAS 7682-20-4. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • (2S)-2-Aminobutanamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • (S)-2-Aminopentanediamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing (S)-2-aminobutanamide hydrochloride. (2013). Google Patents.
  • Method for preparing (S)-2-aminobutanamide hydrochloride. (2014). Google Patents.
  • Sashikanth, S., et al. (2007). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry - Section B, 46(7), 1218-1221. Retrieved from [Link]

  • Preparation method of S-(+)-2-aminobutanamide hydrochloride. (2013). Google Patents.
  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • The Role of (S)-2-Aminobutanamide HCl in Antiepileptic Drug Manufacturing. (2025). Retrieved from [Link]

  • (S)-2-aminopentanediamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 2-Aminopentanamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis method of chiral norvaline. (2007). Google Patents.
  • Synthesis method of L-n-valaine. (2007). Google Patents.
  • Method for synthesis of L-norvaline. (2007). Google Patents.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • (S)-2-aminopropanamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to In Vitro and In Vivo Methodologies for (S)-2-Aminopentanamide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in vivo research methodologies applicable to novel neuroactive compounds, with a specific focus on (S)-2-Aminopentanamide hydrochloride. Due to the limited specific research literature on this compound, this document will leverage the extensive data available for its close structural and functional analog, Levetiracetam , a widely prescribed anti-epileptic drug (AED). By examining the research trajectory of Levetiracetam, we can establish a robust framework for evaluating similar molecules, bridging the critical gap between cellular mechanisms and whole-organism efficacy.

The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of how to design, execute, and interpret data from both in vitro and in vivo studies, highlighting the unique strengths and inherent limitations of each approach and emphasizing the importance of their integration for successful translational research.

Part 1: In Vitro Investigations: Elucidating Cellular Mechanisms

In vitro studies are the cornerstone of early-phase drug discovery, designed to isolate and characterize the direct interactions between a compound and its biological targets at a cellular and molecular level. For a neuroactive compound like Levetiracetam, the primary goals are to identify its mechanism of action, assess its effects on neuronal excitability, and evaluate its potential for metabolic drug-drug interactions.

Core Causality: Why Start In Vitro?

The rationale for beginning with in vitro assays is rooted in the principles of reductionism and control. By removing the complexities of a whole biological system (e.g., metabolism, blood-brain barrier penetration, off-target effects), we can gain a high-fidelity understanding of a compound's primary pharmacology. This approach is cost-effective, allows for higher throughput, and adheres to the "3Rs" principles of animal research (Replacement, Reduction, and Refinement).

Key In Vitro Methodologies & Findings for Levetiracetam
  • Target Engagement & Mechanism of Action: The definitive breakthrough in understanding Levetiracetam's action was the identification of its binding target: the synaptic vesicle glycoprotein 2A (SV2A).[1] This protein is crucial for the proper release of neurotransmitters.[2] The binding affinity of Levetiracetam and its derivatives to SV2A has been shown to correlate strongly with their anticonvulsant potency in animal models.[1]

  • Cellular Electrophysiology: Using brain slice preparations, typically from the hippocampus, researchers can measure neuronal activity directly. Studies have shown that Levetiracetam can inhibit epileptiform bursting activity induced by convulsants like bicuculline without altering normal synaptic transmission.[3][4] This selectivity is a key feature, suggesting a mechanism that preferentially targets pathological hyperactivity.

  • Drug Metabolism & Interaction Screening: A critical step in preclinical assessment is determining a compound's potential to interfere with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. In vitro studies using human liver microsomes and cultured hepatocytes have demonstrated that Levetiracetam has a low potential for pharmacokinetic interactions, as it does not significantly inhibit or induce major CYP isoenzymes or other metabolic pathways like UGTs.[5][6][7]

Data Summary: Representative In Vitro Metrics for Levetiracetam
ParameterAssay TypeFindingSignificanceReference
Target Binding Radioligand Binding AssayBinds to synaptic vesicle protein 2A (SV2A)Primary mechanism of anticonvulsant action[1]
Neuronal Activity Hippocampal Slice RecordingInhibits epileptiform bursting; no effect on normal synaptic transmissionSelective action on pathological neuronal firing[3]
Ion Channel Modulation Patch-Clamp ElectrophysiologyInhibits N-type Ca++ channelsContributes to reduced neuronal hyperexcitability[8]
Metabolic Interaction Human Liver Microsome AssayNo significant inhibition of major CYP450 isoenzymes up to 1 mMLow risk of drug-drug interactions[5]
Experimental Protocol: Assessing Anticonvulsant Activity in Hippocampal Slices

This protocol provides a self-validating system to assess a compound's effect on seizure-like activity in vitro.

  • Preparation:

    • Anesthetize and decapitate a Wistar rat according to approved animal welfare protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 400 µm thick horizontal slices of the hippocampus using a vibratome.

    • Transfer slices to an interface chamber and allow them to recover for at least 1 hour, perfused with oxygenated aCSF at 34°C.

  • Induction of Epileptiform Activity:

    • Switch the perfusion to a modified aCSF containing the GABA-A receptor antagonist bicuculline (10 µM). Causality: Blocking GABAergic inhibition removes the primary "brake" on neuronal firing, leading to synchronous, seizure-like discharges.

    • Record baseline epileptiform bursts from the CA3 pyramidal cell layer using a glass microelectrode for 20 minutes. The stability of this baseline validates the health of the slice preparation.

  • Drug Application:

    • Introduce the test compound (e.g., Levetiracetam, 10-100 µM) into the perfusion medium.

    • Record for 30-40 minutes to observe the drug's effect on the frequency and amplitude of the epileptiform bursts.

  • Washout & Analysis:

    • Return to the bicuculline-only aCSF to observe if the effect of the compound is reversible.

    • Quantify the burst frequency and amplitude before, during, and after drug application. A significant reduction during application indicates anticonvulsant activity.

Visualization: Proposed In Vitro Mechanism of Action

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal LEV Levetiracetam / (S)-2-Aminopentanamide Analog SV2A SV2A LEV->SV2A Binds Vesicle Synaptic Vesicle NT Cleft Synaptic Cleft Vesicle->Cleft Reduced Release Ca_Channel N-type Ca++ Channel Ca_Channel->Vesicle Triggers Fusion (Inhibited) Ca_ion Receptor AMPA/NMDA Receptors EPSP Reduced EPSP Receptor->EPSP Action_Potential Action Potential Action_Potential->Ca_Channel Opens Cleft->Receptor

Caption: Levetiracetam binds to SV2A, modulating neurotransmitter release.

Part 2: In Vivo Assessments: Evaluating Systemic Efficacy and Safety

In vivo studies are essential to determine if the promising cellular effects observed in vitro translate into meaningful therapeutic activity in a living organism. These studies evaluate a compound's efficacy in animal models of disease, its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), and its overall safety and tolerability.

Core Causality: Why Move to In Vivo?

A compound that works in a petri dish may fail in an animal for numerous reasons: it may not be absorbed, it might not cross the blood-brain barrier, it could be rapidly metabolized into an inactive form, or it could be toxic. In vivo models integrate all these physiological complexities to provide a more realistic prediction of clinical potential.

Key In Vivo Methodologies & Findings for Levetiracetam
  • Acute Seizure Models: These models test a drug's ability to prevent seizures induced by a single acute stimulus. Levetiracetam displays a unique profile: it is largely inactive in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) tests, which are standard screening models for many older AEDs.[8] However, it is potent in the 6 Hz psychomotor seizure model and in audiogenic (sound-induced) seizure models.[1][8] Causality: This distinct profile suggests a mechanism of action different from traditional AEDs that primarily target sodium channels or GABAergic systems, and it highlights the importance of using a diverse panel of models.

  • Chronic Epilepsy Models: To better mimic the human condition of epilepsy, chronic models are used where seizures are recurrent. The amygdala kindling model, where repeated electrical stimulation leads to progressively worsening seizures, is particularly sensitive to Levetiracetam.[8] Its efficacy in this model, which represents chronic partial epilepsy, is consistent with its clinical use.[1][8]

  • Genetic Models: Certain animal strains are genetically predisposed to seizures. Levetiracetam is highly effective in audiogenic seizure-susceptible mice, further validating its unique anticonvulsant properties.[2]

  • Status Epilepticus Models: Status epilepticus is a life-threatening condition of prolonged seizures. In models like the pilocarpine-induced status epilepticus in rats, intravenous Levetiracetam has been shown to attenuate seizure activity in a dose-dependent manner.[8][9]

Data Summary: Representative In Vivo Metrics for Levetiracetam
ParameterAnimal ModelFindingSignificanceReference
Efficacy (ED₅₀) Audiogenic Seizure (mouse)Potent anticonvulsant activityValidates efficacy in a genetic epilepsy model[1]
Efficacy (ED₅₀) Amygdala Kindling (rat)Potent anti-epileptogenic effectsDemonstrates efficacy in a chronic partial epilepsy model[8]
Efficacy Profile MES & PTZ Seizure (rodent)InactiveDifferentiates its mechanism from traditional AEDs[8]
Efficacy Pilocarpine-induced SE (rat)Dose-dependent attenuation of seizure activitySupports use in emergency seizure situations[9]
Pharmacokinetics Rat (IV administration)Rapid brain penetration, linear kineticsFavorable properties for a CNS-acting drug[8]
Experimental Protocol: The Audiogenic Seizure Model in DBA/2 Mice

This protocol is a robust method for evaluating efficacy against genetically determined seizures.

  • Animal Selection:

    • Use DBA/2 mice, a strain genetically susceptible to sound-induced seizures, typically at the age of peak sensitivity (21-28 days).

  • Drug Administration:

    • Administer the test compound (e.g., Levetiracetam) or vehicle control via intraperitoneal (i.p.) injection at various doses to different groups of mice (n=8-10 per group).

  • Seizure Induction:

    • At the time of expected peak drug effect (e.g., 60 minutes post-injection), place each mouse individually into a sound-attenuated chamber.

    • Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for 60 seconds. Causality: In susceptible mice, this stimulus reliably triggers a predictable seizure sequence: wild running, clonic seizure, tonic hind-limb extension, and often respiratory arrest.

  • Observation and Scoring:

    • Observe the mice during the stimulus and score the seizure response (e.g., protection from the tonic hind-limb extension phase is a common endpoint).

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis. This provides a quantitative measure of the drug's potency.

Visualization: Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Animal_Selection Select Animal Model (e.g., DBA/2 Mice) Dose_Groups Establish Dose Groups (Vehicle, Low, Mid, High) Animal_Selection->Dose_Groups Drug_Admin Administer Compound (i.p.) Dose_Groups->Drug_Admin Wait Wait for Peak Effect (e.g., 60 min) Drug_Admin->Wait Induction Induce Seizures (Acoustic Stimulus) Wait->Induction Observe Observe & Score Seizure Severity Induction->Observe Calculate Calculate % Protection Observe->Calculate ED50 Determine ED₅₀ Calculate->ED50

Caption: Workflow for determining anticonvulsant ED₅₀ in an animal model.

Part 3: Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal of preclinical research is to use in vitro data to predict in vivo success. This translation is rarely straightforward and is often referred to as the "in vitro to in vivo gap." Understanding this relationship is critical for making informed decisions in drug development.

Translational Successes and Discrepancies
  • Success: The binding affinity of Levetiracetam analogs to SV2A (in vitro) shows a strong positive correlation with their anticonvulsant potency (in vivo).[1] For example, Seletracetam, which has a ~10-fold higher affinity for SV2A than Levetiracetam, is also significantly more potent in animal seizure models.[2] This demonstrates that a well-chosen in vitro assay can be highly predictive of in vivo efficacy.

  • Discrepancy: The most notable discrepancy is Levetiracetam's inactivity in acute MES and PTZ models despite its clear efficacy in in vitro seizure models and chronic in vivo models.[4][8] This suggests that the pathological mechanisms driving seizures in the MES/PTZ models are fundamentally different from those targeted by Levetiracetam's SV2A-mediated mechanism. It underscores the limitation of relying on a narrow set of in vivo screens and the value of in vitro studies in revealing novel mechanisms that older models might miss.

Key Challenges in Translation
  • Pharmacokinetics: A compound must reach its target in the brain at a sufficient concentration and for an adequate duration. In vitro assays do not account for absorption, distribution, metabolism, excretion, or blood-brain barrier penetration.

  • Complexity of Disease: In vitro models of epilepsy, while useful, are simplifications. They do not replicate the complex network changes, inflammation, and comorbidities associated with chronic epilepsy in a whole organism.

  • Species Differences: Animal models are not perfect replicas of human physiology or disease. Metabolic pathways and target protein homology can differ, affecting a drug's efficacy and safety profile.

Visualization: The In Vitro to In Vivo Translational Gap

G InVitro In Vitro Studies (Target Binding, Slices) Gap Translational Gap InVitro->Gap InVivo In Vivo Outcome (Efficacy, Safety) Gap->InVivo Prediction PK Pharmacokinetics (ADME) PK->Gap BBB Blood-Brain Barrier BBB->Gap Complexity Disease Complexity (Network Effects) Complexity->Gap Species Species Differences Species->Gap

Caption: Factors contributing to the gap between in vitro results and in vivo outcomes.

Conclusion

The journey of a neuroactive compound from laboratory bench to clinical application is a complex process that relies on the synergistic use of in vitro and in vivo methodologies. As illustrated by the extensive research on Levetiracetam, in vitro studies are unparalleled in their ability to define molecular mechanisms and perform initial safety screening with precision and control. In vivo studies are indispensable for validating these findings within the intricate physiological context of a living system, assessing true therapeutic potential and safety.

For this compound, the path forward involves a systematic application of this integrated approach. Initial in vitro characterization, including binding assays for targets like SV2A and electrophysiological analysis in brain slices, will be crucial for establishing its primary pharmacology. Subsequent evaluation in a carefully selected panel of in vivo models, guided by the in vitro results, will determine its potential as a viable therapeutic candidate. Successfully navigating the translational gap between these two domains remains the most significant challenge and the greatest opportunity in modern drug development.

References

  • Dr.Oracle. (2025-06-30). What is the best substitute for Keppra (levetiracetam)?10

  • PubMed. (n.d.). Levetiracetam (ucb LO59) affects in vitro models of epilepsy in CA3 pyramidal neurons without altering normal synaptic transmission. 3

  • PubMed Central. (n.d.). Intravenous Levetiracetam in the Rat Pilocarpine-Induced Status Epilepticus Model: Behavioral, Physiological and Histological Studies. 8

  • PubMed. (1999). In vitro evaluation of potential drug interactions with levetiracetam, a new antiepileptic agent. 5

  • PubMed Central. (n.d.). Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited. 4

  • ResearchGate. (n.d.). (PDF) In Vitro Evaluation of Potential Drug Interactions With Levetiracetam, A New Antiepileptic Agent. 6

  • American Epilepsy Society. (2007-11-29). Intravenous--Levetiracetam-in-the-Rat-Pilocarpine-Induced-Status-Epilepticus-Model--Behavioral--physiological-and-histological-studies. 9

  • Benchchem. (n.d.). A Comparative In Vivo Efficacy Analysis of Seletracetam and Levetiracetam. 2

  • Drugs.com. (n.d.). Levetiracetam Alternatives Compared. 11

  • PubMed Central. (n.d.). Levetiracetam in the treatment of epilepsy. 1

  • PubMed Central. (n.d.). Review of levetiracetam, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures. 7

  • International Journal of PharmTech Research. (2014). In Vitro and in Vivo Correlation Study of Levetiracetam Immediate Release Tablet using Wagner Nelson Method. 12

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of immunoassays and therapeutic antibody development, specificity is paramount. An antibody's value is intrinsically tied to its ability to bind its intended target with high affinity while ignoring a universe of structurally similar molecules. This guide provides an in-depth, technically-grounded framework for evaluating the cross-reactivity of a putative antibody developed against the small molecule (S)-2-Aminopentanamide hydrochloride.

(S)-2-Aminopentanamide, the amide of the non-proteinogenic amino acid L-norvaline, presents a unique challenge for antibody development due to its small size and similarity to other endogenous and synthetic molecules.[1][2] Ensuring that an antibody is specific to this target—and not to its parent amino acid, its stereoisomer, or other related compounds—is a critical validation step. This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, empowering researchers to design and interpret robust cross-reactivity studies.

The Principle of Cross-Reactivity: Understanding the Challenge

Antibody cross-reactivity occurs when the antigen-binding site (paratope) of an antibody recognizes and binds to epitopes on molecules other than the specific immunogen used to generate it.[3][4] This phenomenon arises from structural homology between the intended target and other molecules. For a small molecule like (S)-2-Aminopentanamide, even minor structural similarities can lead to significant off-target binding, potentially compromising assay results and therapeutic efficacy.

The primary goal of a cross-reactivity assessment is to identify these "unintentional" binding events and quantify their significance.[5] This is achieved by challenging the antibody with a panel of carefully selected, structurally related compounds.

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The first step in designing a cross-reactivity study is to identify logical potential cross-reactants based on molecular structure. The binding of an antibody is dictated by the three-dimensional shape and chemical properties of its target. Therefore, we must consider molecules that share key features with this compound.

Target Molecule: (S)-2-Aminopentanamide

  • Parent Amino Acid: L-Norvaline (L-2-Aminopentanoic acid)[1][2]

  • Core Structure: A five-carbon linear chain with an amine group at the alpha-carbon (C2) and a terminal amide group.

  • Stereochemistry: The (S)-enantiomer.

Panel of Potential Cross-Reactants:

Compound Name Structure Rationale for Inclusion
(S)-2-Aminopentanamide (Target Analyte)The primary target; used to establish the baseline 100% binding.
L-Norvaline CH₃(CH₂)₂CH(NH₂)COOHThe parent amino acid. Differs by having a carboxylic acid instead of an amide. This tests the antibody's recognition of the amide group.[1][2]
(R)-2-Aminopentanamide (Stereoisomer)The enantiomer (mirror image) of the target. Crucial for determining the stereospecificity of the antibody.
(S)-2-Aminobutanamide CH₃CH₂CH(NH₂)CONH₂Shorter alkyl chain (four carbons vs. five). Tests the importance of the side-chain length for binding.[6]
(S)-2-Aminopropanamide CH₃CH(NH₂)CONH₂Even shorter alkyl chain (three carbons). Further defines the role of the side chain.[7]
L-Valinamide (CH₃)₂CHCH(NH₂)CONH₂Isomeric to the target but with a branched side chain. Tests the antibody's tolerance for steric hindrance near the core.
L-Leucinamide (CH₃)₂CHCH₂CH(NH₂)CONH₂Longer, branched side chain. Another critical test for specificity against common amino acid amides.

This logically curated panel allows for a systematic dissection of the antibody's binding requirements.

Experimental Design: The Competitive ELISA

For quantifying cross-reactivity with small molecules, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry-standard method.[3][8][9] Its power lies in its ability to measure the binding of the primary antibody to an immobilized antigen in the presence of a competing, free-in-solution analyte. The signal generated is inversely proportional to the concentration of the competing analyte in the sample.[8]

The core principle involves a competition between a labeled antigen (or a fixed amount of antigen on a plate) and the unlabeled test compound for a limited number of antibody binding sites.[9]

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection plate_coat 1. Coat Plate Coat microtiter plate wells with (S)-2-Aminopentanamide-carrier conjugate (e.g., BSA). wash1 2. Wash Wash away unbound conjugate. plate_coat->wash1 block 3. Block Block remaining protein-binding sites with blocking buffer (e.g., BSA or milk). wash1->block prepare_mix 4. Prepare Mixtures Pre-incubate primary antibody with serial dilutions of test compounds (or standards). add_to_plate 5. Add to Plate Add the antibody-compound mixtures to the coated and blocked wells. block->add_to_plate prepare_mix->add_to_plate incubate_comp 6. Incubate Allow competition for binding to the immobilized antigen to occur. add_to_plate->incubate_comp wash2 7. Wash Wash away unbound antibody and compounds. incubate_comp->wash2 add_sec_ab 8. Add Secondary Ab Add HRP-conjugated secondary antibody. wash2->add_sec_ab wash3 9. Wash Wash away unbound secondary antibody. add_sec_ab->wash3 add_sub 10. Add Substrate Add TMB substrate and incubate for color development. wash3->add_sub stop_read 11. Stop & Read Stop reaction and measure absorbance. add_sub->stop_read

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Detailed Experimental Protocol: Competitive ELISA

This protocol is a self-validating system, including controls and standards to ensure data integrity.

Materials:

  • High-bind 96-well microtiter plates

  • (S)-2-Aminopentanamide-BSA conjugate (for coating)

  • Primary antibody against (S)-2-Aminopentanamide

  • Panel of potential cross-reactants (see table above)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)[9][10]

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the (S)-2-Aminopentanamide-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL to each well.

    • Incubate overnight at 4°C.[10]

  • Washing and Blocking:

    • Flick the plate to remove the coating solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.[10]

  • Preparation of Standards and Competitors:

    • Prepare serial dilutions of the target analyte ((S)-2-Aminopentanamide) to create a standard curve (e.g., from 100 µg/mL to 0.1 ng/mL).

    • Prepare identical serial dilutions for each potential cross-reactant.

    • In a separate "pre-incubation" plate, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at 37°C.[10]

  • Competitive Reaction:

    • Wash the coated and blocked assay plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-competitor mixtures to the corresponding wells of the assay plate.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition:

    • Read the absorbance at 450 nm on a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant.

Step 1: Calculate Percent Binding (%B/B₀)

  • B₀ (Maximum Signal): The absorbance of the wells with primary antibody but no competitor.

  • B (Signal): The absorbance of the wells for each concentration of standard or competitor.

  • %B/B₀ = (Average Absorbance of Sample / Average Absorbance of B₀) x 100

Step 2: Determine the IC₅₀

  • Plot %B/B₀ against the log of the competitor concentration.

  • The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal (i.e., where %B/B₀ = 50%). This value represents the affinity of the antibody for that specific compound.

Step 3: Calculate Percent Cross-Reactivity The cross-reactivity is calculated relative to the target analyte.

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

Hypothetical Performance Data

The following table presents hypothetical data from a competitive ELISA designed to test a new monoclonal antibody (MAb-4T5) raised against (S)-2-Aminopentanamide.

Compound Tested IC₅₀ (ng/mL) % Cross-Reactivity Interpretation
(S)-2-Aminopentanamide 15.2 100% Target Analyte - Reference
L-Norvaline1,2501.22%Very low cross-reactivity. The antibody strongly prefers the amide over the carboxylic acid.
(R)-2-Aminopentanamide18,7500.08%Negligible cross-reactivity. The antibody is highly stereospecific.
(S)-2-Aminobutanamide310.54.89%Low but measurable cross-reactivity. Side chain length is a factor in binding.
(S)-2-Aminopropanamide4,8800.31%Very low cross-reactivity. Confirms the importance of the propyl side chain.
L-Valinamide> 50,000< 0.03%Negligible cross-reactivity. The antibody does not tolerate branched side chains.
L-Leucinamide> 50,000< 0.03%Negligible cross-reactivity. Confirms specificity against other amino acid amides.

Advanced Characterization: Surface Plasmon Resonance (SPR)

For a more detailed and quantitative understanding of binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.[11] SPR is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[11][12][13]

In a typical SPR experiment for small molecules, the antibody (ligand) is immobilized on the sensor chip, and the small molecule analytes are flowed over the surface.[12]

Workflow for SPR Kinetic Analysis

SPR_Workflow cluster_setup Setup cluster_binding Binding Cycle cluster_analysis Analysis immobilize 1. Immobilization Covalently couple primary antibody to the sensor chip surface. association 2. Association Inject analyte (small molecule) at various concentrations. immobilize->association dissociation 3. Dissociation Flow buffer over the surface to measure off-rate. association->dissociation regeneration 4. Regeneration Inject a solution to remove bound analyte from the antibody. dissociation->regeneration fitting 5. Data Fitting Fit sensorgram data to a binding model (e.g., 1:1 Langmuir). regeneration->fitting constants 6. Determine Constants Calculate ka, kd, and KD. fitting->constants

Caption: Key phases of a Surface Plasmon Resonance (SPR) experiment.

SPR provides precise measurements of:

  • Association rate constant (kₐ): The rate at which the analyte binds to the immobilized ligand.

  • Dissociation rate constant (kₔ): The rate at which the analyte-ligand complex decays.

  • Equilibrium dissociation constant (Kₗ): The ratio of kₔ/kₐ, which is a direct measure of binding affinity. A lower Kₗ indicates a stronger binding interaction.

Hypothetical SPR Comparative Data
Analyte kₐ (1/Ms) kₔ (1/s) Kₗ (M) Affinity Interpretation
(S)-2-Aminopentanamide 1.5 x 10⁵2.2 x 10⁻³1.47 x 10⁻⁸ High Affinity
L-Norvaline8.1 x 10³9.5 x 10⁻²1.17 x 10⁻⁵Low Affinity
(S)-2-Aminobutanamide4.2 x 10⁴8.9 x 10⁻³2.12 x 10⁻⁷Moderate Affinity
(R)-2-AminopentanamideNo Binding DetectedNo Binding DetectedN/ANo Affinity

This SPR data corroborates the ELISA results, providing quantitative kinetic data that confirms the high affinity and specificity of the antibody for its intended target. The ~1000-fold difference in Kₗ between the target and L-Norvaline provides powerful evidence of specificity.

Conclusion and Best Practices

Validating the specificity of an antibody against a small molecule target like this compound is a non-trivial but essential process. A multi-faceted approach, beginning with a structurally-informed panel of potential cross-reactants and employing both competitive ELISA and SPR, provides the most comprehensive and trustworthy data.

Key Takeaways for Researchers:

  • Rational Design: Always begin by identifying the most likely cross-reactants based on structural similarity.

  • Orthogonal Methods: Use at least two different methods (e.g., ELISA and SPR) to validate your findings. ELISA provides a robust screening and semi-quantitative ranking, while SPR delivers precise kinetic data.[3][14]

  • Rigorous Controls: The inclusion of proper standards and controls within each assay is critical for data interpretation and integrity, aligning with regulatory expectations for assay validation.[15][16]

  • Data-Driven Decisions: The quantitative outputs from these experiments—% cross-reactivity and affinity constants (Kₗ)—should guide the selection and application of your antibody in downstream research or diagnostic development.

By following this guide, researchers can confidently characterize the cross-reactivity profile of their antibodies, ensuring the reliability, accuracy, and scientific integrity of their work.

References

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. Available at: [Link]

  • How do I check if my monoclonal antibodies will cross-react? - HistologiX. Available at: [Link]

  • A method to test antibody cross-reactivity toward animal antigens for flow cytometry. - Cytometry A. 2023 May;103(5):455-457. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. - PMC. Available at: [Link]

  • Antibody Cross-Reactivity Testing Service. - Creative Biolabs. Available at: [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. - Journal of Chemical Education. ACS Publications. Available at: [Link]

  • (S)-2-Aminopentanediamide hydrochloride. - PubChem. Available at: [Link]

  • Competitive ELISA Protocol. - Biomeda Corp. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. - SpringerLink. Available at: [Link]

  • Immunoassay Methods. - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. - Aragen Life Sciences. Available at: [Link]

  • What is Competitive ELISA. - Genemedi. Available at: [Link]

  • Competitive ELISA Protocol. - Creative Diagnostics. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. - PubMed Central. Available at: [Link]

  • Norvaline. - Wikipedia. Available at: [Link]

  • (S)-2-aminopropanamide hydrochloride. - PubChem. Available at: [Link]

  • Substrate analog inhibitors and product binding to the active site of... - ResearchGate. Available at: [Link]

  • (2S)-2-aminopentanamide hydrochloride. - ECHA. Available at: [Link]

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  • Q2(R2) Validation of Analytical Procedures. - FDA. Available at: [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. - YouTube. Available at: [Link]

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A Comparative Guide to the Stereochemical Confirmation of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise stereochemical identity of a chiral active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental determinant of therapeutic efficacy and safety.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[3][4] Therefore, the unambiguous confirmation of the stereochemistry of a drug candidate like (S)-2-Aminopentanamide hydrochloride, a derivative of the amino acid norvaline, is a critical step in its chemical process control and quality assurance.

This guide provides an in-depth comparison of the three most robust and widely adopted analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, establish self-validating systems within each protocol, and provide the technical data necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Central Challenge: Differentiating Mirror Images

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They differ only in their interaction with other chiral entities, including chiral stationary phases in HPLC, chiral derivatizing agents in NMR, or plane-polarized light in polarimetry.[3] Our objective is to leverage these interactions to either physically separate the enantiomers for individual quantification or to induce a measurable difference in their spectroscopic or physical properties.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Chiral HPLC is the definitive method for determining the enantiomeric purity (and thereby confirming the stereochemical identity) of a sample. It achieves physical separation of the (S)- and (R)-enantiomers, allowing for precise quantification of each.

Expertise & Experience: Why Chiral HPLC is the Preferred Method

The power of chiral HPLC lies in its directness. By providing two distinct peaks for the two enantiomers, it offers unambiguous visual evidence of chiral purity. The ratio of the peak areas directly corresponds to the enantiomeric excess (ee).[5] For regulatory submissions, a validated chiral HPLC method is the expected standard for quantifying enantiomeric impurities.

The choice of a Chiral Stationary Phase (CSP) is the most critical parameter. For amino acid derivatives like 2-aminopentanamide, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[1][6] These CSPs contain chiral cavities and functional groups that form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Zwitterionic CSPs, which are specifically designed for ampholytes like amino acids, are also an excellent choice for direct analysis.[7]

Experimental Protocol: Chiral HPLC Analysis

This protocol is designed as a starting point for the analysis of (S)-2-Aminopentanamide HCl.

  • Column Selection: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

  • Mobile Phase Preparation: A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent and an alcohol, for example, n-Hexane and Isopropanol (IPA). A common starting ratio is 90:10 (v/v). Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.

  • Sample Preparation: Dissolve a precisely weighed amount of (S)-2-Aminopentanamide HCl in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (due to the amide chromophore)

  • Injection and Analysis: Inject 10 µL of the sample. To confirm peak identity, inject a sample of the racemic mixture first to identify the retention times of both the (S)- and (R)-enantiomers. Then, inject the sample of (S)-2-Aminopentanamide HCl.

  • Data Processing: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = (([S] - [R]) / ([S] + [R])) * 100 where [S] and [R] are the peak areas of the S- and R-enantiomers, respectively.[5]

Trustworthiness: System Suitability and Validation

A self-validating system is crucial. Before analyzing the sample, a system suitability test must be performed using a racemic mixture of 2-aminopentanamide.

ParameterAcceptance CriterionRationale
Resolution (Rs) > 1.5Ensures baseline separation between the enantiomer peaks, which is critical for accurate integration.[8]
Tailing Factor (T) 0.8 - 1.5Confirms good peak shape, preventing inaccuracies in peak area measurement.
Theoretical Plates (N) > 2000Indicates column efficiency and the overall performance of the chromatographic system.
Data Presentation: Expected Chromatographic Results
CompoundRetention Time (min)Peak Area% Area
(R)-2-Aminopentanamide~8.54,5000.5
(S)-2-Aminopentanamide ~10.2 895,500 99.5
Note: These are hypothetical data for illustrative purposes. Actual retention times will vary based on the specific column and conditions.

Enantiomeric Excess Calculation: % ee = ((895,500 - 4,500) / (895,500 + 4,500)) * 100 = 99.0%

NMR Spectroscopy: Confirming Absolute Configuration via Diastereomers

While HPLC excels at quantification, NMR spectroscopy, particularly when using chiral derivatizing or solvating agents, can provide powerful confirmation of the absolute configuration. The principle is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and are therefore distinguishable in an NMR spectrum.[9]

Expertise & Experience: Why Use a Chiral Derivatizing Agent?

Enantiomers are indistinguishable in a standard NMR spectrum because their protons are in chemically equivalent environments. By reacting the chiral amine of (S)-2-Aminopentanamide with an enantiomerically pure chiral derivatizing agent (CDA), we form two diastereomers. The protons in these diastereomers are no longer in chemically equivalent environments and will exhibit different chemical shifts (δ).

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an excellent choice for this purpose.[9][10] Its L-alanine moiety provides the chiral center, and the aromatic ring induces significant differences in the chemical shifts of the protons on the analyte.

Experimental Protocol: Derivatization with Marfey's Reagent
  • Sample Preparation: Prepare a solution of (S)-2-Aminopentanamide HCl (approx. 1-2 mg) in 100 µL of water.

  • Derivatization:

    • To the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride and facilitate the reaction.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the solvent to dryness.

  • NMR Analysis:

    • Dissolve the dried residue in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a high-resolution ¹H NMR spectrum.

  • Comparative Analysis: Prepare a derivative of racemic 2-aminopentanamide using the same procedure to serve as a reference for identifying the chemical shifts of both diastereomers. Compare the spectrum of the (S)-enantiomer derivative with the racemic derivative's spectrum.

Trustworthiness: Self-Validating by Comparison

The protocol is self-validating through the parallel analysis of the racemate. The appearance of two sets of signals in the racemate-derived spectrum confirms that the derivatization and NMR conditions are capable of resolving the diastereomers. The spectrum of the (S)-2-Aminopentanamide derivative should show only one of these sets of signals, confirming its high enantiomeric purity.

Data Presentation: Expected ¹H NMR Chemical Shift Differences

The most significant chemical shift differences (Δδ) are typically observed for the protons closest to the chiral center.

ProtonDiastereomer from (R)-Amide (ppm)Diastereomer from (S)-Amide (ppm)Δδ (ppm)
α-H 4.254.350.10
β-CH₂ 1.60, 1.751.65, 1.820.05, 0.07
γ-CH₂ 1.401.430.03
Note: These are hypothetical data. The absolute chemical shifts and Δδ values depend on the solvent and the specific structure.

The spectrum of the derivatized (S)-2-Aminopentanamide HCl should ideally show signals corresponding only to the "Diastereomer from (S)-Amide" column. The presence of small signals corresponding to the other diastereomer would indicate enantiomeric impurity.

Polarimetry: A Classic Technique for Chirality Confirmation

Polarimetry is the oldest and most direct method for observing the effect of chirality. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[11][12] This rotation is an intrinsic property of the molecule. The (S)-enantiomer will rotate light to the same degree but in the opposite direction as the (R)-enantiomer.

Expertise & Experience: When is Polarimetry Useful?

While not a quantitative method for determining enantiomeric excess without a known standard for the pure enantiomer, polarimetry is an excellent, rapid technique for identity confirmation.[12] In a drug development setting, once a specific rotation value for the 100% pure (S)-enantiomer has been established and validated, polarimetry becomes a fast and cost-effective quality control check for subsequent batches. It confirms that the correct enantiomer is present (e.g., levorotatory vs. dextrorotatory) and provides a measure of optical purity.

The specific rotation is highly dependent on solvent, concentration, temperature, and the wavelength of light used. Therefore, these parameters must be strictly controlled and reported.

Experimental Protocol: Measuring Specific Rotation
  • Standard Preparation: Prepare a solution of a well-characterized, enantiomerically pure standard of (S)-2-Aminopentanamide HCl at a precise concentration (e.g., c = 1.0 g/100 mL) in a specified solvent (e.g., Methanol).

  • Sample Preparation: Prepare a solution of the test sample at the exact same concentration and in the same solvent.

  • Instrumentation Setup:

    • Use a polarimeter with a sodium D-line lamp (λ = 589 nm).

    • Maintain a constant temperature, typically 20°C or 25°C.

    • Use a sample cell with a known path length (e.g., 1 dm).

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Measure the observed rotation (α) of the standard and the sample.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.[12]

Trustworthiness: Validation Against a Standard

The trustworthiness of this method hinges entirely on the quality of the reference standard. The specific rotation of the test sample must match the specific rotation of the established reference standard within a narrow, pre-defined limit (e.g., ± 2%).

Data Presentation: Comparative Optical Rotation Data
SampleConcentration (c)Path Length (l)Observed Rotation (α)Specific Rotation [α]²⁰_D
Reference Standard 1.0 g/100 mL1 dm+25.5°+25.5°
Test Batch 001 1.0 g/100 mL1 dm+25.3°+25.3°
Test Batch 002 1.0 g/100 mL1 dm-25.4°-25.4° (Incorrect Enantiomer)
Note: The specific rotation value of +25.5° is hypothetical. A positive sign indicates dextrorotatory rotation.

Comparative Summary and Recommendation

TechniquePrinciplePrimary UseProsCons
Chiral HPLC Differential interaction with a chiral stationary phase, leading to physical separation.Quantitative analysis of enantiomeric purity (% ee).High precision and accuracy; definitive separation; regulatory standard.Requires method development; more time-consuming than polarimetry.
NMR Spectroscopy Conversion to diastereomers, which are spectroscopically distinct.Qualitative confirmation of absolute configuration.Provides detailed structural information; can be used without physical separation.Indirect method; requires derivatization; lower precision for quantification than HPLC.
Polarimetry Measurement of the rotation of plane-polarized light.Rapid identity check and confirmation of optical purity.Fast, simple, and non-destructive.Highly sensitive to impurities; not suitable for low rotations; requires a known standard for quantification.

Recommendation:

For the definitive confirmation of the stereochemistry of this compound, a multi-faceted approach is recommended:

  • Primary Method (Quantification): Use Chiral HPLC to determine the enantiomeric excess with high precision. This will serve as the primary data for quality control and regulatory purposes.

  • Confirmatory Method (Identity): Use NMR spectroscopy with a chiral derivatizing agent on an initial batch to unequivocally confirm the absolute configuration of the main peak observed in the HPLC.

  • Routine Check (QC): Once the specific rotation of the pure (S)-enantiomer is established, Polarimetry can be implemented as a rapid and cost-effective method for routine batch-to-batch quality control checks.

This integrated workflow leverages the strengths of each technique, creating a robust, self-validating system for ensuring the stereochemical integrity of this compound throughout the drug development lifecycle.

Visualizing the Workflows

Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result racemate Racemic Standard hplc Inject into Chiral HPLC System racemate->hplc sample (S)-Sample sample->hplc chrom Obtain Chromatograms hplc->chrom calc Calculate Resolution (Rs) from Racemate chrom->calc ee Calculate % Enantiomeric Excess from Sample chrom->ee confirm Confirm Stereochemical Purity calc->confirm ee->confirm cluster_prep Sample Preparation cluster_rxn Derivatization cluster_nmr NMR Analysis cluster_result Result sample (S)-Amide Sample react React with Marfey's Reagent sample->react nmr Acquire ¹H NMR Spectrum react->nmr compare Compare with Spectrum of Racemic Derivative nmr->compare confirm Confirm Absolute Configuration compare->confirm

Caption: Workflow for stereochemical confirmation using NMR with a chiral derivatizing agent.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]

  • Specific Rotation. Chemistry Steps. [Link]

  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]

  • Specific rotation. Wikipedia. [Link]

  • L-Norvaline, N-(but-3-en-1-yloxycarbonyl)-, heptyl ester. SpectraBase. [Link]

  • Determination of Enantiomeric Excess in Amine Derivatives with Molecular Self‐Assemblies. ResearchGate. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Quantitative determination of the full range of enantiomeric excess of... ResearchGate. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Direct determination of absolute stereochemistry of... The Aquila Digital Community. [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]

  • Read section 7.4 on optical rotation. University of Massachusetts Lowell. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. AKJournals. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Enantiomeric Recognition and Separation by Chiral Nanoparticles. National Institutes of Health. [Link]

  • H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. ResearchGate. [Link]

  • Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Aminopentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (S)-2-Aminopentanamide Hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of a chemical, ensuring that its disposal does not pose a risk to personnel or the environment. This document is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step.

Core Principles: Hazard Identification and Risk Assessment

This compound is an amino acid derivative. While not classified as acutely toxic, it is considered a hazardous chemical by the Occupational Safety and Health Administration (OSHA) due to its irritant properties[1]. Understanding these hazards is the foundation of its safe handling and disposal.

The primary risks associated with this compound are:

  • Skin Irritation (H315) [2][3]

  • Serious Eye Irritation (H319) [2][3]

  • May Cause Respiratory Irritation (H335) [2][3][4]

Therefore, all handling and disposal procedures must be designed to prevent contact and inhalation.

Identifier Value
Chemical Name This compound
CAS Number 101925-47-7[2]
Molecular Formula C₅H₁₃ClN₂O
Parent Compound 2-Aminopentanamide[5]
GHS Hazard Codes H315, H319, H335[2]

Before proceeding, always consult the specific Safety Data Sheet (SDS) provided by your supplier, as formulations and associated hazards may vary.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a stringent safety protocol is non-negotiable.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize the risk of inhaling dust or aerosols[1][4]. A safety shower and eye wash station should be readily accessible[3].

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations[3][6].

    • Hand Protection : Wear compatible, chemical-resistant gloves to prevent skin exposure[3][4].

    • Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact[4][6].

    • Respiratory Protection : If dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][4].

Disposal Pathways: A Decision Framework

The correct disposal procedure depends on the form of the waste. The following decision workflow provides a logical path to the appropriate protocol.

G start (S)-2-Aminopentanamide HCl Waste Stream waste_type What is the nature of the waste? start->waste_type protocol_A Protocol A: Bulk or Unused Solid Disposal waste_type->protocol_A  Unused or Waste Solid   protocol_B Protocol B: Spill Residue & Contaminated Materials waste_type->protocol_B  Spill Residue or Contaminated Labware   protocol_C Protocol C: Empty Container Disposal waste_type->protocol_C  Empty Original Container  

Caption: Disposal Decision Workflow for (S)-2-Aminopentanamide HCl.

Step-by-Step Disposal Protocols

Based on the decision framework, select the appropriate detailed protocol below.

Protocol A: Disposal of Unused or Waste this compound (Solid)

This protocol applies to the original chemical, expired materials, or waste solid generated from an experiment.

  • Designate as Hazardous Waste : All surplus and non-recyclable this compound must be treated as hazardous waste[1]. Never dispose of this chemical down the sink or in regular trash[1][7].

  • Select a Waste Container : Choose a waste container that is sturdy, leak-proof, and chemically compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • Label the Container : Affix a completed EHS (or equivalent institutional) Hazardous Waste Label to the container[7]. The label must clearly state the full chemical name—"this compound"—and list all contents by percentage. Do not use abbreviations[7].

  • Transfer the Waste : Carefully transfer the solid waste into the labeled container, minimizing dust generation. Keep the container sealed except when adding waste[7].

  • Store Appropriately : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents or bases.

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup and final disposal[1]. This ensures compliance with all federal, state, and local regulations[1][8].

Protocol B: Management of Spills and Contaminated Materials

This protocol covers the cleanup of spills and the disposal of items contaminated with the chemical, such as gloves, bench paper, or labware.

  • Ensure Safety : If a significant spill occurs, evacuate the immediate area and ensure proper ventilation. Don the full PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth[1]. Avoid raising dust[4].

  • Collect the Waste : Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container (see Protocol A, Step 2). All materials used for cleanup, including contaminated gloves and wipes, must be placed in the same container[1].

  • Label and Store : Label the container as described in Protocol A, ensuring to list all contents (e.g., "70% Vermiculite, 30% this compound"). Store for pickup.

  • Decontaminate the Area : Clean the spill surface with soap and water or an appropriate laboratory detergent.

  • Arrange for Disposal : Follow Step 6 of Protocol A to have the waste removed by a licensed contractor.

Protocol C: Disposal of Empty Containers

An "empty" container can still retain hazardous residues and must be handled with care[1].

  • Decontaminate by Rinsing : Triple rinse the container with a suitable solvent (e.g., water or methanol).

  • Collect the First Rinse : The first rinseate must be collected and disposed of as liquid hazardous waste[7]. Place it in a properly labeled hazardous waste container. Subsequent rinses may be permissible for sewer disposal depending on local regulations; consult your EHS office.

  • Deface the Label : Completely remove or obliterate the original manufacturer's label on the rinsed container[7]. This prevents confusion and ensures the container is not mistaken for one containing the original product.

  • Final Disposal : Once thoroughly rinsed and dried, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box)[7]. However, institutional policies may vary, so confirm this procedure.

The Rationale Behind Disposal Mandates

Understanding the "why" behind these protocols is key to building a robust safety culture.

  • Why Not Sewer or Trash Disposal? this compound is an organic compound that can be harmful to aquatic life. Disposing of it down the drain is prohibited by environmental protection legislation as it can disrupt wastewater treatment processes and pollute waterways[1]. Solid waste disposal in regular trash can expose sanitation workers to chemical hazards and lead to environmental contamination through landfill leachate.

  • The Role of Licensed Waste Contractors : The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9]. Licensed contractors are equipped to handle, transport, and treat chemical waste using methods like incineration at high temperatures, which ensures the complete destruction of the compound in an environmentally sound manner. This is a legal and ethical requirement.

  • The Importance of "RCRA Empty" : The procedure for rinsing empty containers is based on the EPA's definition of "RCRA empty." A container that has held a hazardous chemical is not considered empty until it has been thoroughly cleaned and the residue removed[10]. Collecting the first rinse as hazardous waste is a critical step in this decontamination process[7].

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and professional responsibility.

References

  • Safety Data Sheet - Regulations.gov . This source provides specific OSHA hazard classifications and mandates compliance with environmental protection and waste disposal legislation, recommending disposal via a licensed contractor. [Link]

  • (S)-2-aminopropanamide hydrochloride | C3H9ClN2O | CID 2775816 - PubChem . Provides chemical and physical properties for a similar compound, highlighting its irritant nature. [Link]

  • (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem . Offers GHS classification and safety information for a related amino acid amide hydrochloride. [Link]

  • Chemical Label (2S)-2-aminopentanamide hydrochloride . A direct source indicating the GHS hazard statements H315, H319, and H335 for the target compound. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal . Provides general best practices for academic labs, including container selection, labeling, and procedures for rinsing empty containers. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA . Outlines the legal framework for hazardous material disposal, emphasizing compliance with federal, state, and local laws. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Although for a different context, this UNODC document outlines various chemical disposal methods and their limitations. [Link]

  • 2-Aminopentanamide | C5H12N2O | CID 14569007 - PubChem . Provides identifiers for the parent compound of the substance . [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . Provides comprehensive guidance on the management of hazardous drug waste, including definitions of trace vs. bulk waste. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA . Details the federal regulatory framework for hazardous waste management under RCRA. [Link]

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Navigating the Safe Handling of (S)-2-Aminopentanamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Storage, and Disposal of (S)-2-Aminopentanamide Hydrochloride.

As a novel compound of interest in pharmaceutical research and development, this compound requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, grounded in established best practices for chemical hygiene and hazard mitigation.

Hazard Identification and Risk Assessment: What You Need to Know

This compound (CAS Number: 101925-47-7) is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a thorough risk assessment before any handling activities. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The severity of irritation will depend on the concentration of the substance and the duration of exposure.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound to prevent exposure. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the proper sequence for donning and doffing.

PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI-certified (Z87.1) chemical splash goggles are mandatory to protect against airborne particles and potential splashes.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[3][4]
Hand Protection Chemically compatible gloves, such as nitrile or neoprene, should be worn.[5][6] It is critical to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated and every two hours during prolonged handling.[7]
Body Protection A knee-length laboratory coat is required to protect against skin contact.[6] For tasks with a higher risk of contamination, consider additional protective clothing like aprons or coveralls.[4][8]
Respiratory Protection Due to the risk of respiratory irritation, all handling of the powdered form of this compound should be conducted in a certified chemical fume hood.[7][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Proper sequence for putting on (donning) and taking off (doffing) PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the well-being of all laboratory personnel.

Engineering Controls
  • Ventilation: All procedures involving the solid form of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7][9]

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.[7]

Safe Handling Practices
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Line the work area with absorbent, leak-proof bench pads.[7]

  • Weighing: If weighing the dry powder, do so within the chemical fume hood.[7] Use an anti-static gun if the powder is prone to static, which can cause it to disperse.[7]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11][12][13] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Based on the available hazard information, unused this compound is not classified as a hazardous waste. However, it is crucial to consult local, state, and federal regulations for final determination.

  • Solid Waste: Collect solid waste, including contaminated gloves, bench pads, and weighing papers, in a clearly labeled, sealed container.[14] This can typically be disposed of as non-hazardous laboratory waste.[15][16]

  • Liquid Waste: Aqueous solutions of this compound may be suitable for drain disposal, depending on the concentration and local regulations. It is recommended to neutralize acidic or basic solutions to a pH between 5 and 9 before disposal.[17] Always flush with a large volume of water.[17]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water) three times. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can often be disposed of as regular trash after defacing the label.[14][16]

Waste Disposal Decision Tree

Disposal_Decision_Tree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in a labeled, sealed container. Dispose as non-hazardous lab waste. IsSolid->SolidWaste Yes IsLiquid Is the waste a dilute aqueous solution? IsSolid->IsLiquid No Neutralize Neutralize to pH 5-9. IsLiquid->Neutralize Yes IsEmptyContainer Is it an empty container? IsLiquid->IsEmptyContainer No SewerDisposal Dispose down the drain with copious amounts of water. Neutralize->SewerDisposal HazardousWaste Collect for hazardous waste disposal. IsEmptyContainer->HazardousWaste No RinseContainer Triple rinse with a suitable solvent. IsEmptyContainer->RinseContainer Yes DisposeContainer Deface label and dispose of as regular trash. RinseContainer->DisposeContainer

Caption: Decision-making process for the appropriate disposal route.

Storage and Transport

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep it segregated from incompatible materials.

  • Transport: When transporting the compound, ensure the container is securely sealed and placed within a secondary, shatter-resistant container.[7]

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Carlos, R. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. ITURRI. Retrieved from [Link]

  • University of Tennessee. (n.d.). Eye and Skin Absorption. Environment, Health and Safety. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • LeelineWork. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Bluebonnet Eye Care. (n.d.). Quick Actions to Take During an Eye Emergency. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sensitizers. Environmental Health & Safety. Retrieved from [Link]

  • Chemical Label. (n.d.). (2S)-2-aminopentanamide hydrochloride. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • Syracuse University. (2018, December 13). Irritants. Environmental Health & Safety Services. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.